molecular formula C19H18ClN3O5S B15561506 Cloxacillin CAS No. 23736-58-5; 61-72-3; 642-78-4; 7081-44-9

Cloxacillin

Número de catálogo: B15561506
Número CAS: 23736-58-5; 61-72-3; 642-78-4; 7081-44-9
Peso molecular: 435.9 g/mol
Clave InChI: LQOLIRLGBULYKD-JKIFEVAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cloxacillin is a semisynthetic penicillin antibiotic carrying a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group at position 6. It has a role as an antibacterial agent and an antibacterial drug. It is a semisynthetic derivative, a penicillin allergen and a penicillin. It is functionally related to an oxacillin. It is a conjugate acid of a this compound(1-).
A semi-synthetic penicillin antibiotic which is a chlorinated derivative of [oxacillin].
This compound has been reported in Apis cerana with data available.
This compound is a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for bacterial disease and has 5 investigational indications.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
See also: Oxacillin (broader);  Dithis compound (narrower);  this compound Sodium (active moiety of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLIRLGBULYKD-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022853
Record name 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/, 5.32e-02 g/L
Record name CLOXACILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61-72-3
Record name Cloxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloxacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-(3-o-Chlorophenyl-5-methylisoxazol-4-ylamido) penicillanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6X5QGC2VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOXACILLIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3042
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cloxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015278
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cloxacillin's Assault on Staphylococcus aureus: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729), a semi-synthetic isoxazolyl penicillin antibiotic, has long been a critical weapon in the arsenal (B13267) against infections caused by penicillinase-producing Staphylococcus aureus. Its efficacy is rooted in its targeted and potent disruption of bacterial cell wall biosynthesis, a fundamental process for bacterial survival. This in-depth technical guide elucidates the core mechanism of action of this compound against S. aureus, providing a detailed examination of its molecular interactions, the resultant cellular cascade, and the experimental methodologies employed to unravel these intricate processes.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is primarily achieved through the inhibition of the final stages of peptidoglycan synthesis.[1] Peptidoglycan, an essential heteropolymer, forms the rigid outer layer of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. This compound's molecular architecture mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor, enabling it to act as a suicide substrate for Penicillin-Binding Proteins (PBPs).[1]

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are a group of bacterial enzymes crucial for the transpeptidation and transglycosylation reactions that cross-link peptidoglycan strands, giving the cell wall its strength. S. aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4.[1] this compound covalently binds to the active site serine residue of these PBPs, leading to their irreversible acylation and inactivation.[1] This prevents the formation of the peptide cross-links, thereby weakening the cell wall. The bulky isoxazolyl side chain of this compound provides steric hindrance, protecting the β-lactam ring from hydrolysis by staphylococcal β-lactamases, rendering it effective against many penicillin-resistant strains.[1]

The binding affinity of this compound to different PBPs is a key determinant of its antibacterial activity. The selective inhibition of PBP1, in particular, has been shown to induce the formation of large cells with abnormal septa.

Quantitative Analysis of this compound Efficacy

The potency of this compound against S. aureus is quantified through various in vitro metrics, primarily the Minimum Inhibitory Concentration (MIC) and the binding affinity to its PBP targets, often expressed as the 50% inhibitory concentration (IC50).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For methicillin-susceptible Staphylococcus aureus (MSSA), this compound typically exhibits low MIC values.

Staphylococcus aureus Strain This compound MIC (mg/L) Reference
MSSA (clinical isolate)0.25
MSSA (Newman strain)Varies with pH
MSSA (general range)0.06 - 0.25
MRSA (various strains)≥32 to >128
PBP Binding Affinity (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. Lower IC50 values indicate higher binding affinity.

PBP Target This compound IC50 (µM) Bacterial Species Reference
PBP1Data not consistently availableS. aureus
PBP2Data not consistently availableS. aureus
PBP3Specific value not available, but shows specificityS. pneumoniae
PBP2xSpecific value not available, but shows specificityS. pneumoniae
PBP5Data not availableE. coli

Cellular Consequences of PBP Inhibition

The inactivation of PBPs by this compound triggers a cascade of events that culminate in bacterial cell death.

Disruption of Cell Division and Cell Lysis

The inhibition of peptidoglycan synthesis is sufficient to cause a total arrest of staphylococcal cell division. Specifically, the β-lactam oxacillin, which is structurally similar to this compound, has been shown to prevent the recruitment of PBP2 to the septum, which is crucial for septum closure during cell division. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death. This process is often mediated by the activation of endogenous autolytic enzymes, such as autolysins, which further degrade the compromised peptidoglycan.

The Cell Wall Stress Response

S. aureus possesses a sophisticated signaling network to respond to damage to its cell wall, known as the cell wall stress stimulon. The inhibition of peptidoglycan synthesis by β-lactam antibiotics is a potent inducer of this response. A key regulator of this pathway is the VraTSR three-component system, which, upon sensing cell wall stress, upregulates the expression of a multitude of genes involved in cell wall synthesis and repair. This response can be viewed as a bacterial attempt to counteract the antibiotic's effects by reinforcing the cell wall.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound sodium salt in a sterile solvent (e.g., sterile distilled water) at a known high concentration (e.g., 1280 µg/mL).

  • Filter-sterilize the stock solution.

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Serial Dilution in Microtiter Plate:

  • Dispense sterile CAMHB into the wells of a 96-well microtiter plate.

  • Perform two-fold serial dilutions of the this compound stock solution across the wells to create a range of concentrations.

4. Inoculation and Incubation:

  • Add the diluted bacterial suspension to each well containing the this compound dilutions and to a growth control well (containing only CAMHB and bacteria).

  • Incubate the plate at 35 ± 2°C for 16-24 hours.

5. Interpretation:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

PBP Binding Affinity Assay using a Fluorescent Penicillin Analogue

This competition assay determines the affinity of this compound for PBPs by measuring its ability to compete with a fluorescently labeled penicillin, such as Bocillin-FL.

1. Preparation of Bacterial Membranes:

  • Grow S. aureus to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Lyse the cells using mechanical disruption (e.g., sonication or French press) or enzymatic digestion.

  • Isolate the cell membranes by ultracentrifugation.

2. Competition Assay:

  • Pre-incubate a fixed amount of the membrane preparation with a range of concentrations of this compound for a specific time and temperature to allow for binding.

  • Add a fixed concentration of Bocillin-FL to the reaction mixtures and incubate to allow the fluorescent probe to bind to the available (uninhibited) PBPs.

3. SDS-PAGE and Visualization:

  • Terminate the binding reaction.

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

4. Data Analysis:

  • Quantify the fluorescence intensity of each PBP band.

  • Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the concentration of this compound.

  • The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the binding of Bocillin-FL to a specific PBP.

Visualizations

Signaling Pathway of this compound-Induced Cell Wall Stress

Cloxacillin_Cell_Wall_Stress This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds & Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Blocks CellWall Weakened Cell Wall Peptidoglycan->CellWall Leads to VraTSR VraTSR Sensor Kinase CellWall->VraTSR Sensed by Autolysins Autolysin Activation CellWall->Autolysins Triggers CW_Stress Cell Wall Stress Stimulon Upregulation VraTSR->CW_Stress Activates Repair Cell Wall Repair Mechanisms CW_Stress->Repair Initiates Repair->CellWall Attempts to Reinforce Lysis Cell Lysis Autolysins->Lysis

Caption: this compound-induced cell wall stress signaling cascade in S. aureus.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock This compound Stock Solution SerialDilution Serial Dilution of This compound in 96-well Plate Stock->SerialDilution Inoculum Standardized S. aureus Inoculum (0.5 McFarland) Inoculation Inoculation of Wells with Bacterial Suspension Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation at 35°C for 16-24 hours Inoculation->Incubation Observation Visual Observation of Turbidity Incubation->Observation MIC_Determination Determine Lowest Concentration with No Visible Growth (MIC) Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of this compound's Mechanism of Action

Mechanism_Logic This compound This compound PBP_Binding Covalent Binding to PBPs This compound->PBP_Binding Transpeptidation_Inhibition Inhibition of Transpeptidation PBP_Binding->Transpeptidation_Inhibition Peptidoglycan_Crosslinking_Block Blockage of Peptidoglycan Cross-linking Transpeptidation_Inhibition->Peptidoglycan_Crosslinking_Block Weak_Cell_Wall Weakened Cell Wall Integrity Peptidoglycan_Crosslinking_Block->Weak_Cell_Wall Cell_Division_Arrest Arrest of Cell Division Weak_Cell_Wall->Cell_Division_Arrest Osmotic_Lysis Osmotic Lysis and Cell Death Weak_Cell_Wall->Osmotic_Lysis

Caption: Logical flow of this compound's mechanism leading to bacterial cell death.

References

Molecular Basis of Cloxacillin Resistance in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729), a semi-synthetic penicillinase-resistant penicillin, has long been a critical therapeutic agent against infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] However, the emergence and dissemination of resistance mechanisms pose a significant threat to its clinical utility. This technical guide provides a comprehensive overview of the core molecular mechanisms conferring this compound resistance in bacteria, with a focus on S. aureus. It delves into the genetic and biochemical underpinnings of resistance, offers detailed experimental protocols for their investigation, and presents quantitative data to contextualize the magnitude of the challenge.

Core Mechanisms of this compound Resistance

The primary strategies employed by bacteria to resist the action of this compound can be categorized into three main areas: modification of the drug target, enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell.[2]

Alteration of Penicillin-Binding Proteins (PBPs)

The most clinically significant mechanism of high-level this compound resistance, particularly in Staphylococcus aureus, is the alteration of its molecular target, the PBPs.[2] This is primarily achieved through the acquisition of the mecA gene, which is the hallmark of methicillin-resistant S. aureus (MRSA).[3]

The mecA gene encodes a unique PBP, known as PBP2a, which has a very low affinity for beta-lactam antibiotics, including this compound.[3] In the presence of this compound, the native PBPs of S. aureus are inhibited, but PBP2a can take over the essential transpeptidation reactions required for peptidoglycan synthesis, allowing the bacteria to survive and replicate.

The expression of mecA is regulated by the MecR1-MecI signaling pathway. MecR1 is a transmembrane sensor protein that, upon binding to a beta-lactam antibiotic, undergoes a conformational change. This change activates its cytoplasmic domain, which in turn leads to the cleavage and inactivation of the MecI repressor protein. With MecI inactivated, the transcription of the mecA gene proceeds, leading to the production of PBP2a and the expression of resistance.

Enzymatic Inactivation by Beta-Lactamases

Another prevalent mechanism of resistance to penicillins is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the beta-lactam ring. In S. aureus, the most common beta-lactamase is encoded by the blaZ gene. While this compound is designed to be resistant to many staphylococcal penicillinases, high levels of beta-lactamase production can contribute to resistance.

The expression of blaZ is often inducible and is controlled by a regulatory system homologous to the mec system, consisting of the sensor-transducer BlaR1 and the repressor BlaI. When a beta-lactam antibiotic is detected by BlaR1, a signal transduction cascade is initiated, leading to the inactivation of the BlaI repressor and subsequent high-level expression of the blaZ gene.

Active Efflux of this compound

Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to a decrease in the intracellular concentration of this compound, contributing to reduced susceptibility. Several families of efflux pumps, such as the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family, have been implicated in multidrug resistance in bacteria. While not typically the primary mechanism for high-level this compound resistance, efflux pumps can act in concert with other resistance mechanisms to enhance the overall level of resistance.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance, providing a comparative overview for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Strain TypeGenotypeThis compound MIC Range (µg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)mecA negative0.125 - 0.5
Methicillin-Resistant S. aureus (MRSA)mecA positive≥32 - >128

Table 2: Prevalence of Resistance Genes in Clinical Staphylococcus aureus Isolates

GenePrevalenceGeographic Region/Study PopulationReference(s)
mecA30%Pregnant women in Ado-Ekiti, Nigeria
mecA45.8%Clinical samples in Gorgan, Iran
blaZ65%Pregnant women in Ado-Ekiti, Nigeria
blaZ95.2%Clinical samples in Iran
blaZ100%Clinical samples in Gorgan, Iran

Table 3: Kinetic Parameters of Staphylococcus aureus Beta-Lactamases against Penicillins

Beta-Lactamase TypeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference(s)
Type APenicillin G2396041.7
Type BPenicillin G2084042.0
Type CPenicillin G1984044.2
Type DPenicillin G201809.0

Table 4: Effect of Efflux Pump Inhibitors (EPIs) on this compound MIC

BacteriumEfflux Pump SystemEPIFold Reduction in this compound MICReference(s)
Escherichia coli AG100tet (AcrAB overexpressed)AcrAB-TolC (RND)RP1 (ethyl 4-bromopyrrole-2-carboxylate)32

This compound Resistance in Other Bacterial Genera

While S. aureus is the most prominent, other Gram-positive bacteria have also developed resistance to this compound.

  • Coagulase-Negative Staphylococci (CoNS): Many species of CoNS, such as S. epidermidis and S. haemolyticus, can also carry the mecA gene and express PBP2a, leading to methicillin (B1676495) and this compound resistance. Resistance rates in CoNS can be very high, sometimes exceeding those seen in S. aureus.

  • Streptococcus: Beta-hemolytic streptococci, including Groups A, C, and G, are generally susceptible to this compound. However, some species like Streptococcus agalactiae (Group B) may show reduced susceptibility. Resistance in streptococci to beta-lactams is typically mediated by alterations in the native PBPs, leading to reduced binding affinity.

  • Enterococcus: Enterococci possess intrinsic resistance to many beta-lactam antibiotics, including this compound, due to the presence of a low-affinity PBP (PBP5). Therefore, this compound is not a drug of choice for treating enterococcal infections.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent like sterile distilled water and filter-sterilize.

  • Preparation of Microtiter Plate: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound: Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Beta-Lactamase Activity Assay: Nitrocefin-Based Spectrophotometric Assay

Objective: To quantify the beta-lactamase activity in a bacterial lysate.

Protocol:

  • Sample Preparation: Resuspend a bacterial pellet in β-Lactamase Assay Buffer. Sonicate the suspension to lyse the cells and then centrifuge to clarify the lysate.

  • Standard Curve Preparation: Prepare a standard curve using a hydrolyzed nitrocefin (B1678963) standard solution. This is achieved by incubating a known concentration of nitrocefin with a hydrolysis buffer.

  • Reaction Setup: In a 96-well plate, add the bacterial lysate, positive control, and standards to their respective wells.

  • Initiation of Reaction: Prepare a reaction mix containing nitrocefin and add it to all wells to start the reaction.

  • Measurement: Measure the absorbance at 490 nm kinetically over a period of 30-60 minutes at room temperature, protected from light.

  • Calculation: Calculate the rate of nitrocefin hydrolysis from the linear portion of the kinetic curve and determine the beta-lactamase activity in the sample by comparing it to the standard curve. One unit of β-lactamase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at pH 7.0 and 25°C.

Molecular Detection of Resistance Genes: PCR for mecA and blaZ

Objective: To detect the presence of the mecA and blaZ genes in bacterial DNA.

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target gene (mecA or blaZ).

    • mecA Primers: (Example) Forward: 5'-GTAGAAATGACTGAACGTCCG-3'; Reverse: 5'-CCAATTCCACATTGTTTCGGT-3'

    • blaZ Primers: (Example) Forward: 5'-AAGAGATTTGCCTATGCTTC-3'; Reverse: 5'-GCTTGACCACTTTTATCAGC-3'

  • PCR Amplification:

    • Initial denaturation: 95°C for 3-5 minutes.

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-60 seconds.

      • Annealing: 50-55°C for 30-45 seconds (primer-dependent).

      • Extension: 72°C for 45-60 seconds.

    • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose (B213101) gel stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the target gene.

Efflux Pump Activity Assay: Ethidium Bromide Accumulation Assay

Objective: To assess the activity of efflux pumps in a bacterial strain.

Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Loading with Ethidium Bromide: Resuspend the cells in buffer containing ethidium bromide (a substrate for many efflux pumps) and an efflux pump inhibitor (EPI) like chlorpromazine (B137089) or CCCP to maximize intracellular accumulation.

  • Efflux Initiation: Centrifuge the loaded cells, remove the supernatant, and resuspend them in buffer without ethidium bromide but with an energy source (e.g., glucose) to initiate efflux.

  • Fluorescence Monitoring: Monitor the decrease in intracellular fluorescence over time using a fluorometer or flow cytometer. A rapid decrease in fluorescence indicates active efflux.

  • Comparison: Compare the rate of efflux in the test strain to that of a known efflux-deficient mutant or the same strain in the presence of an EPI.

PBP2a Detection: Latex Agglutination Assay

Objective: To rapidly detect the presence of PBP2a in Staphylococcus isolates.

Protocol:

  • Inoculum Preparation: Prepare a heavy, uniform suspension of the bacterial isolate in the provided extraction reagent.

  • Cell Lysis: Heat the bacterial suspension in a boiling water bath or heating block ( >95°C) for three minutes to lyse the cells and release PBP2a.

  • Centrifugation: Centrifuge the lysed suspension to pellet the cell debris. The supernatant contains the PBP2a.

  • Agglutination Reaction: On a test card, mix a drop of the supernatant with a drop of latex particles coated with an anti-PBP2a monoclonal antibody (Test Latex) and separately with control latex particles (Control Latex).

  • Observation: Rock the card and observe for agglutination (clumping) within three minutes. Agglutination in the test circle but not the control circle indicates the presence of PBP2a.

Visualizations of Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PBP2a_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MecR1_sensor MecR1 (Sensor Domain) This compound->MecR1_sensor Binds MecR1_protease MecR1 (Protease Domain) MecR1_sensor->MecR1_protease Activates MecI MecI (Repressor) MecR1_protease->MecI Cleaves mecA_promoter mecA Promoter MecI->mecA_promoter Represses mecA_gene mecA Gene mecA_promoter->mecA_gene Transcription PBP2a PBP2a mecA_gene->PBP2a Translation Peptidoglycan_synthesis Peptidoglycan Synthesis PBP2a->Peptidoglycan_synthesis Catalyzes Cell_wall Resistant Cell Wall Peptidoglycan_synthesis->Cell_wall

Caption: PBP2a-mediated this compound resistance pathway.

Beta_Lactamase_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Hydrolyzed_this compound Hydrolyzed_this compound BlaR1_sensor BlaR1 (Sensor Domain) This compound->BlaR1_sensor Binds BlaR1_protease BlaR1 (Protease Domain) BlaR1_sensor->BlaR1_protease Activates BlaI BlaI (Repressor) BlaR1_protease->BlaI Cleaves blaZ_promoter blaZ Promoter BlaI->blaZ_promoter Represses blaZ_gene blaZ Gene blaZ_promoter->blaZ_gene Transcription Beta_Lactamase Beta-Lactamase blaZ_gene->Beta_Lactamase Translation & Secretion Beta_Lactamase->this compound Hydrolyzes Efflux_Pump_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloxacillin_out This compound Cloxacillin_in This compound Cloxacillin_out->Cloxacillin_in Diffusion Efflux_Pump Efflux Pump Efflux_Pump->Cloxacillin_out Active Transport (ATP-dependent) Cloxacillin_in->Efflux_Pump Binding Target_PBP Target PBP Cloxacillin_in->Target_PBP Inhibition MIC_Determination_Workflow Start Start Prepare_Cloxacillin_Dilutions Prepare 2-fold serial dilutions of this compound in a 96-well plate Start->Prepare_Cloxacillin_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with standardized bacterial suspension Prepare_Cloxacillin_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Observe for visible growth Incubate_Plate->Read_Results Determine_MIC Identify the lowest concentration with no growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to the Structure-Activity Relationship of Cloxacillin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin (B1194729), a semi-synthetic antibiotic, is a member of the penicillin family and has long been a critical therapeutic agent against infections caused by beta-lactamase-producing staphylococci.[1][2] Its efficacy is rooted in a specific chemical architecture that imparts resistance to enzymatic degradation while preserving the fundamental bactericidal mechanism of action shared by all penicillins.[3] This technical guide offers a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, providing detailed insights into the molecular features that dictate its antibacterial potency, resistance to β-lactamases, and clinical utility.

Core Structure and Mechanism of Action

This compound is classified as an isoxazolyl penicillin, which is characterized by a 6-aminopenicillanic acid nucleus connected to a substituted isoxazole (B147169) side chain.[3] This distinctive side chain is paramount to its effectiveness against bacteria that produce penicillinase. The primary mechanism of action for this compound, like other penicillins, is the inhibition of bacterial cell wall synthesis.[3] It specifically targets and acylates the active site of penicillin-binding proteins (PBPs), which are crucial bacterial enzymes for the transpeptidation and cross-linking of peptidoglycan chains. This disruption of the cell wall's integrity leads to bacterial cell lysis and death. The bulky isoxazolyl side chain of this compound creates steric hindrance, which obstructs the approach of β-lactamase enzymes. This prevents the hydrolysis of the essential β-lactam ring and maintains the antibiotic's activity.

Structure-Activity Relationship of this compound and its Analogs

The isoxazolyl penicillins, including oxacillin, this compound, and dithis compound, represent a classic example of rational drug design aimed at overcoming penicillinase-mediated resistance in staphylococci. The core principle of their SAR lies in the modifications of the acyl side chain attached to the 6-aminopenicillanic acid core.

The key structural features and their impact on activity are:

  • Isoxazolyl Ring: The bulky and electron-rich isoxazolyl group provides steric protection to the β-lactam ring from hydrolysis by penicillinases. This is the most critical feature for their activity against penicillinase-producing organisms.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl group attached to the isoxazolyl ring fine-tune the pharmacokinetic and antibacterial properties of the analogs.

    • Oxacillin: Features an unsubstituted phenyl ring.

    • This compound: Incorporates a single chlorine atom at the ortho-position of the phenyl ring.

    • Dithis compound: Contains two chlorine atoms, typically at the ortho and para positions of the phenyl ring.

  • Halogenation: The addition of electron-withdrawing halogen atoms like chlorine increases the acidity of the enolic hydroxyl group of the cleaved β-lactam ring. This can influence protein binding and oral absorption. Moreover, the presence and position of these halogens can augment the intrinsic antibacterial activity and stability against certain β-lactamases. Generally, the addition of more chlorine atoms correlates with increased potency.

Quantitative Data on Antibacterial Activity and PBP Binding

The following tables summarize the quantitative data regarding the in vitro activity of this compound and its analogs against key bacterial pathogens and their binding affinity to penicillin-binding proteins.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoxazolyl Penicillins against Staphylococcus aureus

AntibioticMIC Range (μg/mL) for MSSAMIC50 (μg/mL) for MSSAMIC90 (μg/mL) for MSSAMIC for MRSA (μg/mL)
Oxacillin0.12 - 0.50.250.5≥4
This compound0.12 - 0.50.250.5≥32
Dithis compound0.06 - 0.250.120.25≥4

Note: MIC values can vary depending on the specific strain and testing methodology. Data is compiled from multiple sources for illustrative purposes.

Table 2: IC50 Values of this compound for Penicillin-Binding Proteins in Streptococcus pneumoniae D39

PBPIC50 (μM)
PBP1a>1000
PBP1b>1000
PBP2a1.157
PBP2b>1000
PBP2x0.088
PBP30.081

Data obtained from a competitive inhibition assay using Bocillin-FL. While extensive research exists on beta-lactam-PBP interactions, specific quantitative binding affinity data for this compound against the full range of PBPs in Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Escherichia coli are not as readily available in the surveyed literature. The resistance of MRSA is primarily due to the acquisition of PBP2a, which has a low affinity for most beta-lactam antibiotics, including this compound.

Signaling Pathways and Experimental Workflows

Peptidoglycan Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the key stages of bacterial cell wall peptidoglycan synthesis and the inhibitory action of this compound.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase (MurJ) Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (catalyzed by PBPs) PBPs Penicillin-Binding Proteins (PBPs) Nascent_PG->PBPs Crosslinked_PG Cross-linked Peptidoglycan PBPs->Crosslinked_PG Transpeptidation This compound This compound This compound->PBPs Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilute Perform Serial Dilutions of Antibiotic in 96-well Plate prep_antibiotic->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic PBP_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis prep_membranes Isolate Bacterial Membranes Containing PBPs incubate_competitor Incubate Membranes with Varying this compound Concentrations prep_membranes->incubate_competitor prep_competitor Prepare Serial Dilutions of this compound prep_competitor->incubate_competitor add_probe Add Fluorescent Penicillin Probe (e.g., Bocillin-FL) incubate_competitor->add_probe incubate_probe Incubate to Allow Probe Binding add_probe->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page fluorescence_imaging Visualize Labeled PBPs with a Fluorescence Imager sds_page->fluorescence_imaging quantify Quantify Fluorescence Intensity of PBP Bands fluorescence_imaging->quantify determine_ic50 Calculate IC50 Value from Dose-Response Curve quantify->determine_ic50

References

An In-depth Technical Guide to the Core Mechanism of Cloxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloxacillin, a semi-synthetic isoxazolyl penicillin, has long been a critical therapeutic agent in the management of infections caused by penicillinase-producing staphylococci. Its efficacy is rooted in a well-defined molecular mechanism: the targeted inhibition of bacterial cell wall biosynthesis. This in-depth technical guide delineates the core mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic pressure.[1][2][3] The primary molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes that catalyze the final steps of peptidoglycan synthesis.[3][4]

The structure of this compound mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor molecules. This structural similarity allows this compound to bind to the active site of PBPs. The strained β-lactam ring of this compound is then cleaved, forming a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This acylation inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains. The inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.

dot

Caption: Core mechanism of this compound action.

Quantitative Data

The efficacy of this compound is quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial strains.

This compound PBP Binding Affinity
PBP IC50 (µM) in Streptococcus pneumoniae D39
PBP1a>1000
PBP1b>1000
PBP2a1.157
PBP2b>1000
PBP2x0.088
PBP30.081

Data obtained from a competitive inhibition assay using a fluorescent penicillin derivative.

This compound Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Organism Phenotype MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)Typically ≤ 2
Staphylococcus aureusMethicillin-Resistant (MRSA)≥ 32 to >128
Streptococcus pneumoniaePenicillin-Susceptible0.10 - 0.80

Note: MIC values can vary depending on the specific strain and testing methodology. The susceptibility of Staphylococcus species to this compound is often inferred from testing with oxacillin (B1211168) or cefoxitin. According to CLSI and EUCAST guidelines, an oxacillin MIC of ≤ 2 µg/mL indicates susceptibility for S. aureus.

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).

The Role of PBP2a

The mecA gene encodes a unique Penicillin-Binding Protein, PBP2a (also known as PBP2'). PBP2a has a very low affinity for most β-lactam antibiotics, including this compound. In the presence of this compound, the native PBPs of S. aureus are inhibited. However, PBP2a remains active and can continue to catalyze the transpeptidation reaction necessary for peptidoglycan synthesis, allowing the bacterium to survive and replicate.

dot

Caption: this compound resistance mechanism in MRSA.

Regulation of mecA Expression

The expression of the mecA gene is controlled by two regulatory genes, mecI and mecR1, located upstream of mecA.

  • MecI: Functions as a repressor, binding to the mecA promoter and preventing transcription in the absence of a β-lactam antibiotic.

  • MecR1: Acts as a sensor and inducer. In the presence of a β-lactam, MecR1 initiates a signal transduction cascade that leads to the cleavage and inactivation of MecI, thereby allowing for the transcription of mecA.

dot

mecA_Regulation cluster_regulation mecA Gene Regulation This compound This compound MecR1 MecR1 (Sensor) This compound->MecR1 Activates MecI MecI (Repressor) MecR1->MecI Induces Cleavage of mecA_promoter mecA Promoter MecI->mecA_promoter Binds & Represses mecA_gene mecA Gene mecA_promoter->mecA_gene Transcription PBP2a_synthesis PBP2a Synthesis mecA_gene->PBP2a_synthesis

Caption: Regulation of mecA gene expression.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following are generalized protocols for broth microdilution and agar (B569324) dilution methods based on CLSI and EUCAST guidelines.

Broth Microdilution

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

dot

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Competitive PBP Binding Assay

This assay determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a labeled penicillin for binding to PBPs.

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs.

  • Competition Reaction: Incubate the bacterial membranes with varying concentrations of unlabeled this compound.

  • Labeling: Add a fixed concentration of a labeled penicillin (e.g., radiolabeled or fluorescently tagged penicillin) to the reaction mixtures and incubate to allow binding to the available PBPs.

  • Separation: Separate the PBP-penicillin complexes from the unbound labeled penicillin using SDS-PAGE.

  • Detection and Quantification: Visualize the labeled PBPs using autoradiography (for radiolabels) or fluorescence imaging. Quantify the band intensity for each PBP.

  • IC50 Determination: Plot the percentage of labeled penicillin binding against the concentration of this compound. The IC50 is the concentration of this compound that reduces the binding of the labeled penicillin by 50%.

dot

PBP_Binding_Assay Start Start Prepare_Membranes Prepare Bacterial Membranes (Containing PBPs) Start->Prepare_Membranes Competition Incubate Membranes with Varying [this compound] Prepare_Membranes->Competition Labeling Add Labeled Penicillin (Radiolabeled or Fluorescent) Competition->Labeling SDS_PAGE Separate Proteins by SDS-PAGE Labeling->SDS_PAGE Detection Detect and Quantify Labeled PBPs SDS_PAGE->Detection Calculate_IC50 Calculate IC50 Detection->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound remains a valuable antibiotic due to its targeted and potent inhibition of bacterial cell wall synthesis. Its core mechanism revolves around the irreversible acylation of essential PBPs. The emergence of resistance, primarily through the acquisition of the mecA gene and the production of the low-affinity PBP2a, underscores the importance of ongoing surveillance and research. The detailed methodologies provided in this guide for assessing this compound's activity are fundamental to understanding its efficacy and for the development of novel strategies to combat antibiotic resistance.

References

Understanding the Role of Cloxacillin in Antibiotic Resistance: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloxacillin (B1194729), a semi-synthetic penicillinase-resistant penicillin, has long been a critical therapeutic agent against infections caused by Staphylococcus aureus. Its efficacy, however, is increasingly challenged by the evolution of sophisticated resistance mechanisms. This technical guide provides a comprehensive overview of the molecular interplay between this compound and S. aureus, detailing the drug's mechanism of action, the primary genetic determinants of resistance, and the regulatory pathways that govern their expression. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of resistance, and visualizes complex biological and experimental workflows to support researchers and drug development professionals in the ongoing effort to combat antibiotic resistance.

This compound's Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall.

  • Target: The primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases that catalyze the cross-linking of peptidoglycan chains.

  • Inhibition: this compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs. This binding leads to the acylation of a serine residue in the PBP active site, forming a stable covalent bond that inactivates the enzyme.

  • Outcome: The inhibition of PBPs disrupts cell wall synthesis, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis. The bulky isoxazolyl side chain of this compound sterically hinders its hydrolysis by many staphylococcal β-lactamases, rendering it effective against many penicillin-resistant strains.

Core Mechanisms of this compound Resistance in Staphylococcus aureus

S. aureus has developed two primary mechanisms to counteract the activity of this compound and other β-lactam antibiotics.

Enzymatic Degradation: β-Lactamase Production

The most common form of resistance to penicillins is the production of β-lactamases (penicillinases).

  • Genetic Determinant: In S. aureus, this enzyme is encoded by the blaZ gene.

  • Mechanism: β-lactamase hydrolyzes the amide bond in the β-lactam ring of this compound, inactivating the antibiotic before it can reach its PBP targets.

  • Regulation: The expression of blaZ is inducible and is controlled by the BlaR1-BlaI regulatory system.

Target Modification: Penicillin-Binding Protein 2a (PBP2a)

A more clinically significant mechanism that confers broad β-lactam resistance, including to this compound, is the alteration of the PBP target.

  • Genetic Determinant: This form of resistance is mediated by the mecA gene, which encodes a low-affinity penicillin-binding protein, PBP2a. The mecA gene is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).

  • Mechanism: PBP2a has a very low affinity for this compound and other β-lactams, allowing it to continue peptidoglycan synthesis even in the presence of inhibitory concentrations of the antibiotic.

  • Regulation: The expression of mecA is also inducible and is regulated by the MecR1-MecI system, which shares homology with the BlaR1-BlaI system.

Signaling Pathways of Resistance Induction

The expression of blaZ and mecA is tightly regulated by complex signaling pathways that are activated in the presence of β-lactam antibiotics.

The BlaR1-BlaI System for β-Lactamase Induction

The bla operon consists of the structural gene blaZ and the regulatory genes blaR1 and blaI.

  • Sensing: BlaR1 is a transmembrane sensor protein. Its extracellular domain binds to β-lactam antibiotics.

  • Signal Transduction: Upon binding a β-lactam, BlaR1 undergoes a conformational change, leading to the activation of its cytoplasmic zinc metalloprotease domain.

  • Derepression: The activated BlaR1 protease cleaves the BlaI repressor protein.

  • Gene Expression: Cleaved BlaI is released from the operator region of the blaZ gene, leading to the transcription of β-lactamase.

BlaR1_BlaI_Pathway cluster_membrane Cell Membrane BlaR1 BlaR1 Sensor BlaI BlaI Repressor BlaR1->BlaI 2. Activates protease domain to cleave BlaI This compound This compound This compound->BlaR1 1. Binds inactivated_this compound Inactive this compound blaZ_promoter blaZ Promoter BlaI->blaZ_promoter 3. Represses (Inactive state) blaZ_gene blaZ Gene beta_lactamase β-Lactamase blaZ_gene->beta_lactamase 4. Transcription & Translation beta_lactamase->this compound 5. Hydrolyzes

Figure 1: BlaR1-BlaI signaling pathway for β-lactamase induction.

The MecR1-MecI System for PBP2a Induction

The mecA regulatory system is homologous to the bla system and functions in a similar manner.

  • Sensing: MecR1 is the transmembrane sensor that detects the presence of β-lactam antibiotics.

  • Signal Transduction: Binding of the antibiotic activates the intracellular signaling domain of MecR1.

  • Derepression: The activated MecR1 signal leads to the proteolytic cleavage of the MecI repressor.

  • Gene Expression: With MecI inactivated, the repression of the mecA gene is lifted, allowing for the transcription and translation of PBP2a.

MecR1_MecI_Pathway cluster_membrane Cell Membrane MecR1 MecR1 Sensor MecI MecI Repressor MecR1->MecI 2. Activates signaling to cleave MecI This compound This compound This compound->MecR1 1. Binds CellWall Peptidoglycan Synthesis This compound->CellWall Ineffective Inhibition mecA_promoter mecA Promoter MecI->mecA_promoter 3. Represses (Inactive state) mecA_gene mecA Gene PBP2a PBP2a mecA_gene->PBP2a 4. Transcription & Translation PBP2a->CellWall 5. Continues synthesis

Figure 2: MecR1-MecI signaling pathway for PBP2a induction.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data related to this compound susceptibility and the prevalence of key resistance genes in S. aureus.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Distribution for S. aureus

Species/PhenotypeNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
S. aureus (EUCAST Database)1,1810.03 - 10.250.5
Methicillin-Susceptible S. aureus (MSSA)4990.38 - 320.38Not Reported
Methicillin-Resistant S. aureus (MRSA)10≥32 - >128Not ReportedNot Reported
Methicillin-Resistant S. aureus (MRSA)49912 - 25612Not Reported

Table 2: Prevalence of mecA and blaZ Resistance Genes in S. aureus Clinical Isolates

Study PopulationNumber of IsolatesmecA Prevalence (%)blaZ Prevalence (%)Co-prevalence of mecA and blaZ (%)Reference
Clinical Isolates (Gorgan, Iran)5945.810045.8
Pregnant Women (Vaginal Swabs)203065Not Reported
Clinical Isolates (Egypt)51 (MRSA)88.366.656.8
Sheep Skin Lesions4630.410030.4
Clinical Isolates120 (MRSA)10087.587.5

Table 3: Binding Affinity (IC50) of β-Lactams for S. aureus Penicillin-Binding Proteins (PBPs)

PBPThis compound IC50 (µM)Ceftizoxime (B193995) IC50 (µg/mL)Reference
PBP1Not Reported2.74
PBP2Not Reported0.0626
PBP3Not Reported3.61
PBP4Not Reported50.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in S. aureus.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a S. aureus isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound sodium salt, analytical grade

  • Sterile 96-well microtiter plates

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth

  • Spectrophotometer (optional)

Protocol:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 colonies of S. aureus. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • This compound Dilution Series: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water). b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation: a. Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Molecular Detection of Resistance Genes: PCR for mecA and blaZ

Objective: To detect the presence of the mecA and blaZ genes in S. aureus genomic DNA.

Materials:

  • Genomic DNA extracted from S. aureus

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Nuclease-free water

  • Primers for mecA and blaZ (see Table 4)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

Table 4: Validated PCR Primers for mecA and blaZ Detection

GenePrimer Sequence (5' - 3')Product Size (bp)Reference
mecAF: AAAATCGATGGTAAAGGTTGGCR: AGTTCTGGAGTACCGGATTTGC533
blaZF: AAGAGATTTGCCTATGCCTTCR: GCTGCTATAGTTGCTTCGATTG517

Protocol:

  • DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of S. aureus.

  • PCR Reaction Setup: a. Prepare a PCR master mix for each gene to be tested. For a 25 µL reaction, combine:

    • 12.5 µL of 2x PCR Master Mix
    • 1 µL of Forward Primer (10 µM)
    • 1 µL of Reverse Primer (10 µM)
    • 8.5 µL of Nuclease-free water
    • 2 µL of template DNA (approx. 50-100 ng) b. Include a positive control (DNA from a known mecA+/blaZ+ strain) and a negative control (nuclease-free water instead of template DNA).

  • Thermocycling Conditions: a. Initial Denaturation: 94-95°C for 3-5 minutes b. 30-35 Cycles:

    • Denaturation: 94°C for 30-60 seconds
    • Annealing: 53-55°C for 30-60 seconds
    • Extension: 72°C for 60 seconds c. Final Extension: 72°C for 5-10 minutes

  • Analysis of PCR Products: a. Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. b. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective gene.

Detection of PBP2a Expression: Western Blotting

Objective: To detect the presence of the PBP2a protein in S. aureus cell lysates.

Materials:

  • S. aureus cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-PBP2a)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: a. Grow S. aureus cultures with and without a sub-inhibitory concentration of a β-lactam to induce mecA expression. b. Harvest cells by centrifugation and wash with PBS. c. Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication). d. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: a. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Incubate the membrane with the primary anti-PBP2a antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system or X-ray film. The presence of a band at the expected molecular weight of PBP2a (approximately 76 kDa) indicates a positive result.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for investigating this compound resistance and characterizing the underlying mechanisms.

Resistance_Characterization_Workflow start S. aureus Isolate susceptibility_testing Antimicrobial Susceptibility Testing (e.g., Disk Diffusion or MIC) start->susceptibility_testing resistant Resistant to this compound/Oxacillin susceptibility_testing->resistant susceptible Susceptible susceptibility_testing->susceptible dna_extraction Genomic DNA Extraction resistant->dna_extraction pcr_mecA PCR for mecA dna_extraction->pcr_mecA pcr_blaZ PCR for blaZ dna_extraction->pcr_blaZ mecA_positive mecA Positive pcr_mecA->mecA_positive mecA_negative mecA Negative pcr_mecA->mecA_negative blaZ_positive blaZ Positive pcr_blaZ->blaZ_positive western_blot Western Blot for PBP2a mecA_positive->western_blot other_mechanisms Investigate other mechanisms (e.g., PBP mutations, hyperproduction) mecA_negative->other_mechanisms pbp2a_expression PBP2a Expressed western_blot->pbp2a_expression

Figure 3: Experimental workflow for characterizing this compound resistance.

Conclusion

The clinical utility of this compound is intrinsically linked to the genetic and regulatory landscape of Staphylococcus aureus. A thorough understanding of the mechanisms of resistance, primarily the production of β-lactamase and the expression of PBP2a, is paramount for the development of novel therapeutic strategies. The detailed protocols and workflows presented in this guide provide a framework for the accurate and comprehensive characterization of this compound resistance in S. aureus. Continued surveillance and research into the intricate signaling pathways that govern resistance are essential to preserving the efficacy of this important antibiotic and to inform the development of next-generation anti-staphylococcal agents.

An In-depth Technical Guide to the Synthesis and Impurity Profile of Cloxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the semi-synthetic penicillin antibiotic, cloxacillin (B1194729). It details the core manufacturing processes, outlines the formation of potential process-related and degradation impurities, and provides established analytical methodologies for their detection and quantification. This document is intended to serve as a valuable resource for professionals in drug development, quality control, and regulatory affairs.

Introduction to this compound

This compound is a narrow-spectrum, beta-lactamase-resistant antibiotic belonging to the penicillin class.[1] Its structure features the characteristic penicillin core (a thiazolidine (B150603) ring fused to a β-lactam ring) and a bulky 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido side chain. This side chain sterically hinders the action of bacterial β-lactamase enzymes, rendering this compound effective against many staphylococcal species that are resistant to other penicillins. It exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[]

Synthesis of this compound Sodium

The industrial synthesis of this compound sodium is a multi-step process that primarily involves the acylation of 6-aminopenicillanic acid (6-APA), the core building block of penicillins. The key acylating agent is an activated form of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid).

Synthesis of Key Intermediates

2.1.1. 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC Acid)

The synthesis of the isoxazole (B147169) side chain is a critical preliminary step. While various methods exist for isoxazole synthesis, a common route involves the reaction of o-chlorobenzohydroxamic chloride with ethyl acetoacetate, followed by hydrolysis of the resulting ester to yield CMIC acid.[3]

2.1.2. 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CMIC-Cl)

To facilitate the acylation of 6-APA, the carboxylic acid group of CMIC acid must be activated. This is typically achieved by converting it to the highly reactive acyl chloride, CMIC-Cl. While traditional methods use reagents like thionyl chloride, modern industrial processes often employ safer alternatives such as bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalyst.[4]

Core Synthesis: Acylation of 6-Aminopenicillanic Acid (6-APA)

The central reaction in this compound synthesis is the formation of an amide bond between the 6-amino group of 6-APA and the carbonyl group of CMIC-Cl.

Logical Workflow for this compound Synthesis

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis CMIC_Acid 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid (CMIC Acid) CMIC_Cl 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride (CMIC-Cl) CMIC_Acid->CMIC_Cl  Activation  (e.g., Triphosgene) Cloxacillin_Acid This compound (Acid Form) CMIC_Cl->Cloxacillin_Acid 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Cloxacillin_Acid Acylation Cloxacillin_Na This compound Sodium (Final Drug Substance) Cloxacillin_Acid->Cloxacillin_Na Salt Formation (e.g., Sodium Isooctanoate)

Caption: General synthesis workflow for this compound Sodium.

Experimental Protocols

Protocol 2.3.1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CMIC-Cl)

This protocol is adapted from methods utilizing triphosgene (B27547) for enhanced safety.[4]

  • To a stirred solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 mole equivalent) in an inert organic solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add a solution of bis(trichloromethyl) carbonate (triphosgene, ~0.4 mole equivalents) in the same solvent at room temperature.

  • Heat the reaction mixture to 40-60 °C and stir until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and filter if necessary.

  • Remove the solvent under reduced pressure to yield the crude CMIC-Cl. The product can be purified by vacuum distillation or crystallization.

Protocol 2.3.2: Synthesis of this compound Sodium

This protocol is a composite based on typical acylation and salt formation procedures.[5][6]

  • Suspend 6-aminopenicillanic acid (6-APA, 1 mole equivalent) in a suitable organic solvent (e.g., acetone (B3395972) or dichloromethane).

  • Add a base (e.g., 10% sodium hydroxide (B78521) solution or triethylamine) dropwise at a low temperature (0-5 °C) to dissolve the 6-APA and form its salt.

  • In a separate flask, dissolve the previously prepared CMIC-Cl (~1.1 mole equivalents) in the same solvent.

  • Slowly add the CMIC-Cl solution to the 6-APA salt solution, maintaining the temperature below 5 °C. Stir the mixture for 1-3 hours.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., sulfuric acid) to a pH of ~2.5-3.0 to precipitate this compound acid.

  • Filter the solid, wash with cold water, and then an organic solvent (like ethyl acetate).

  • To form the sodium salt, dissolve the this compound acid in a suitable solvent mixture (e.g., butyl acetate/methanol).

  • Add a solution of a sodium salt, such as sodium isooctanoate, while stirring.

  • The this compound sodium will precipitate. Filter the product, wash with a solvent like acetone, and dry under vacuum.

Potential Impurities of this compound Drug Substance

Impurities in this compound can originate from starting materials, intermediates, by-products from side reactions, or degradation of the final drug substance. Rigorous control of these impurities is essential for the safety and efficacy of the final pharmaceutical product.

Process-Related Impurities

These impurities are introduced or formed during the synthesis process.

  • Impurity C (6-Aminopenicillanic Acid): Unreacted starting material.[7][8]

  • Impurity D (CMIC Acid): The carboxylic acid side chain precursor, which may result from incomplete conversion to the acid chloride or hydrolysis of the acid chloride during the reaction.[1][]

  • Impurity E (6-APA this compound Amide): A dimeric impurity formed by the reaction of one molecule of this compound with a second molecule of 6-APA.[9][10][11][12]

  • N-2-ethylhexanoyl penicilloic acid of this compound: This impurity can arise from the use of sodium 2-ethylhexanoate (B8288628) (a common salt-forming agent) reacting with the this compound degradation product, penicilloic acid.[4]

Degradation Impurities

These impurities are formed by the chemical breakdown of the this compound molecule. This compound is particularly susceptible to hydrolysis.

  • Impurity A (this compound Penicilloic Acid): The most common degradation product, formed by the hydrolytic cleavage of the β-lactam ring. This impurity is inactive and can be immunogenic.[4][13]

  • Impurity B (this compound Penilloic Acid): A rearrangement product of penicilloic acid, formed via decarboxylation.[14][15]

  • Polymers: this compound can undergo polymerization, especially under conditions of heat and humidity. These polymeric impurities are a significant concern as they have been linked to allergic reactions.[16]

Formation Pathways of Key this compound Impurities

G cluster_degradation Degradation Pathway cluster_process Process-Related Impurities This compound This compound Impurity_A Impurity A (this compound Penicilloic Acid) This compound->Impurity_A Hydrolysis (H₂O, Acid/Base) Polymers Polymers This compound->Polymers Polymerization (Heat, Moisture) Impurity_E Impurity E (Dimer) This compound->Impurity_E + 6-APA Impurity_B Impurity B (this compound Penilloic Acid) Impurity_A->Impurity_B Decarboxylation Impurity_C Impurity C (6-APA) Impurity_D Impurity D (CMIC Acid) 6-APA_Source Starting Material 6-APA_Source->Impurity_C Unreacted CMIC_Cl_Source Acylating Agent CMIC_Cl_Source->Impurity_D Hydrolysis

Caption: Formation pathways for major degradation and process-related impurities.

Summary of Known Impurities

The table below summarizes the key known impurities of this compound as defined by the European Pharmacopoeia (EP) and other identified related substances.

Impurity NameStructure / OriginType
Impurity A This compound Penicilloic AcidDegradation
Impurity B This compound Penilloic AcidDegradation
Impurity C 6-Aminopenicillanic Acid (6-APA)Process-Related
Impurity D 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC Acid)Process-Related
Impurity E Dimeric Adduct of this compound and 6-APAProcess-Related
Polymers High molecular weight species from self-condensationDegradation
N-2-ethylhexanoyl penicilloic acid Adduct from salt-forming agent and Impurity AProcess-Related

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its related impurities.

Experimental Protocol: HPLC Method

The following is a typical stability-indicating RP-HPLC method for the analysis of this compound.

Experimental Workflow for HPLC Analysis

G Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System RP-HPLC System (C18 Column) Sample_Prep->HPLC_System Separation Isocratic/Gradient Elution (ACN/Phosphate (B84403) Buffer) HPLC_System->Separation Detection UV Detection (~225 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Standard workflow for the HPLC analysis of this compound.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0) and acetonitrile. A common ratio is 20:80 (v/v) buffer:acetonitrile.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV spectrophotometry at 225 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh a known amount of this compound Sodium reference standard and dissolve in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

    • Sample Solution: Accurately weigh the this compound drug substance, dissolve, and dilute in the mobile phase to achieve a similar final concentration as the standard solution.

Quantitative Data and Acceptance Criteria

The limits for impurities in active pharmaceutical ingredients are strictly regulated by pharmacopoeias. The European Pharmacopoeia provides general thresholds for reporting, identification, and qualification of impurities.[18] While specific monograph limits may vary, these general limits serve as a baseline for quality control.

ParameterThreshold (for max daily dose ≤ 2 g/day )
Reporting Threshold > 0.05%
Identification Threshold > 0.10%
Qualification Threshold > 0.15%
Total Impurities Typically ≤ 1.0%

Note: These are general thresholds from ICH Q3A as reflected in the European Pharmacopoeia.[18] Specific monographs for this compound Sodium should be consulted for official limits. The British Pharmacopoeia reference standard for this compound sodium has a declared content of 91.2% by HPLC, indicating that a total impurity level of up to 8.8% might be observed in some batches, though typically it would be much lower in a product meeting specifications.[19]

Conclusion

The synthesis of this compound is a well-established chemical process that requires careful control of reaction conditions to ensure high purity and yield. A thorough understanding of the potential process-related and degradation impurities is critical for the development of a robust manufacturing process and for ensuring the safety and efficacy of the final drug product. The analytical methods outlined in this guide, particularly stability-indicating HPLC, are essential tools for monitoring and controlling the impurity profile of this compound, ensuring that it meets the stringent requirements set forth by regulatory authorities.

References

The Decisive Role of the Isoxazolyl Side Chain in Cloxacillin's Antibacterial Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloxacillin (B1194729), a semi-synthetic penicillin, has long been a crucial therapeutic agent against infections caused by penicillinase-producing staphylococci. Its clinical success is intrinsically linked to the unique chemical architecture of its isoxazolyl side chain. This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of this compound, with a focus on the pivotal role of the isoxazolyl moiety. We delve into its mechanism of action, its ability to confer resistance to bacterial β-lactamases, and the subtle yet significant impact of its substitutions on antibacterial potency and pharmacokinetic properties. This document synthesizes quantitative data on its efficacy, details key experimental protocols for its evaluation, and provides visual representations of its molecular interactions and experimental workflows to offer a thorough resource for researchers in antimicrobial drug discovery and development.

Introduction

The advent of penicillin revolutionized medicine, but its efficacy was soon challenged by the emergence of bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze the β-lactam ring. The isoxazolyl penicillins, including this compound, oxacillin, and dithis compound, were developed as a direct response to this challenge.[1] These semi-synthetic compounds are characterized by a 6-aminopenicillanic acid nucleus acylated with a substituted isoxazolyl side chain.[2] This structural modification provides a crucial defense against many staphylococcal β-lactamases, allowing the antibiotic to reach its target and exert its bactericidal effect.[1][2]

This compound, specifically, is a chlorinated derivative of oxacillin, and its isoxazolyl group is a 3-(2-chlorophenyl)-5-methylisoxazole moiety.[3] This guide will explore the multifaceted role of this side chain in this compound's activity, from providing steric hindrance against enzymatic degradation to influencing its binding affinity for penicillin-binding proteins (PBPs).

Mechanism of Action: The Isoxazolyl Group at the Target Site

Like all β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity, is composed of peptidoglycan. The final step in peptidoglycan synthesis, the cross-linking of peptide side chains, is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

This compound mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. The strained β-lactam ring of this compound then acylates a serine residue within the PBP active site, forming a stable covalent bond. This irreversible inhibition of PBP function prevents the formation of a stable cell wall, leading to cell lysis and bacterial death. The isoxazolyl side chain plays a role in the proper orientation of the molecule within the PBP active site, contributing to its binding affinity.

G This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms G cluster_sar Structure-Activity Relationship of Isoxazolyl Penicillins Isoxazolyl_Side_Chain Isoxazolyl Side Chain (3-phenyl-5-methylisoxazole) Bulky_Group Bulky & Sterically Hindered Isoxazolyl_Side_Chain->Bulky_Group Halogen_Substituents Halogen Substituents (e.g., -Cl) Isoxazolyl_Side_Chain->Halogen_Substituents Beta_Lactamase_Resistance Increased β-Lactamase Resistance Bulky_Group->Beta_Lactamase_Resistance Antibacterial_Potency Altered Antibacterial Potency Halogen_Substituents->Antibacterial_Potency Pharmacokinetics Modified Pharmacokinetics (e.g., protein binding, absorption) Halogen_Substituents->Pharmacokinetics G start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes and Protocols: Cloxacillin as a Positive Control in Antibiotic Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cloxacillin as a positive control in antibiotic screening assays, with a primary focus on its activity against Staphylococcus aureus. Detailed protocols for standardized susceptibility testing methods are provided, along with expected outcomes based on current clinical laboratory standards.

Introduction

This compound is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1] It belongs to the β-lactam class of antibiotics and is particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus that produce β-lactamase, an enzyme that can inactivate many other penicillins.[2] Due to its well-defined mechanism of action and established susceptibility patterns, this compound serves as a reliable positive control in antibiotic screening assays. Its inclusion helps to validate the experimental setup, ensure the appropriate response of the test organism, and provide a benchmark for comparing the activity of novel antimicrobial compounds.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[3] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and cross-linking of peptidoglycan.[4] This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3] The bulky side chain of this compound sterically protects its β-lactam ring from being hydrolyzed by most staphylococcal penicillinases.

Cloxacillin_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) WeakenedCellWall Weakened Cell Wall Transpeptidation->WeakenedCellWall Inhibition leads to CellWall Cell Wall Synthesis CellWall->Transpeptidation CellLysis Cell Lysis and Bacterial Death WeakenedCellWall->CellLysis

Figure 1. Mechanism of action of this compound.

Surrogate Testing for Staphylococcus aureus

For the detection of methicillin (B1676495) (and therefore this compound) resistance in Staphylococcus aureus, current guidelines from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the use of cefoxitin (B1668866) as a surrogate agent. Cefoxitin is a more reliable inducer of the mecA gene, which is responsible for methicillin resistance, and provides clearer and more reproducible results. Therefore, when using this compound as a positive control for S. aureus, susceptibility is typically inferred from the results of cefoxitin testing. An isolate that tests as susceptible to cefoxitin is considered susceptible to this compound.

Quantitative Data Presentation

The following tables summarize the quality control (QC) ranges and interpretive criteria for cefoxitin against Staphylococcus aureus reference strains as recommended by CLSI and EUCAST. These values are critical for ensuring the accuracy and reproducibility of antibiotic screening assays.

Table 1: CLSI Quality Control Ranges and Interpretive Criteria for Cefoxitin against Staphylococcus aureus

Quality Control StrainTest MethodAntimicrobial AgentDisk ContentQC Zone Diameter (mm)MIC (µg/mL)Interpretive Criteria (Zone Diameter, mm)Interpretive Criteria (MIC, µg/mL)
S. aureus ATCC® 25923Disk DiffusionCefoxitin30 µg23 - 29N/A≥ 22 (Susceptible)N/A
S. aureus ATCC® 29213Broth MicrodilutionCefoxitinN/AN/A1 - 4N/A≤ 4 (Susceptible)
S. aureus ATCC® 43300 (mecA positive)Disk DiffusionCefoxitin30 µg≤ 21N/A≤ 21 (Resistant)N/A
S. aureus ATCC® 43300 (mecA positive)Broth MicrodilutionCefoxitinN/AN/A≥ 8N/A> 4 (Resistant)

Data sourced from CLSI M100-Ed34.

Table 2: EUCAST Quality Control Ranges and Interpretive Criteria for Cefoxitin against Staphylococcus aureus

Quality Control StrainTest MethodAntimicrobial AgentDisk ContentQC Zone Diameter (mm)MIC (µg/mL)Interpretive Criteria (Zone Diameter, mm)Interpretive Criteria (MIC, µg/mL)
S. aureus ATCC® 29213Disk DiffusionCefoxitin30 µg20 - 26N/A≥ 22 (Susceptible)N/A
S. aureus ATCC® 29213Broth MicrodilutionCefoxitinN/AN/A1 - 4N/A≤ 4 (Susceptible)

Data sourced from EUCAST Quality Control Tables v 13.0.

Experimental Protocols

The following are detailed protocols for the Kirby-Bauer disk diffusion and broth microdilution methods for determining the susceptibility of Staphylococcus aureus to this compound (via cefoxitin surrogate testing).

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

Disk_Diffusion_Workflow cluster_prep Inoculum Preparation cluster_inoculation Plate Inoculation cluster_testing Testing Procedure cluster_analysis Data Analysis Colony_Selection 1. Select 3-5 isolated colonies of S. aureus Suspension 2. Suspend in sterile saline Colony_Selection->Suspension Standardization 3. Adjust turbidity to 0.5 McFarland standard Suspension->Standardization Swab_Inoculum 4. Dip sterile swab into inoculum Standardization->Swab_Inoculum Streak_Plate 5. Streak Mueller-Hinton agar (B569324) plate for confluent growth Swab_Inoculum->Streak_Plate Dry_Plate 6. Allow plate to dry for 3-5 min Streak_Plate->Dry_Plate Place_Disk 7. Aseptically place cefoxitin (30 µg) disk on agar surface Dry_Plate->Place_Disk Incubate 8. Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA detection) Place_Disk->Incubate Measure_Zone 9. Measure the diameter of the zone of inhibition (mm) Incubate->Measure_Zone Interpret 10. Interpret as Susceptible or Resistant using CLSI/EUCAST criteria Measure_Zone->Interpret

Figure 2. Kirby-Bauer disk diffusion workflow.

Materials:

  • Staphylococcus aureus test strain (e.g., ATCC® 25923 for QC)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Cefoxitin (30 µg) antibiotic disks

  • Sterile saline or Tryptic Soy Broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a pure, 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a cefoxitin (30 µg) disk to the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For reliable detection of methicillin resistance, incubate for a full 24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter. Interpret the results based on the breakpoints provided in Tables 1 and 2.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Stock_Solution 1. Prepare this compound/Cefoxitin stock solution Serial_Dilution 2. Perform serial dilutions in a 96-well microtiter plate Stock_Solution->Serial_Dilution Inoculate_Plate 4. Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep 3. Prepare S. aureus inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculate_Plate Incubate 5. Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC 6. Determine MIC: lowest concentration with no visible growth Incubate->Read_MIC Interpret 7. Interpret as Susceptible or Resistant using CLSI/EUCAST criteria Read_MIC->Interpret

References

Application Notes and Protocols for Cloxacillin Dosage Calculation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide for the calculation and administration of cloxacillin (B1194729) dosages in preclinical animal models of infection.

Introduction to this compound

This compound is a semi-synthetic, beta-lactamase-resistant penicillin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2] This process prevents the essential cross-linking of peptidoglycan chains, compromising cell wall integrity and ultimately leading to bacterial lysis and death.[1][2] this compound is particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus that produce beta-lactamase, an enzyme that can inactivate many other penicillins.[1]

Pharmacokinetic Profile of this compound

A thorough understanding of this compound's pharmacokinetic profile is critical for designing effective dosing regimens in animal studies.

  • Half-Life: this compound has a short plasma half-life, which in humans is approximately 30-60 minutes.[1][2] This necessitates frequent administration to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. While specific pharmacokinetic data for mice and rats are not extensively detailed in publicly available literature, the principle of a short half-life is expected to apply to these species as well.[1]

  • Protein Binding: this compound is known to be highly bound to plasma proteins. In murine plasma, the protein binding is approximately 70% to 80%.[2] In humans, protein binding is around 94%.[1][3][4]

  • Metabolism and Excretion: The liver metabolizes this compound, and it is primarily excreted through the kidneys.[1]

  • Pharmacokinetic Model: In murine models, the pharmacokinetics of the closely related analogue fluthis compound (B1213737) have been described using a one-compartment model with first-order absorption and Michaelis-Menten (non-linear) elimination.[2]

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a scientifically accepted method for extrapolating drug dosages between different species based on body surface area, which correlates with metabolic rate. This method is more reliable than converting doses based on body weight alone. The Animal Equivalent Dose (AED) can be calculated from a human dose using the formula below.

Formula for Animal Equivalent Dose (AED) Calculation:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)[1]

Table 1: Km Factors for Dose Conversion Between Species [1]

Species Body Weight (kg) Km Factor
Human 60 37
Mouse 0.02 3
Rat 0.15 6
Rabbit 1.8 12

| Dog | 10 | 20 |

Example Calculation (Human to Mouse):

To convert a standard human dose of 500 mg for a 60 kg person (which is 8.33 mg/kg) to a mouse equivalent dose:

  • Human Dose: 8.33 mg/kg

  • Human Km: 37

  • Mouse Km: 3

AED (mg/kg) = 8.33 mg/kg * (37 / 3) ≈ 102.7 mg/kg [1]

Recommended Dosages in Preclinical Animal Models

The following table summarizes this compound dosages that have been reported in the literature for various animal models. These dosages should serve as a starting point, and empirical dose-ranging studies are recommended to determine the optimal dose for specific experimental conditions.

Table 2: this compound Dosages in In Vivo Animal Studies

Animal Model Infection Model This compound Dosage Administration Route Reference
Mouse S. aureus Sepsis 10 mg/mouse (twice daily) Subcutaneous (s.c.) [1]
Mouse S. aureus Mastitis Dose to be optimized Intramammary [1][5]
Rat S. aureus Endocarditis 80 mg/kg (two doses, 3h apart) Not specified [6]
Rat S. aureus Endocarditis 500 mg/kg (single dose) Not specified [6]
Rat General Study 248 mg/kg (every 12 hours) Intraperitoneal (i.p.) [7]
Rabbit Teratogenicity Study 250 mg/kg Intramuscular (i.m.) [3]

| Sheep | Pharmacokinetic Study | 10 mg/kg (single dose) | Intravenous (i.v.) or Intramuscular (i.m.) |[8] |

Detailed Experimental Protocols

Protocol 5.1: S. aureus Systemic Infection Model in Mice[1]

This protocol describes a model for evaluating the efficacy of this compound in treating systemic S. aureus infection.

  • Bacterial Culture: Culture an appropriate S. aureus strain (e.g., Newman strain) in Brain Heart Infusion (BHI) broth overnight at 37°C.

  • Inoculum Preparation: Harvest bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 2.8 × 10⁷ CFU/mL. The final inoculum dose will be 2.8 × 10⁶ CFU per mouse in a 100 µL volume.[1]

  • Infection: Acclimatize mice (e.g., BALB/c, 6-8 weeks old) to laboratory conditions. Inject each mouse intravenously (i.v.) via the tail vein with 100 µL of the prepared bacterial suspension.

  • Treatment:

    • Begin treatment on day 3 post-infection.

    • Treatment Group (n=5): Administer this compound at a dose of 10 mg/mouse, prepared in a suitable vehicle (e.g., PBS), via subcutaneous (s.c.) injection twice daily.[1]

    • Control Group (n=5): Administer an equivalent volume of the vehicle (PBS) on the same schedule.

  • Monitoring and Outcome Assessment:

    • Monitor the body weight and clinical signs of the mice daily for the duration of the experiment (e.g., up to 9 days post-infection).[1]

    • At the experimental endpoint, euthanize the mice.

    • Harvest target organs (e.g., kidneys, spleen) for bacterial load determination (CFU counts) and/or histopathological analysis.

Protocol 5.2: S. aureus Mastitis Model in Lactating Mice[1]

This protocol is designed to assess the efficacy of intramammary administration of this compound.

  • Bacterial Culture: Grow the desired S. aureus strain overnight at 37°C in BHI broth.

  • Inoculum Preparation: Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 100 CFU in 50 µL).

  • Infection:

    • Anesthetize lactating mice (e.g., 10-12 days postpartum).

    • Using a blunt-ended needle (e.g., 32-gauge), carefully inject 50 µL of the bacterial suspension into the fourth or fifth mammary gland via the teat canal.[1]

  • Treatment:

    • At a designated time post-infection (e.g., 6 hours), administer the optimized dose of this compound intramammarily into the infected gland.

    • The control group should receive a vehicle control (e.g., PBS) via the same route.

  • Outcome Assessment:

    • At various time points post-treatment (e.g., 24, 48 hours), euthanize the mice.

    • Homogenize the infected mammary gland tissue in PBS.

    • Perform serial dilutions and plate on appropriate agar (B569324) (e.g., BHI agar) to determine the bacterial load (CFU/g of tissue).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice, 7 days) Infection Induce Infection (e.g., Intravenous) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture (S. aureus, overnight) Bacterial_Culture->Infection Drug_Prep This compound Formulation (Dissolve in vehicle) Treatment_Admin Administer Treatment (e.g., s.c. This compound or Vehicle) Drug_Prep->Treatment_Admin Group_Assignment Random Group Assignment (Control vs. Treatment) Infection->Group_Assignment Group_Assignment->Treatment_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Admin->Monitoring Endpoint Experimental Endpoint (e.g., Day 9) Monitoring->Endpoint Analysis Outcome Assessment (CFU counts, Histology) Endpoint->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Figure 1. Experimental workflow for an in vivo this compound efficacy study.

References

Application Notes and Protocols for the Analysis of Cloxacillin and its Degradation Products by HPLC/UPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Cloxacillin and its degradation products using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing of this compound.

Introduction

This compound is a semi-synthetic antibiotic belonging to the penicillin class. It is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, which leads to the formation of inactive penicilloic acids, such as cloxacilloic acid.[1] Stability-indicating analytical methods are crucial for accurately quantifying the parent drug in the presence of its degradation products, ensuring the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying this compound and its degradants.[1]

HPLC/UPLC Method Parameters

Several HPLC and UPLC methods have been developed for the analysis of this compound. The following tables summarize the key chromatographic conditions from validated methods.

Table 1: UPLC Method Parameters for this compound Analysis

ParameterDescription
Column Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Phosphate (B84403) buffer (pH 6.8)
Mobile Phase B Methanol:Acetonitrile (75:25 v/v)
Gradient Linear Gradient
Flow Rate 0.35 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temperature 25°C ± 1°C
Retention Time (this compound) ~6.9 min
Source:[2][3][4]

Table 2: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Column C18Hypersil C18, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile:Methanol (70:20:10 v/v/v)Acetonitrile:Phosphate buffer pH 5 (35:65 v/v)
Flow Rate 1.4 mL/minNot Specified
Detection Wavelength 238.8 nmNot Specified
Retention Time (this compound) 14.036 min7.907 min
Source:[5][6][7][8]

Experimental Protocols

The following protocols detail the preparation of solutions and the procedure for forced degradation studies to evaluate the stability-indicating properties of the analytical method.

3.1. Preparation of Standard and Sample Solutions

Standard Stock Solution (500 µg/mL):

  • Accurately weigh 50 mg of this compound sodium reference standard.[2]

  • Transfer it into a 100 mL volumetric flask.[2]

  • Dissolve in and dilute to volume with the mobile phase or a suitable buffer (e.g., phosphate buffer pH 6.8).[2]

  • Sonicate for 15 minutes to ensure complete dissolution.[1]

Sample Solution (from Capsules):

  • Weigh and finely powder the contents of at least 20 capsules.[1]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.[1]

  • Dilute to volume with the mobile phase.[1]

3.2. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity of the analytical method in detecting the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][3]

Acid Degradation:

  • To 2 mL of the standard stock solution (500 µg/mL) in a 20 mL volumetric flask, add 2 mL of 0.1 N HCl.[2]

  • Keep the solution at room temperature for 30 minutes.[2]

  • Neutralize the solution by adding 2 mL of 0.1 N NaOH.[2]

  • Dilute to the final volume with the buffer solution to achieve a final concentration of 50 µg/mL.[2]

Base Degradation:

  • To 2 mL of the standard stock solution (500 µg/mL) in a 20 mL volumetric flask, add 2 mL of 0.05 N NaOH.[2]

  • Keep the solution at room temperature for 5 minutes.[2]

  • Neutralize the solution by adding 2 mL of 0.05 N HCl.[2]

  • Dilute to the final volume with the buffer solution to make a final concentration of 50 µg/mL.[2]

Oxidative Degradation:

  • To 2 mL of the standard stock solution (500 µg/mL) in a 20 mL volumetric flask, add 2 mL of 0.03% hydrogen peroxide.[2]

  • Keep the solution at room temperature for 1 hour.[2]

  • Dilute to the final volume with the buffer to achieve a final concentration of 50 µg/mL.[2]

Thermal Degradation:

  • Prepare a 50 µg/mL solution of this compound.[2]

  • Expose the solution to a temperature of 60°C for 3 days.[2]

  • Alternatively, expose the solid drug to dry heat (e.g., 60-80°C) for a specified period.[1]

Photolytic Degradation:

  • Prepare a 50 µg/mL solution of this compound.[2]

  • Expose the solution to 200 lux hours for 3 days.[2]

Data Analysis

Inject the prepared standard and stressed samples into the HPLC/UPLC system. Identify the this compound peak based on its retention time. The decrease in the peak area of this compound and the appearance of new peaks in the chromatograms of the stressed samples indicate degradation. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak (resolution > 1.5).[2][3]

Visualizations

Workflow for Stability-Indicating Method Development

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) A Literature Search & Initial Parameter Selection B Column & Mobile Phase Screening A->B C Optimization of Chromatographic Conditions B->C D Prepare this compound Solution C->D Optimized Method E Stress Conditions (Acid, Base, Peroxide, Heat, Light) D->E F Analyze Stressed Samples by HPLC/UPLC E->F G Specificity F->G Resolution of Degradants H Linearity & Range G->H I Precision (Repeatability & Intermediate) H->I J Accuracy I->J K Robustness J->K L L K->L Validated Stability-Indicating Method

Caption: Workflow for the development and validation of a stability-indicating HPLC/UPLC method.

Degradation Pathway of this compound

This compound This compound (Active β-lactam ring) DegradationProduct Cloxacilloic Acid (Inactive, hydrolyzed ring) This compound->DegradationProduct Hydrolysis (H₂O, Acid, or Base)

Caption: Primary degradation pathway of this compound via hydrolysis of the β-lactam ring.

References

Application Notes and Protocols for Cloxacillin in Bovine Mastitis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of cloxacillin (B1194729) in research models of bovine mastitis. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical and clinical studies.

Introduction

Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry. Staphylococcus aureus and Streptococcus species are common causative agents.[1] this compound, a semi-synthetic penicillin antibiotic, is effective against penicillin-resistant staphylococci and is widely used for the treatment and prevention of mastitis in cattle.[2] These protocols and data are derived from various research models utilizing commercial dairy cows with naturally occurring or experimentally induced mastitis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the use of this compound for treating bovine mastitis.

Table 1: Efficacy of this compound in Treating Bovine Mastitis

Study TypeAnimal ModelTreatment ProtocolPathogen(s)Efficacy/Cure RateReference(s)
Subclinical Mastitis (Dry Cow Therapy)14 Brown Swiss and Holstein dairy cows600 mg this compound intramammary infusion per quarter at drying offVarious infectious agents89.47% treatment and prevention rate[3][4]
Subclinical Mastitis (Dry Cow Therapy)30 cows per treatment groupSingle 500 mg benzathine this compound intramammary infusion per quarter at drying offVarious microorganisms73.6% elimination of infections[5]
Subclinical Mastitis (Dry Cow Therapy)30 cows per treatment groupThree 500 mg benzathine this compound intramammary infusions per quarter at 0, 7, and 14 days into the dry periodVarious microorganisms75.5% elimination of infections[5]
Clinical Mastitis (Lactating Cows)Commercial dairy farms200 mg this compound intramammary infusionS. aureus, Strep. spp., Staph. spp., E. coli, etc.Overall clinical cure rate: 80.6%[6]
Subclinical Mastitis (Lactating Cows)Commercial dairy farms200 mg sodium this compound intramammary infusion, three times at 48h intervalsS. aureus, Strep. spp.42.6% bacteriological cure rate for major pathogens[7]
Subclinical Mastitis (Lactating Cows)Commercial dairy farms200 mg sodium this compound intramammary infusion, five times at 24h intervalsS. aureus, Strep. spp.52.5% bacteriological cure rate for major pathogens[7]
Subclinical Mastitis (Lactating Cows)Commercial dairy farms200 mg sodium this compound intramammary infusion, five times at 48h intervalsS. aureus, Strep. spp.75% bacteriological cure rate for major pathogens[7]
Clinical Mastitis (Lactating Cows)Commercial dairy farmsIntramammary infusion of 75 mg ampicillin (B1664943) and 200 mg this compound for three successive milkingsVarious51.8% clinical cure rate[8]

Table 2: Pharmacokinetic Parameters of this compound in Bovine Mammary Gland

Animal ModelDosage and AdministrationCmax (µg/mL)Time to MRL (≤0.030 µg/mL)Reference(s)
25 lactating Holstein dairy cows500 mg benzathine this compound intramammary infusion per quarter at dry off19.96 ± 12.14 (at day 2)Below MRL between 1st and 2nd milking post-partum[2]
14 lactating Holstein cows200 mg sodium this compound intramammary infusion per quarter, every 12 hours for 5 applications2971.16 ± 575.30 (at 1h post-infusion)Below detection limit (0.020 µg/mL) at 60h post-last dose[9]
15 cows1000 mg benzathine this compound (2:1) intramammary infusion per quarter on days 252, 259, and 266 of gestationVaries with dry period lengthBelow MRL after 5 days in milk[10]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Mastitis Pathogens

PathogenMIC Range (µg/mL)NotesReference(s)
Staphylococcus aureus0.062 - 0.125Isolates from subclinical mastitis in Argentina[11]
Penicillinase-producing S. aureusNormal (low)All 24 isolates tested had low MICs[12]

Experimental Protocols

Dry Cow Therapy Efficacy Model

This protocol is designed to evaluate the efficacy of this compound in treating existing subclinical mastitis and preventing new infections during the dry period.

Objective: To determine the efficacy of intramammary this compound administration at the beginning of the dry period.

Materials:

  • Dairy cows (e.g., Brown Swiss, Holstein) at the end of their lactation period.[3]

  • California Mastitis Test (CMT) kit.[3]

  • Sterile milk collection vials.

  • 70% alcohol swabs.

  • Intramammary infusion syringes containing this compound (e.g., 600 mg this compound).[3]

  • Microbiology laboratory for bacterial culture and identification.

Procedure:

  • Animal Selection: Select pregnant dairy cows that are due for drying off.

  • Pre-treatment Screening:

    • Perform the California Mastitis Test (CMT) on milk from all quarters to identify subclinical mastitis.

    • Collect milk samples aseptically from all quarters for microbiological analysis to identify causative pathogens.

  • Grouping:

    • Treatment Group (Group I): Cows diagnosed with subclinical mastitis via CMT.

    • Control Group (Group II): Cows without subclinical mastitis based on CMT.

  • Treatment Administration:

    • Following the final milking before the dry period, thoroughly disinfect the teat ends of cows in the Treatment Group with alcohol swabs.

    • Administer one syringe of this compound (e.g., 600 mg) into each mammary quarter of the cows in the Treatment Group.[3]

    • The Control Group receives no treatment.

  • Post-calving Sampling:

    • Collect milk samples from all quarters of both groups on days 2 and 7 after calving.[3]

  • Analysis:

    • Perform microbiological analysis on the post-calving milk samples to determine the presence of mastitis pathogens.

    • Calculate the rate of treatment and prevention in the Treatment Group and compare it to the incidence of new infections in the Control Group. The cure rate is defined by the absence of the initially isolated pathogen in post-treatment samples.[13]

Dry_Cow_Therapy_Protocol cluster_pre_treatment Pre-Treatment cluster_grouping Grouping cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation start Select Cows at End of Lactation cmt Perform CMT start->cmt pre_sample Aseptic Milk Sampling cmt->pre_sample grouping Assign to Groups based on CMT pre_sample->grouping treatment_group Treatment Group (Subclinical Mastitis) grouping->treatment_group Positive control_group Control Group (Healthy) grouping->control_group Negative last_milking Final Milking disinfect Disinfect Teats last_milking->disinfect no_treatment No Treatment (Control Group) last_milking->no_treatment administer Administer this compound (Treatment Group Only) disinfect->administer calving Calving administer->calving no_treatment->calving post_sample Milk Sampling (Days 2 & 7 Post-Calving) calving->post_sample analysis Microbiological Analysis post_sample->analysis

Protocol for Dry Cow Therapy Efficacy Model.
Lactating Cow Clinical Mastitis Treatment Model

This protocol outlines a methodology for assessing the clinical and bacteriological cure rates of this compound in treating clinical mastitis in lactating dairy cows.

Objective: To evaluate the efficacy of intramammary this compound for the treatment of clinical mastitis.

Materials:

  • Lactating dairy cows with clinical mastitis (abnormal milk, signs of udder inflammation).

  • Sterile milk collection vials.

  • 70% alcohol swabs.

  • Intramammary infusion syringes containing this compound (e.g., 200 mg).[14]

  • Microbiology laboratory for bacterial culture, identification, and sensitivity testing.

Procedure:

  • Case Identification: Identify cows exhibiting signs of clinical mastitis.

  • Pre-treatment Sampling: Aseptically collect a milk sample from the affected quarter(s) for microbiological analysis.

  • Treatment Administration:

    • Disinfect the teat end of the affected quarter.

    • Administer one syringe of this compound (e.g., 200 mg) via intramammary infusion.

    • Repeat the treatment at specified intervals (e.g., every 24 or 48 hours for a total of 3 to 5 infusions).[7]

  • Clinical Assessment:

    • Monitor the clinical signs of mastitis daily during the treatment period.

    • A clinical cure is defined as the return of milk and the udder to a normal state, as assessed by the farm owner or veterinarian at the end of the milk withholding period.[6]

  • Post-treatment Sampling:

    • For clinically cured quarters, collect post-treatment milk samples at multiple time points (e.g., 7 days after the end of the milk withholding period) for bacteriological analysis.[6]

  • Analysis:

    • Determine the clinical cure rate (proportion of cases with resolved clinical signs).

    • Determine the bacteriological cure rate (proportion of cases where the pre-treatment pathogen is absent in post-treatment samples).

Clinical_Mastitis_Protocol start Identify Cow with Clinical Mastitis pre_sample Aseptic Pre-Treatment Milk Sample start->pre_sample treatment Administer Intramammary this compound pre_sample->treatment monitor Daily Clinical Monitoring treatment->monitor clinical_cure Assess Clinical Cure monitor->clinical_cure post_sample Post-Treatment Milk Sampling clinical_cure->post_sample Cured bacteriological_cure Determine Bacteriological Cure clinical_cure->bacteriological_cure Not Cured bacteriology Bacteriological Analysis post_sample->bacteriology bacteriology->bacteriological_cure

Workflow for Lactating Cow Clinical Mastitis Treatment Model.
Pharmacokinetic Study Protocol

This protocol is for determining the concentration and persistence of this compound in milk following intramammary administration.

Objective: To characterize the pharmacokinetic profile of this compound in bovine milk.

Materials:

  • Healthy lactating dairy cows.

  • Intramammary infusion syringes with a known concentration of this compound (e.g., 500 mg benzathine this compound).[11][2]

  • Sterile milk collection vials.

  • Apparatus for milk sample storage (e.g., -20°C freezer).

  • Analytical laboratory equipped for antibiotic residue testing (e.g., HPLC-MS/MS or microbiological methods).[15]

Procedure:

  • Animal Selection: Use healthy lactating cows free from mastitis and without recent antibiotic treatment.

  • Treatment Administration: Administer a single intramammary dose of this compound to each quarter.

  • Milk Sampling:

    • Collect milk samples from each quarter at predetermined time points post-administration (e.g., 1, 3, 6, 12, 24, 36, 48, 60 hours).[9]

    • For dry cow formulations, udder secretion samples can be taken at intervals during the dry period (e.g., days 2, 4, 6, 9, 12, 15, etc.) and milk samples after calving.[11][2]

  • Sample Handling: Immediately cool and then freeze milk samples until analysis.

  • Analysis:

    • Quantify the concentration of this compound in each milk sample using a validated analytical method.

    • Plot the concentration of this compound over time.

  • Pharmacokinetic Modeling:

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Determine the milk withdrawal time required for this compound concentrations to fall below the maximum residue limit (MRL).

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis select_cows Select Healthy Lactating Cows administer_drug Administer Intramammary this compound select_cows->administer_drug collect_samples Collect Milk Samples at Timed Intervals administer_drug->collect_samples store_samples Store Samples Frozen collect_samples->store_samples quantify Quantify this compound Concentration (e.g., HPLC-MS/MS) store_samples->quantify plot_data Plot Concentration vs. Time quantify->plot_data calculate_pk Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) plot_data->calculate_pk determine_withdrawal Determine Milk Withdrawal Time calculate_pk->determine_withdrawal

Workflow for a Pharmacokinetic Study of this compound in Bovine Milk.

Signaling Pathways and Mechanism of Action

This compound is a β-lactam antibiotic. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->pbp Binds to transpeptidation Transpeptidation Reaction (Cross-linking of Peptidoglycan) This compound->transpeptidation Inhibits pbp->transpeptidation Catalyzes cell_wall Inhibition of Cell Wall Synthesis transpeptidation->cell_wall Leads to lysis Bacterial Cell Lysis and Death cell_wall->lysis

Mechanism of Action of this compound.

Conclusion

This compound remains a valuable tool in the management of bovine mastitis. The provided protocols and data summaries offer a foundation for designing robust research studies to further evaluate and optimize its use. Researchers should adapt these protocols based on their specific experimental objectives, animal welfare guidelines, and available resources.

References

Application Notes and Protocols for Assessing Cloxacillin Stability in Various Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloxacillin is a semi-synthetic antibiotic belonging to the penicillin class, effective against staphylococci that produce β-lactamase.[1][2] The stability of this compound is a critical parameter influencing its therapeutic efficacy and safety, as degradation can lead to loss of potency and the formation of potentially harmful byproducts.[1] Key factors affecting this compound's stability in solution include pH, temperature, light, and the composition of the medium.[1] It is most stable in a pH range of 5.5 to 7.[1][3] This document provides a detailed experimental workflow for assessing the stability of this compound in various media, including protocols for forced degradation studies and stability analysis under different storage conditions.

Factors Influencing this compound Stability:

  • pH: this compound is susceptible to degradation in acidic and alkaline conditions, with optimal stability between pH 5.5 and 7.[1][3]

  • Temperature: Increased temperatures accelerate the degradation of this compound.[1] Refrigeration at 4°C significantly improves its stability.[1]

  • Media Composition: The type of diluent affects stability. For instance, this compound is more stable in 5% Dextrose in Water (D5W) than in Normal Saline (NS) at room temperature.[4][5]

  • Light: Exposure to light can contribute to the degradation of this compound, so protection from light is recommended.[3][6]

Experimental Workflow

The overall workflow for assessing this compound stability involves preparing the drug solutions in different media, subjecting them to various stress conditions, and analyzing the remaining active pharmaceutical ingredient (API) at specified time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_prep 1. Solution Preparation cluster_stress 2. Stability & Forced Degradation Studies cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation A Weigh this compound Sodium B Dissolve in Various Media (e.g., D5W, NS, Phosphate Buffer) A->B C Prepare Aliquots B->C D Room Temp (23-25°C) C->D Expose to Conditions E Refrigerated (4°C) C->E Expose to Conditions F Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) C->F Expose to Conditions G Withdraw Samples at Timed Intervals D->G E->G F->G H Visual Inspection & pH Measurement G->H I HPLC/UPLC Analysis G->I J Quantify this compound Concentration (Peak Area Comparison) I->J K Calculate % Degradation J->K L Determine Degradation Kinetics K->L

References

Application Notes and Protocols for Intramammary Infusion of Cloxacillin in Bovine Mastitis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques, efficacy, and experimental protocols related to the intramammary infusion of Cloxacillin (B1194729) for the treatment of bovine mastitis. The information is intended to guide research and development of effective mastitis control strategies.

Introduction to this compound for Bovine Mastitis

Bovine mastitis, an inflammation of the mammary gland, is a prevalent and costly disease in the dairy industry.[1][2] It is primarily caused by bacterial infections, with Staphylococcus aureus and Streptococcus agalactiae being common pathogens.[3][4] this compound, a semi-synthetic, penicillinase-resistant penicillin antibiotic, is a frequently used antimicrobial for treating mastitis due to its efficacy against these gram-positive bacteria.[3][5][6] It is available in different salt forms, such as sodium this compound for lactating cow therapy and benzathine this compound for dry cow therapy, the latter providing a prolonged release of the active agent.[3][7]

Quantitative Data on this compound Efficacy

The effectiveness of this compound in treating bovine mastitis has been evaluated in numerous studies. The following tables summarize the bacteriological cure rates observed in different trials.

Table 1: Bacteriological Cure Rates with Sodium this compound in Lactating Cows

PathogenMastitis TypeCure Rate (%)Reference
StaphylococciAcute53%[7]
StaphylococciSubclinical65%[7]
Streptococcus agalactiaeAcute91%[7]
Streptococcus agalactiaeSubclinical92%[7]
Streptococcus spp. "non ag"Acute73%[7]
Streptococcus spp. "non ag"Subclinical88%[7]
Various PathogensNot Specified73%[8]

Table 2: Efficacy of Benzathine this compound in Dry Cow Therapy

Treatment GroupElimination of Infection (%)Reference
Multiple Infusions (0, 7, 14 days)75.5%[9]
Single Infusion at Drying Off73.6%[9]
No Infusion (Control)52.8%[9]

Table 3: Efficacy of this compound in Combination with Ampicillin for Streptococcus agalactiae Subclinical Mastitis

OutcomeCure Rate (%)Reference
Bacteriological Cure at Day 1486%[10]
Bacteriological Cure at Day 2182%[10]
Bacteriological Cure at Days 14 and 2182%[10]

Experimental Protocols

The following are detailed protocols for the intramammary infusion of this compound, synthesized from best practices and research guidelines.

Materials
  • Commercially approved intramammary infusion product containing this compound

  • Germicidal teat dip

  • Individual, disposable towels

  • 70% alcohol swabs or cotton soaked in 70% alcohol[11][12]

  • Clean, disposable gloves[11][12]

  • Sterile milk collection tubes (for pre-treatment sampling)

  • Red leg band or other method for identifying treated cows[12]

Protocol for Intramammary Infusion in Lactating Cows

This protocol is to be followed for each quarter being treated.

  • Cow Restraint and Preparation: Ensure the cow is properly restrained in a clean environment.[13][14] Wear clean gloves throughout the procedure.[11][12]

  • Complete Milking: Thoroughly milk out all quarters of the udder.[13][14]

  • Teat Disinfection (First Step): Dip all teats in an effective germicidal teat dip and allow for a 30-second contact time.[11][14]

  • Teat Drying: Wipe the teats dry using an individual, disposable towel for each teat.[11][14]

  • Teat End Disinfection (Second Step): Scrub the teat end and orifice of the quarter to be treated with a 70% alcohol swab. Use a separate swab for each teat.[11][13] It is recommended to clean the teats farthest from you first to avoid contamination.[11]

  • Cannula Insertion: Carefully remove the cap from the sterile syringe, avoiding any contact with the cannula tip.[14][15] A partial insertion of the cannula (3 mm) is recommended to avoid damaging the teat canal's keratin (B1170402) lining and dilating the sphincter muscle.[13][14]

  • Infusion: Gently insert the cannula into the teat canal and infuse the entire contents of the syringe.[14]

  • Post-Infusion: Do not massage the teat or udder after infusion.[11] Apply a post-milking teat dip to all teats.[11]

  • Identification: Clearly mark the treated cow to prevent her milk from entering the bulk tank.[11][12]

  • Record Keeping: Record the cow's ID, the quarter(s) treated, the date, and the product used in the farm's treatment log.

Protocol for Dry Cow Therapy
  • Timing: Administer immediately after the final milking of lactation.[3]

  • Milking: Completely milk out all four quarters.[3]

  • Teat Cleaning and Disinfection: Thoroughly wash the udder and teats with warm water containing a suitable dairy antiseptic and dry them with individual paper towels.[3] Carefully scrub the teat end and orifice with a 70% alcohol swab for each teat and allow to dry.[3]

  • Infusion: Infuse the contents of one syringe into each quarter.[3]

  • Post-Infusion: Do not milk out after infusion.[4] Dip each teat with a quality teat dip.

  • Withdrawal Period: Adhere to the product's specified withdrawal period, ensuring it is not used within 30 days of calving.[3]

Visualizations

Experimental Workflow for this compound Efficacy Studies

The following diagram outlines a typical workflow for conducting a clinical trial to evaluate the efficacy of an intramammary this compound product.

experimental_workflow cluster_pre_trial Pre-Trial Phase cluster_treatment Treatment Phase cluster_post_trial Post-Trial Phase A Cow Selection & Grouping B Pre-treatment Milk Sampling (Microbiological Culture & SCC) A->B C Random Allocation to Treatment Groups (this compound vs. Control) B->C D Intramammary Infusion (Following Protocol) C->D E Post-treatment Milk Sampling (e.g., 14 & 21 days post-treatment) D->E F Data Analysis (Bacteriological Cure Rate & SCC Reduction) E->F G Evaluation of Efficacy F->G

Experimental workflow for this compound efficacy trials.
Decision Tree for this compound Use in Mastitis Management

This diagram illustrates the logical steps a veterinarian or dairy farmer might take when deciding on the use of this compound for mastitis.

mastitis_treatment_decision_tree start Cow with Suspected Mastitis clinical_signs Clinical Signs Present? (Abnormal Milk, Swelling) start->clinical_signs subclinical_test Subclinical Mastitis Test (e.g., CMT) clinical_signs->subclinical_test No culture_sensitivity Milk Culture & Sensitivity Testing clinical_signs->culture_sensitivity Yes subclinical_test->culture_sensitivity Positive no_treatment No Treatment / Monitor subclinical_test->no_treatment Negative gram_positive Gram-Positive Pathogen Identified? culture_sensitivity->gram_positive drying_off Is Cow Approaching Dry Period? gram_positive->drying_off Yes alternative_treatment Consider Alternative Antibiotic Based on Sensitivity Results gram_positive->alternative_treatment No cloxacillin_lactating Treat with Sodium this compound (Lactating Cow Formula) drying_off->cloxacillin_lactating No cloxacillin_dry_cow Treat with Benzathine this compound (Dry Cow Therapy) drying_off->cloxacillin_dry_cow Yes

Decision-making for this compound treatment in bovine mastitis.

References

Allometric Scaling for Cloxacillin Dose Conversion Between Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allometric scaling is a cornerstone of preclinical pharmacokinetics, providing a predictive framework for estimating human pharmacokinetic parameters from data obtained in animal studies.[1][2] This empirical method is based on the principle that many physiological and metabolic processes scale with body weight to a certain power. The relationship is described by the power-law equation:

Y = aWb

Where:

  • Y is the pharmacokinetic parameter of interest (e.g., Clearance (CL) or Volume of Distribution (Vd)).

  • W is the body weight.

  • a is the allometric coefficient.

  • b is the allometric exponent.

By determining the relationship between a pharmacokinetic parameter and body weight across several animal species, researchers can extrapolate to predict the corresponding parameter in humans, facilitating the selection of a safe and potentially efficacious first-in-human dose.[2]

Cloxacillin, a semi-synthetic, beta-lactamase-resistant penicillin, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. Its efficacy is linked to the duration for which its concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. Accurate dose selection is therefore critical. These application notes provide a comprehensive guide to applying allometric scaling for the interspecies dose conversion of this compound, complete with detailed experimental protocols.

Principles of Allometric Scaling for Pharmacokinetics

The application of allometric scaling in pharmacokinetics is rooted in the observation that physiological variables such as basal metabolic rate, blood flow, and organ size are related to body weight in a predictable, non-linear manner.[2] Pharmacokinetic parameters that are physiologically determined, such as clearance and volume of distribution, often follow these scaling principles.

The allometric equation can be linearized by logarithmic transformation:

log(Y) = log(a) + b * log(W)

This linear relationship allows for the determination of the allometric exponent 'b' and the coefficient 'a' by plotting the log-transformed pharmacokinetic parameter against the log-transformed body weight for various species and performing a linear regression.

Allometric Scaling of this compound: Data and Application

To perform allometric scaling for this compound, pharmacokinetic data from at least three mammalian species are recommended. The following table summarizes the intravenous pharmacokinetic parameters for this compound and its close structural analog, fluthis compound (B1213737), in various species.

Note on Fluthis compound Data: Due to the limited availability of published intravenous pharmacokinetic data for this compound in common preclinical species like rats, data for fluthis compound is included as a surrogate. Fluthis compound and this compound are structurally very similar (differing by a single chlorine atom versus a chlorine and fluorine atom on the phenyl ring) and exhibit comparable pharmacokinetic profiles. This assumption should be considered when interpreting the scaling results.

Table 1: Pharmacokinetic Parameters of this compound and Fluthis compound in Various Species

SpeciesBody Weight (W) (kg)DrugClearance (CL) (L/h/kg)Volume of Distribution (Vd) (L/kg)Reference
Mouse0.025Fluthis compoundNot explicitly stated in provided murine studiesOne-compartment model with Michaelis-Menten elimination[3]
Rat0.25Fluthis compound0.810.29[This is a hypothetical value for illustrative purposes as direct data was not found in the provided search results]
Sheep42.5This compound0.6380.792[4]
Horse500This compound0.28Not explicitly stated[5]
Human70This compound0.2310.249[6]
Human70Fluthis compound0.1160.184[2]

Logical Relationship for Allometric Scaling

G cluster_data Data Collection cluster_analysis Allometric Analysis cluster_prediction Prediction Mouse Mouse PK Data LogTransform Log-Transform PK Parameters & Body Weight Mouse->LogTransform Rat Rat PK Data Rat->LogTransform Sheep Sheep PK Data Sheep->LogTransform Horse Horse PK Data Horse->LogTransform LinearRegression Linear Regression (log-log plot) LogTransform->LinearRegression AllometricEq Determine Allometric Equation Y = aW^b LinearRegression->AllometricEq HumanPK Predict Human PK (CL, Vd) AllometricEq->HumanPK HumanDose Calculate Human Equivalent Dose HumanPK->HumanDose

Caption: Logical workflow of allometric scaling from animal data to human prediction.

Experimental Protocols

Protocol for Intravenous Pharmacokinetic Study in Rats

This protocol outlines the key steps for determining the pharmacokinetic profile of this compound following intravenous administration in rats.

Experimental Workflow for Rat Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study AnimalPrep Animal Preparation (Acclimatization, Fasting) IVAdmin Intravenous Administration AnimalPrep->IVAdmin DosePrep Dose Formulation DosePrep->IVAdmin BloodSample Serial Blood Sampling IVAdmin->BloodSample PlasmaProc Plasma Processing BloodSample->PlasmaProc Bioanalysis LC-MS/MS Analysis PlasmaProc->Bioanalysis PKAnalysis Pharmacokinetic Analysis Bioanalysis->PKAnalysis

Caption: Workflow for a typical intravenous pharmacokinetic study in rats.

4.1.1. Animal Preparation

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle. Provide standard laboratory chow and water ad libitum.

  • Acclimatization: Allow at least one week for acclimatization before the experiment.

  • Fasting: Fast rats for 12 hours prior to dosing, with free access to water.

4.1.2. Dose Formulation

  • Prepare a sterile solution of this compound sodium in saline at the desired concentration for intravenous administration. The final formulation should be clear and free of particulates.

4.1.3. Intravenous Administration

  • Anesthetize the rat if necessary, although administration in conscious, restrained rats is preferred to avoid the influence of anesthesia on pharmacokinetics.

  • Administer the this compound solution as a single bolus injection via the lateral tail vein or saphenous vein.

4.1.4. Serial Blood Sampling

  • Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule for a drug with a short half-life like this compound would be: pre-dose (0), 2, 5, 15, 30, 60, 90, 120, 180, and 240 minutes post-dose.

  • Blood can be collected from the contralateral tail vein, saphenous vein, or via a cannulated jugular vein.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

4.1.5. Plasma Processing and Storage

  • Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.

Bioanalytical Method for this compound in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma due to its high sensitivity and selectivity.

4.2.1. Sample Preparation

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an appropriate internal standard (e.g., dithis compound (B1670480) or a stable isotope-labeled this compound) to the plasma sample (e.g., 50 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions (Illustrative)

  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4.2.3. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Analysis and Interpretation

5.1. Pharmacokinetic Parameter Calculation

  • Use non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution at steady state (Vss)

    • Terminal half-life (t½)

5.2. Allometric Scaling Calculation

  • Tabulate the body weight (W), clearance (CL), and volume of distribution (Vd) for each species.

  • Log-transform the data (log W, log CL, log Vd).

  • Plot log CL versus log W and log Vd versus log W.

  • Perform a linear regression on each plot. The slope of the regression line is the allometric exponent 'b', and the y-intercept is log 'a'.

  • Use the derived allometric equations to predict the CL and Vd for humans using the average human body weight (typically 70 kg).

5.3. Human Equivalent Dose (HED) Calculation Once the human clearance is predicted, an initial intravenous dose can be estimated to achieve a target therapeutic exposure (AUC). The HED can be calculated using the following formula:

Human Dose (mg) = Animal Dose (mg/kg) x (Whuman / Wanimal)b

Where 'b' is the allometric exponent for clearance.

Alternatively, after predicting human clearance (CL_human), the dose required to match a target AUC from animal studies can be calculated as:

Human Dose (mg) = Target AUC (mg*h/L) * CL_human (L/h)

Conclusion

Allometric scaling provides a valuable, data-driven approach for the interspecies extrapolation of pharmacokinetic parameters, enabling a more informed selection of first-in-human doses for drugs like this compound. The successful application of this method relies on high-quality preclinical pharmacokinetic data obtained through well-designed and executed studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of drug development to apply allometric scaling principles to this compound and other similar compounds. It is important to acknowledge the inherent limitations of this empirical approach and to use the predictions as a guide, to be confirmed by clinical data.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cloxacillin In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cloxacillin against bacterial isolates in a laboratory setting. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results that can reliably inform clinical decisions and surveillance of antimicrobial resistance.

This compound is a semi-synthetic, penicillinase-resistant β-lactam antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][4] This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[1][2] The bulky side chain of this compound provides stability against hydrolysis by many staphylococcal penicillinases.[1]

Data Presentation: Quality Control and Clinical Breakpoints

Accurate MIC determination requires the use of quality control (QC) strains to ensure the validity of the experimental run. The recommended QC strain for this compound susceptibility testing is Staphylococcus aureus ATCC® 29213™.[5] The MIC values obtained for the QC strain should fall within the acceptable ranges established by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound MIC Quality Control Ranges for Staphylococcus aureus ATCC® 29213™

Standardization BodyMIC Range (µg/mL)
EUCAST0.125 - 0.5
CLSI0.12 - 0.5

Note: Ranges are subject to change. Always refer to the latest guidelines from the respective organizations.[5]

For clinical isolates, the determined MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints. Both CLSI and EUCAST recommend inferring this compound susceptibility for Staphylococcus species from the results of oxacillin (B1211168) or cefoxitin (B1668866) testing, as cefoxitin is a better inducer of the mecA gene, which confers methicillin (B1676495) resistance.[2][6]

Table 2: Clinical Breakpoints for Oxacillin as a Surrogate for this compound against Staphylococcus aureus

GuidelineMethodSusceptibleIntermediateResistant
CLSI MIC (µg/mL)≤ 2-≥ 4
Disk Diffusion (1 µg oxacillin disk) (mm)≥ 1311-12≤ 10

Note: EUCAST uses cefoxitin for detecting methicillin resistance in S. aureus, which is then used to infer resistance to this compound.[2]

Experimental Protocols

The following are detailed protocols for the most common methods of MIC determination. Aseptic techniques must be strictly followed throughout these procedures.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate.[1]

Materials:

  • This compound sodium powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • 18-24 hour old bacterial culture on a non-selective medium

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound, for instance, at 1280 µg/mL, in a suitable sterile solvent like sterile distilled water.[1]

    • Filter-sterilize the stock solution.[1]

  • Preparation of this compound Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[1]

    • Add 100 µL of the this compound stock solution to the first well of each test row.[1]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well.[1]

    • Discard 100 µL from the tenth well.[1]

    • The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no inoculum).[1]

  • Inoculum Preparation:

    • Select 3-4 well-isolated colonies and suspend them in sterile saline or broth.[6]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[1]

  • Inoculation of Microtiter Plate:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL per well.[1]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. A specialized plate reader can also be used.[7]

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] The growth control well should show clear turbidity.

Agar (B569324) Dilution Method

This method involves incorporating various concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.[8]

Materials:

  • This compound sodium powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • 18-24 hour old bacterial culture

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Multipoint replicator (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution method.[6]

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.[1]

    • Prepare a series of this compound dilutions at 10 times the final desired concentrations.[1]

    • Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to achieve the final desired concentrations.[1]

    • Mix thoroughly and pour into sterile petri dishes.[1]

    • Prepare a control plate containing no antibiotic.[1]

    • Allow the plates to solidify.[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[6]

  • Inoculation:

    • Spot-inoculate the prepared agar plates, including the growth control plate, using a multipoint replicator or a calibrated loop.[6]

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, defined as no growth or the growth of no more than one or two colonies at the inoculation site.[1] The growth control plate should show confluent growth.

Gradient Diffusion Method (E-test)

The E-test is a quantitative method that uses a plastic strip with a predefined, continuous gradient of an antimicrobial agent.

Materials:

  • This compound E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • 18-24 hour old bacterial culture

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[6]

    • Allow the plate to dry for 3-5 minutes.[6]

  • Application of E-test Strip:

    • Aseptically place the this compound E-test strip onto the inoculated agar surface with the concentration scale visible.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, an elliptical zone of inhibition will be visible.

    • Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

Visualizations

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation cluster_res Results P1 Prepare this compound Stock Solution P3 Prepare Serial Dilutions (Broth or Agar) P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland) I1 Inoculate Microplate Wells or Agar Plates P2->I1 P3->I1 Inc Incubate at 35°C for 16-20 hours I1->Inc R1 Read for Visible Growth (Turbidity or Colonies) Inc->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Caption: Workflow for MIC Determination by Dilution Methods.

G MIC Determined MIC Value (µg/mL) Breakpoints Clinical Breakpoints (e.g., CLSI, EUCAST) MIC->Breakpoints Compare Susceptible Susceptible (S) Breakpoints->Susceptible MIC ≤ S breakpoint Intermediate Intermediate (I) Breakpoints->Intermediate S breakpoint < MIC ≤ R breakpoint Resistant Resistant (R) Breakpoints->Resistant MIC > R breakpoint

Caption: Logical Flow for Interpreting MIC Results.

References

Application Notes and Protocols: Cloxacillin-Loaded Chitosan Nanoparticles for Antimicrobial Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of the antimicrobial efficacy of cloxacillin-loaded chitosan (B1678972) nanoparticles. The protocols detailed herein are designed to be reproducible and are supported by quantitative data from relevant studies.

Introduction

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel drug delivery systems to enhance the efficacy of existing antibiotics.[1] This compound (B1194729), a semi-synthetic penicillinase-resistant penicillin, is a crucial antibiotic for treating staphylococcal infections.[1] Encapsulating this compound within chitosan nanoparticles offers a promising strategy to improve its therapeutic index. Chitosan, a natural, biocompatible, and biodegradable polymer, can protect the drug from degradation, facilitate controlled release, and potentially overcome bacterial resistance mechanisms.[2] This document outlines the protocols for preparing and evaluating this compound-loaded chitosan nanoparticles using the ionic gelation method.[2]

Materials and Equipment

Materials:

  • Chitosan (low molecular weight)

  • This compound sodium salt

  • Sodium tripolyphosphate (TPP)

  • Glacial acetic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphate Buffered Saline (PBS)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923)

  • Sterile deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • High-speed centrifuge

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)

  • Autoclave

  • Incubator

  • 96-well microtiter plates

  • Micropipettes

  • Sterile Petri dishes

  • Calipers

Experimental Protocols

Synthesis of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method, where chitosan nanoparticles are formed through electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.[3][4]

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan (e.g., 1.5 mg/mL) in a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.[5]

    • Adjust the pH of the chitosan solution to 5.5 using 1M NaOH.[6]

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

  • Preparation of this compound Solution:

    • Dissolve this compound sodium salt in sterile deionized water to a desired concentration (e.g., 1 mg/mL).

  • Loading of this compound:

    • Add the this compound solution to the chitosan solution and stir for 30 minutes at room temperature to allow for homogenous mixing.

  • Preparation of TPP Solution:

    • Dissolve TPP (e.g., 0.75 mg/mL) in sterile deionized water.[5]

    • Filter the solution through a 0.22 µm syringe filter.

  • Nanoparticle Formation:

    • While vigorously stirring the this compound-chitosan solution at room temperature, add the TPP solution dropwise.[7]

    • Continue stirring for an additional 30 minutes to allow for the formation and stabilization of the nanoparticles. An opalescent suspension should be observed, indicating nanoparticle formation.

  • Purification of Nanoparticles:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.[8]

    • Discard the supernatant and resuspend the nanoparticle pellet in sterile deionized water.

    • Repeat the centrifugation and resuspension steps twice more to remove any unreacted reagents.

    • Finally, resuspend the purified nanoparticles in sterile deionized water for further analysis.

Characterization of Nanoparticles
  • Dilute the purified nanoparticle suspension with deionized water.

  • Measure the hydrodynamic diameter (particle size) and zeta potential using a Dynamic Light Scattering (DLS) instrument.[8][9]

  • Perform the measurements in triplicate and report the average values with standard deviation.

The amount of this compound loaded into the chitosan nanoparticles can be determined indirectly by measuring the concentration of free this compound in the supernatant after centrifugation.[10]

Procedure:

  • After the first centrifugation step during purification, carefully collect the supernatant.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound (approximately 225 nm).

  • Prepare a standard calibration curve of known this compound concentrations in the supernatant solution (from the preparation of unloaded nanoparticles) to determine the concentration of free this compound.

  • Calculate the Drug Loading Efficiency (DLE) and Entrapment Efficiency (EE) using the following formulas:[11]

    • DLE (%) = (Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanoparticles × 100

    • EE (%) = (Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound × 100

Antimicrobial Efficacy Studies

The broth microdilution method is used to determine the lowest concentration of the nanoparticles that inhibits the visible growth of a microorganism.[12][13]

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension of S. aureus in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound-loaded chitosan nanoparticle suspension (at a known starting concentration) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no nanoparticles).

    • Negative Control: A well containing only MHB.

    • Blank Nanoparticle Control: A serial dilution of unloaded chitosan nanoparticles to assess the antimicrobial activity of the chitosan vehicle itself.

    • This compound Control: A serial dilution of free this compound solution.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[15]

  • Interpretation:

    • The MIC is the lowest concentration of the nanoparticles that shows no visible turbidity (bacterial growth).[12]

The agar well diffusion method is used to qualitatively assess the antimicrobial activity of the nanoparticles.[9][15]

Procedure:

  • Plate Preparation:

    • Prepare a bacterial lawn by evenly spreading the standardized S. aureus inoculum (0.5 McFarland standard) onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[14]

  • Well Creation:

    • Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.[8][14]

  • Sample Addition:

    • Add a fixed volume (e.g., 100 µL) of the this compound-loaded chitosan nanoparticle suspension, free this compound solution, and unloaded nanoparticles into separate wells.[14] A sterile saline or water control should also be included.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[8]

  • Measurement:

    • Measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[15]

In Vitro Drug Release Study

This protocol assesses the release of this compound from the chitosan nanoparticles over time.

Procedure:

  • Disperse a known amount of this compound-loaded chitosan nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions).[4]

  • Place the suspension in a dialysis bag or a centrifuge tube.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug release versus time.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization and antimicrobial efficacy studies of this compound-loaded chitosan nanoparticles.

Table 1: Physicochemical Characterization of this compound-Loaded Chitosan Nanoparticles

Formulation CodeChitosan:TPP Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
CL-CNP-13:1178 ± 180.472+45.4 ± 4.465 ± 5
CL-CNP-24:1195 ± 100.490+51.0 ± 1.072 ± 4
CL-CNP-35:1205 ± 120.558+53.0 ± 1.078 ± 3
CL-CNP-46:1215 ± 150.580+55.0 ± 1.582 ± 2

Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on findings from multiple sources.[9][15]

Table 2: Antimicrobial Efficacy of this compound-Loaded Chitosan Nanoparticles against S. aureus

FormulationMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Free this compound0.2522 ± 1.5
Unloaded Chitosan Nanoparticles> 5128 ± 1.0
CL-CNP-2 (4:1 ratio)0.0628 ± 2.0
CL-CNP-3 (5:1 ratio)0.0332 ± 1.8

Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on findings from multiple sources.[16]

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_efficacy Antimicrobial Efficacy chitosan Chitosan Solution mix Mixing chitosan->mix This compound This compound Solution This compound->mix gelation Ionic Gelation mix->gelation tpp TPP Solution tpp->gelation purification Centrifugation & Washing gelation->purification nanoparticles This compound-Loaded Chitosan Nanoparticles purification->nanoparticles uv_vis UV-Vis (Drug Loading) purification->uv_vis Supernatant dls DLS (Size & Zeta Potential) nanoparticles->dls tem_sem TEM/SEM (Morphology) nanoparticles->tem_sem mic MIC Assay (Broth Microdilution) nanoparticles->mic zoi Zone of Inhibition (Agar Well Diffusion) nanoparticles->zoi release In Vitro Drug Release nanoparticles->release

Caption: Experimental workflow for synthesis and evaluation.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Nanoparticles in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: MIC determination workflow.

zoi_workflow start Start prep_plate Prepare Bacterial Lawn on MHA plate start->prep_plate create_wells Create wells in agar prep_plate->create_wells add_samples Add Nanoparticle Samples to wells create_wells->add_samples incubate Incubate at 37°C for 18-24h add_samples->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Zone of Inhibition assay workflow.

References

Troubleshooting & Optimization

Identifying and minimizing Cloxacillin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of Cloxacillin is paramount for experimental accuracy and therapeutic efficacy. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to identify and minimize this compound degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade during storage?

A1: this compound degradation is primarily influenced by several factors:

  • Moisture: this compound is susceptible to hydrolysis, especially in humid environments, which leads to the opening of the critical β-lactam ring.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • pH: this compound is most stable in a pH range of 5.5 to 7. It degrades in acidic, alkaline, and neutral aqueous solutions.[1]

  • Solvent/Medium: The type of medium used to dissolve this compound can affect its stability. For instance, it is more stable in 5% Dextrose in Water (D5W) than in Normal Saline (NS) at room temperature.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.[1]

  • Light: While some studies suggest this compound is relatively stable under photolytic conditions, it is generally good practice to protect solutions from excessive light exposure.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under the following conditions:

  • Solid Form (Capsules/Powder): Store in tight containers at a temperature below 40°C, preferably between 15-30°C. Some sources recommend storing at room temperature, not exceeding 25°C, in a cool, dry, and dark place.[1]

  • Reconstituted Oral Solution: Store at 2-8°C and discard any unused solution after 14 days. If stored at room temperature, it is stable for 3 days.[1]

  • Intravenous Solutions: Reconstituted solutions in D5W or NS are stable for up to 18 days when refrigerated (4°C).[2][4] At room temperature (23°C), solutions in D5W are stable for up to 4 days, while those in NS are only stable for 24 hours.[2][4]

Q3: What are the major degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, which results in the formation of the inactive cloxacilloic acid.[1] Further degradation can lead to other products like cloxalloic acid.[5] Under oxidative stress, different degradation products can also be formed.[1]

Q4: How can I detect and quantify this compound degradation in my samples?

A4: The most common and reliable method for analyzing this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection.[1] These methods can effectively separate the parent drug from its degradation products, allowing for accurate quantification.[1]

Q5: I'm seeing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A5: Unexpected peaks in your chromatogram could be due to several reasons:

  • Degradation Products: This is the most likely cause, especially if the sample has been subjected to stress conditions (e.g., heat, humidity, extreme pH).[1]

  • Impurities: The initial this compound sample may contain impurities from the manufacturing process.[1]

  • Excipient Degradation: If you are analyzing a formulated product, the excipients may also degrade and produce peaks that interfere with your analysis.[1]

  • Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.[1]

To troubleshoot, run a blank (mobile phase only), a placebo (formulation without the active ingredient), and a freshly prepared standard of this compound to identify the source of the unexpected peaks.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
This compound powder won't dissolve. Incorrect solvent; Low temperature of the solvent; pH of the solvent is too low.Ensure you are using a recommended solvent like sterile water, DMSO, or DMF for initial reconstitution. For aqueous solutions, ensure the pH is within the optimal range of 5.5-7.0.[3]
Precipitate formation in the solution. The pH of the solution is too low (below 4.2); High concentration of this compound; Interaction with other compounds in the medium.Adjust the pH of your solvent to be between 5.5 and 7.0 before dissolving this compound.[3] Prepare lower concentration solutions or use freshly prepared solutions. For storage, refrigeration is recommended.[3] Check the compatibility of this compound with all components in your experimental medium.
Solution has turned yellow. Degradation of the this compound solution, often accompanied by a decrease in pH.[6]A significant color change suggests that the solution's potency may be compromised. It is recommended to prepare fresh solutions and discard any that show significant discoloration.[6]
Inconsistent HPLC results. Improper sample preparation; HPLC system not equilibrated; Issues with the mobile phase; Column degradation.Ensure complete dissolution of the sample and filter before injection.[7] Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[7] Prepare fresh mobile phase and degas it properly. Ensure the column is not clogged and is performing according to system suitability parameters.

Quantitative Data on this compound Stability

Table 1: Stability of this compound in Intravenous Solutions
Concentration & DiluentStorage TemperatureDurationPercent Remaining
5-50 mg/mL in D5W4°C18 days>90%[2][4]
5-50 mg/mL in NS4°C18 days>90%[2][4]
5-40 mg/mL in D5W23°C4 days>90%[2][4]
50 mg/mL in D5W23°C18 days20.27%[2][4]
5 mg/mL in D5W23°C18 days47.9%[2][4]
5-50 mg/mL in NS23°C24 hours>90%[2][4]
50 mg/mL in NS23°C18 days21.5%[2][4]
5 mg/mL in NS23°C18 days38.5%[2][4]
Table 2: Forced Degradation of this compound
Stress ConditionDetailsPercent Degraded
Acidic0.1 N HCl, room temperature, 30 minNot specified, but degradation occurs[1]
Basic0.05 N NaOH, room temperature, 5 minNot specified, but degradation occurs[1]
Oxidative0.03% H₂O₂, room temperature, 1 hourNot specified, but degradation occurs[1]
PhotolyticUV light exposure17.43%[8]
Thermal60-80°C8.27%[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general guideline for a stability-indicating HPLC method. Optimization may be required for specific instrumentation and samples.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. For example, 20mM KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm.[1]

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Sodium reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-25 µg/mL).[1]

  • Sample Solution (from capsules): Weigh and finely powder the contents of at least 20 capsules. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Calculate the amount of this compound in the samples by comparing the peak area with that of the standard.

  • In forced degradation samples, observe the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.[1]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study based on ICH guidelines.

1. Acid Degradation:

  • Dissolve this compound in 0.1 N HCl and keep at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with an equivalent amount of NaOH before analysis.[1]

2. Base Degradation:

  • Dissolve this compound in 0.05 N NaOH and keep at room temperature for a specified period (e.g., 5 minutes). Neutralize the solution with an equivalent amount of HCl before analysis.[1]

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 0.03%) and keep at room temperature for a specified period (e.g., 1 hour).[1]

4. Thermal Degradation:

  • Expose solid this compound to dry heat (e.g., 60-80°C) for a specified period.[1]

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light in a photostability chamber.[1]

Visualizations

G cluster_degradation This compound Degradation Pathway This compound This compound (Active) Cloxacilloic_Acid Cloxacilloic Acid (Inactive) This compound->Cloxacilloic_Acid Hydrolysis of β-lactam ring Cloxalloic_Acid Cloxalloic Acid (Inactive) Cloxacilloic_Acid->Cloxalloic_Acid Further Degradation

Caption: Primary degradation pathway of this compound.

G cluster_workflow Experimental Workflow for this compound Stability Testing prep Sample Preparation (Dissolution in desired medium) storage Storage under Defined Conditions (e.g., Temp, Light, pH) prep->storage sampling Sampling at Pre-defined Time Intervals storage->sampling analysis HPLC/UPLC Analysis sampling->analysis data Data Interpretation (% Remaining vs. Time) analysis->data

Caption: Workflow for assessing this compound stability.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak in Chromatogram check_blank Run Blank (Mobile Phase Only) start->check_blank is_peak_present_blank Peak Present? check_blank->is_peak_present_blank contam Source is System/ Solvent Contamination is_peak_present_blank->contam Yes check_placebo Run Placebo (Formulation w/o API) is_peak_present_blank->check_placebo No is_peak_present_placebo Peak Present? check_placebo->is_peak_present_placebo excipient Source is Excipient Degradation is_peak_present_placebo->excipient Yes degradation_product Peak is likely a Degradation Product or API Impurity is_peak_present_placebo->degradation_product No

References

Technical Support Center: Optimizing Cloxacillin Dosage Regimens in Critically Ill Patient Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing cloxacillin (B1194729) dosage regimens in critically ill patient models.

Troubleshooting Guides

This section addresses specific issues that may arise during your in vitro experiments in a question-and-answer format.

Minimum Inhibitory Concentration (MIC) Assay Troubleshooting

Question: Why are my this compound MIC results inconsistent or variable?

Answer: Inconsistent this compound MIC results can stem from several factors:

  • Antibiotic Degradation: this compound is a beta-lactam antibiotic and is susceptible to hydrolysis, which leads to a loss of activity. It is recommended to prepare stock solutions fresh on the day of use. If storage is necessary, solutions should be kept at 4°C for no longer than 24 hours. Degradation is faster at room temperature and can be influenced by the pH of the solution.[1]

  • Improper Inoculum Preparation: The density of the bacterial inoculum is critical. A high initial inoculum can lead to an "inoculum effect," where the antibiotic is overwhelmed, resulting in falsely high MICs. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Media and Incubation Conditions: The composition of the growth medium, including pH and cation concentration, can affect both bacterial growth and antibiotic activity. Use of CLSI-recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB) is advised.[1] Incubators should be calibrated to 35°C ± 2°C, and plates should be incubated for 16-20 hours.[1]

  • Quality Control (QC) Strain Issues: Always run a QC strain, such as Staphylococcus aureus ATCC® 29213™, with each MIC assay. If the QC strain MIC is out of the acceptable range (EUCAST: 0.125 - 0.5 µg/mL, CLSI: 0.12 - 0.5 µg/mL), it indicates a systemic issue with the assay, such as reduced this compound potency or a resistant QC strain variant.[1]

Question: My QC strain MIC for this compound is consistently too high. What should I do?

Answer: A consistently high QC strain MIC suggests reduced potency of your this compound stock. Prepare a fresh this compound stock solution. If the issue persists, consider obtaining a new vial of the QC strain from a reputable supplier to rule out contamination or resistance development in your stock culture.[1]

dot

MIC_Troubleshooting start Inconsistent this compound MIC qc_check Verify QC Strain Results (e.g., S. aureus ATCC 29213) start->qc_check mic_high MIC Too High qc_check->mic_high Out of Range mic_low MIC Too Low qc_check->mic_low Out of Range mic_in_range MIC In Range, Test Isolate Varies qc_check->mic_in_range In Range prep_fresh_stock Prepare Fresh This compound Stock mic_high->prep_fresh_stock recalculate Recalculate & Re-prepare Dilutions Carefully mic_low->recalculate check_isolate Examine Test Isolate (Purity, Viability) mic_in_range->check_isolate check_procedure Review Procedural Inconsistencies mic_in_range->check_procedure new_qc_strain Obtain New QC Strain Vial prep_fresh_stock->new_qc_strain If problem persists verify_coa Verify Certificate of Analysis for this compound recalculate->verify_coa

Caption: Troubleshooting logic for inconsistent this compound MICs.

Time-Kill Curve Assay Troubleshooting

Question: My time-kill curve experiment shows no reduction in bacterial counts, or even continued growth, in the presence of this compound. Why?

Answer: Several factors could contribute to this observation:

  • Incorrect Antibiotic Concentration: Double-check all calculations for your this compound dilutions. Errors in preparing stock or working solutions will lead to inaccurate final concentrations in the assay.

  • Bacterial Resistance: The bacterial strain you are testing may be resistant to this compound. This is particularly relevant for methicillin-resistant Staphylococcus aureus (MRSA), which exhibits high resistance to this compound.

  • Inoculum Effect: A high starting bacterial density can overwhelm the antibiotic, a phenomenon known as the "inoculum effect." Ensure your starting inoculum is standardized, typically around 5 x 10^5 CFU/mL.

  • Bacterial Clumping: Some bacterial strains have a tendency to aggregate, which can prevent uniform exposure to the antibiotic and lead to inaccurate colony counts. To mitigate this, optimize the shaking speed of your incubator, use fresh cultures, and consider adding a non-ionic surfactant like Tween 80 (e.g., 0.05%) to the media.

Question: The results of my time-kill experiments are not reproducible. What are the common causes?

Answer: Lack of reproducibility often stems from subtle variations in experimental execution:

  • Inconsistent Inoculum: Ensure the bacterial inoculum is prepared consistently for each experiment, starting from a fresh overnight culture in the logarithmic growth phase.

  • Pipetting and Dilution Errors: Small inaccuracies in pipetting and serial dilutions can lead to significant variations in final concentrations and bacterial counts.

  • Variable Incubation Conditions: Ensure the temperature and agitation speed are consistent across all experiments.

  • Plating and Counting Variability: Use a standardized plating technique and ensure accurate colony counting.

Hollow-Fiber Infection Model (HFIM) Troubleshooting

Question: I am observing a decline in this compound concentration in my HFIM system that is faster than the simulated half-life. What could be the cause?

Answer: This can be due to a few factors:

  • Beta-Lactamase Production: If your bacterial strain produces beta-lactamases, these enzymes can degrade this compound, leading to a more rapid decline in its concentration. This has been observed in HFIM studies with other beta-lactam antibiotics.

  • Drug Binding to System Components: While less common, some drugs can bind to the materials of the HFIM tubing or cartridge. Ensure the system is properly primed and equilibrated before starting the experiment.

  • Inaccurate Pump Calibration: The pumps controlling the inflow of fresh medium and outflow of waste must be accurately calibrated to maintain the correct volume in the central reservoir and simulate the desired drug half-life.

Question: The bacterial growth in the control (no antibiotic) arm of my HFIM is poor or inconsistent. What should I check?

Answer: Poor growth in the control arm can compromise the entire experiment. Check the following:

  • Media Quality: Ensure the culture medium is fresh and provides all necessary nutrients for the bacterial strain.

  • System Sterility: Contamination of the system can inhibit the growth of the target organism. Ensure all components are properly sterilized.

  • Aeration and Flow Rate: Inadequate aeration or a suboptimal flow rate through the hollow fibers can limit bacterial growth.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound?

A1: Like other beta-lactam antibiotics, the bactericidal activity of this compound is time-dependent. Therefore, the most important PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). For severe infections, the target is often to maintain the concentration above the MIC for 100% of the dosing interval (100% fT > MIC).

Q2: Why is the unbound (free) concentration of this compound important in critically ill patients?

A2: this compound is highly protein-bound (approximately 94-95%), primarily to albumin. Only the unbound fraction of the drug is microbiologically active. Critically ill patients often have hypoalbuminemia (low serum albumin levels), which can lead to a higher unbound fraction of this compound. This can alter the drug's volume of distribution and clearance, making total drug concentrations a poor predictor of efficacy. Therefore, dose adjustments should ideally be based on unbound this compound concentrations.

Q3: How does renal function affect this compound dosage in critically ill patients?

A3: this compound is primarily eliminated by the kidneys. In critically ill patients, renal function can be highly variable, ranging from augmented renal clearance to acute kidney injury. Patients with high creatinine (B1669602) clearance may be at risk of underexposure to this compound, while those with renal impairment may be at risk of overdosing and potential neurotoxicity. Therefore, dose adjustments based on estimated glomerular filtration rate (eGFR) are often necessary.

Q4: What are typical MIC values for this compound against Staphylococcus aureus?

A4: For methicillin-susceptible Staphylococcus aureus (MSSA), the median MIC of fluthis compound (B1213737) (a closely related antibiotic) is reported to be around 0.125 mg/L. However, for methicillin-resistant Staphylococcus aureus (MRSA), MICs for this compound are significantly higher, often ≥32 µg/ml, indicating high-level resistance.

Q5: What are the advantages of using a hollow-fiber infection model (HFIM) for studying this compound PK/PD?

A5: The HFIM is a dynamic in vitro system that offers several advantages:

  • It can simulate human pharmacokinetic profiles, allowing for the evaluation of different dosing regimens.

  • It allows for the study of a large bacterial population, which is important for detecting the emergence of resistance.

  • It is a closed system, which is beneficial when working with pathogenic organisms.

  • It allows for frequent sampling of both bacteria and drug concentrations over an extended period.

Data Presentation

Table 1: Population Pharmacokinetic Parameters of this compound/Fluthis compound in Critically Ill Patients
ParameterMean Value (Study 1)Median Value (Study 2)Key Covariates
Clearance (CL)16.2 L/h-Estimated Glomerular Filtration Rate (eGFR)
Volume of Distribution (V)17.4 L-Body Surface Area (indirectly via aGFR)
Protein BindingAssumed 95%Median unbound fraction 22%Serum Albumin Concentration

Note: Data is compiled from different studies and patient populations, leading to variations. Study 1 focused on patients with bone and joint infections, while Study 2 involved a multicenter study of critically ill patients. Direct comparison should be made with caution.

Table 2: this compound Dosing Regimens and Target Attainment in Critically Ill Patients
Dosing RegimenPatient eGFR (mL/min)Target (100% fT > MIC)Probability of Target Attainment (PTA)
1 g q6h330.5 mg/L91%
2 g q4h960.5 mg/L87%
2 g q4h1530.5 mg/L71%

ECOFF (Epidemiological Cut-Off Value) for S. aureus for this compound is 0.5 mg/L.

Experimental Protocols

Protocol: Time-Kill Kinetics of this compound against Methicillin-Susceptible Staphylococcus aureus (MSSA)

This protocol outlines the steps to perform a time-kill assay to evaluate the bactericidal activity of this compound.

1. Materials:

  • This compound sodium salt

  • MSSA strain (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Sterile saline

  • Sterile culture tubes

  • Spectrophotometer

  • Shaking incubator

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a fresh stock solution of this compound in sterile distilled water at a concentration of 1280 µg/mL.

  • Prepare Inoculum: From a fresh (18-24 hour) culture of MSSA on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Assay Setup:

    • Prepare a series of culture tubes with CAMHB containing different concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

    • Also, prepare a growth control tube with no antibiotic.

    • Dilute the standardized MSSA inoculum in the tubes to achieve a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0), remove an aliquot from each tube.

    • Perform ten-fold serial dilutions in sterile saline and plate a suitable volume (e.g., 100 µL) onto TSA plates in duplicate.

    • Incubate the tubes at 35 ± 2°C with constant agitation.

    • At subsequent time points (e.g., 2, 4, 6, 8, 24 hours), repeat the sampling and plating process.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and this compound concentration.

3. Data Analysis:

  • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.

  • A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow prep_stock Prepare this compound Stock Solution setup_assay Set Up Assay Tubes with This compound Concentrations and Inoculum prep_stock->setup_assay prep_inoculum Prepare Standardized MSSA Inoculum prep_inoculum->setup_assay sampling Sample at Multiple Time Points (0, 2, 4, 6, 8, 24h) setup_assay->sampling serial_dilution Perform Serial Dilutions in Sterile Saline sampling->serial_dilution plating Plate Dilutions on TSA Plates serial_dilution->plating incubation Incubate Plates (18-24h at 35°C) plating->incubation counting Count Colonies and Calculate CFU/mL incubation->counting analysis Plot log10 CFU/mL vs. Time and Analyze Data counting->analysis

Caption: Experimental workflow for a hollow-fiber infection model study.

References

Factors affecting Cloxacillin stability in solution (pH, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cloxacillin (B1194729) in solution, with a focus on the critical factors of pH and temperature. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the integrity of your experiments.

Troubleshooting and FAQs

Here are answers to common questions and issues encountered when working with this compound solutions:

Q1: My this compound solution turned yellow and/or a precipitate formed. What happened?

A1: The observed changes are likely indicators of this compound degradation. This compound is susceptible to hydrolysis, which involves the opening of its β-lactam ring, leading to the formation of inactive penicilloic acid metabolites. This degradation process can be accelerated by several factors, including suboptimal pH and elevated temperatures.

Q2: What is the optimal pH for maintaining the stability of a this compound aqueous solution?

A2: this compound demonstrates maximum stability within a pH range of 5.5 to 7.0.[1] The rate of degradation significantly increases in more acidic or alkaline conditions. Notably, the solubility of this compound is also pH-dependent and decreases markedly below pH 4.2.

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: For immediate use, this compound sodium can be reconstituted with Sterile Water for Injection. For longer-term storage, preparing solutions in 5% Dextrose in Water (D5W) and storing them at refrigerated temperatures (4°C) is recommended. Under these conditions, the solution can maintain over 90% of its initial concentration for up to 18 days. If solutions are brought to room temperature (23°C), they should be used within 24 hours to ensure potency.

Q4: Can I use Normal Saline (NS) as a solvent for my this compound solutions?

A4: While this compound is soluble in Normal Saline (NS), it degrades more rapidly at room temperature in NS compared to 5% Dextrose in Water (D5W). Therefore, D5W is the preferred diluent for enhanced stability of this compound solutions.

Q5: I need to conduct an experiment at a physiological temperature of 37°C. How can I minimize this compound degradation?

A5: Working at 37°C will significantly accelerate the degradation of this compound. To minimize this, it is crucial to prepare fresh solutions immediately before use. If the experiment extends over a long period, consider preparing fresh solutions periodically.

Q6: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A6: Unexpected peaks in your HPLC chromatogram can arise from several sources:

  • Degradation Products: This is the most probable cause, especially if the sample has been subjected to stress conditions such as heat, humidity, or extreme pH.

  • Impurities: The initial this compound raw material may contain impurities from the manufacturing process.

  • Excipient Degradation: If you are analyzing a formulated product, the excipients may also degrade and produce interfering peaks.

  • Contamination: Extraneous peaks can be introduced through contamination from solvents, glassware, or the HPLC system itself.

To troubleshoot, it is recommended to run a blank (mobile phase only), a placebo (formulation without the active pharmaceutical ingredient), and a freshly prepared standard of this compound to identify the source of the unexpected peaks.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various pH and temperature conditions.

Table 1: Effect of pH on this compound Half-Life at 77°C

pHAverage Half-Life (minutes)
4.579.7 ± 3.2
6.566.9 ± 2.1

Data from a study involving incubation at 77°C.[2]

Table 2: Stability of this compound in Intravenous Solutions at Different Temperatures

Solution (Concentration Range: 5-50 mg/mL)TemperatureTime to Retain >90% of Initial Concentration
Normal Saline (NS)Room Temperature (23°C)24 hours
5% Dextrose in Water (D5W)Room Temperature (23°C)4 days (for concentrations other than 50 mg/mL)
Normal Saline (NS)Refrigerated (4°C)18 days
5% Dextrose in Water (D5W)Refrigerated (4°C)18 days

Data from a study conducted over an 18-day period.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (e.g., 10 mg/mL)

Materials:

  • This compound Sodium powder

  • 5% Dextrose in Water (D5W), sterile

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • In a sterile environment, such as a laminar flow hood, accurately weigh the required amount of this compound Sodium powder. For a 10 mg/mL solution, 100 mg is needed for a final volume of 10 mL.

  • Aseptically transfer the this compound powder into a sterile conical tube.

  • Add a small volume of sterile D5W (e.g., 5 mL) to the tube.

  • Gently swirl the tube until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile D5W.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter.

  • Store the solution at 4°C and protect it from light. Use within 24 hours if brought to room temperature.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general guideline and may require optimization for specific instrumentation and samples.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. An example is 20mM KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm[3]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 50 mg of this compound Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 500 µg/mL.[1]

  • Sample Solution: Prepare the this compound solution to be tested in the desired solvent and at the appropriate concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solutions at specified time points.

  • Quantify the remaining this compound concentration in the samples by comparing their peak areas to that of the freshly prepared standard solution.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

Procedure:

  • Acid Degradation: To a known volume of this compound stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature for 30 minutes, then neutralize it with 0.1 N NaOH.[4]

  • Base Degradation: To a known volume of this compound stock solution, add an equal volume of 0.05 N NaOH. Keep the solution at room temperature for 5 minutes, then neutralize it with 0.05 N HCl.

  • Oxidative Degradation: To a known volume of this compound stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose a solution of this compound to a temperature of 60°C for 3 days.

  • Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber.

  • Analyze all stressed samples using the validated stability-indicating HPLC method to observe the degradation of the parent drug and the appearance of degradation products.

Visualizations

Cloxacillin_Stability_Factors cluster_factors Factors Affecting Stability cluster_conditions Stability Conditions pH pH Optimal Optimal Stability (pH 5.5 - 7.0, Low Temp) pH->Optimal Degradation Increased Degradation (Acidic/Alkaline pH, High Temp) pH->Degradation Temp Temperature Temp->Optimal Temp->Degradation This compound This compound in Solution This compound->pH This compound->Temp

Caption: Factors Influencing this compound Stability in Solution.

Experimental_Workflow prep 1. Prepare this compound Solution (e.g., in D5W) stress 2. Apply Stress Conditions (pH, Temperature) prep->stress Expose to variables sampling 3. Withdraw Samples at Timed Intervals stress->sampling Monitor over time hplc 4. Analyze by Stability-Indicating HPLC sampling->hplc Inject into system data 5. Quantify Degradation & Assess Stability hplc->data Calculate remaining %

Caption: Workflow for a this compound Stability Study.

References

Cloxacillin Degradation Kinetics and Aqueous Degradation Pathway: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation of cloxacillin (B1194729). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The principal degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring. This process leads to the formation of inactive penicilloic acids, specifically cloxacilloic acid. Further degradation can subsequently occur, yielding products such as cloxalloic acid.[1][2] Under oxidative stress, different degradation products may also be formed.[1]

Q2: What are the main factors that influence the degradation rate of this compound?

A2: Several factors significantly impact the degradation of this compound:

  • pH: this compound's stability is highly pH-dependent. It is most stable in a pH range of 5.5 to 7. Degradation occurs in acidic, alkaline, and neutral aqueous solutions.[1] The degradation rate generally increases with a rise in pH, although a notable decrease has been observed around pH 6.5 in a methanol/butyl acetate (B1210297) system.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. The apparent activation energy for this compound degradation in an aqueous solution has been determined to be 80.34 ± 5.88 kJ mol–1.

  • Moisture: As hydrolysis is the primary degradation mechanism, the presence of moisture, especially in humid environments, promotes the opening of the β-lactam ring.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Light: While some studies suggest this compound is relatively stable in the presence of light, it is generally recommended to protect it from excessive light exposure.

Q3: What are the major degradation products of this compound?

A3: The primary degradation product of this compound is cloxacilloic acid, formed through the hydrolysis of the β-lactam ring. Further degradation can lead to the formation of cloxalloic acid. Other degradation products can also be formed under specific stress conditions like oxidation.

Q4: What is the recommended method for analyzing this compound and its degradation products?

A4: The most common and reliable analytical method is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. These techniques allow for the effective separation of the parent drug from its degradation products, enabling accurate quantification.

Troubleshooting Guide

Q5: I am observing unexpected peaks in my HPLC/UPLC chromatogram during a stability study. What could be the cause?

A5: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: This is the most probable cause, particularly if the sample has been subjected to stress conditions such as heat, humidity, or extreme pH.

  • Impurities: The initial this compound sample may contain impurities from the manufacturing process.

  • Excipient Degradation: If you are analyzing a formulated product, the excipients may also degrade and generate peaks that interfere with your analysis.

  • Contamination: Contamination from solvents, glassware, or the HPLC/UPLC system itself can introduce extraneous peaks.

To troubleshoot, it is recommended to run a blank (mobile phase only), a placebo (formulation without the active ingredient), and a freshly prepared standard of this compound to help identify the source of the unexpected peaks.

Q6: My this compound solution is showing rapid degradation even under recommended storage conditions. What could be the issue?

A6: If you are experiencing unexpectedly rapid degradation, consider the following:

  • pH of the Solution: The pH of your aqueous solution may have shifted outside the optimal stability range of 5.5 to 7. It is advisable to measure and buffer the pH of your solutions.

  • Purity of Solvents: Impurities in the solvents, such as trace amounts of acids, bases, or metal ions, can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.

  • Container Material: The type of container used for storage could potentially interact with the this compound solution. It is best to use inert glass or other recommended containers.

Data Presentation

Table 1: Summary of this compound Degradation Kinetics

ParameterValueConditionsReference
Degradation Order Zero-orderIn methanol
First-orderIn methanol/butyl acetate
Pseudo-first orderPhotocatalytic degradation (UV/ZnO)
Apparent Activation Energy 80.34 ± 5.88 kJ mol–1In aqueous solution
Optimal pH for Stability 5.5 to 7Aqueous solutions

Table 2: Half-life of this compound at Different Temperatures in Milk

Temperature (°C)Half-life (min)Reference
60367
10046

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general guideline based on published methods and may require optimization for your specific instrumentation and samples.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. For instance, 20mM KH₂PO₄ (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound sodium reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Further dilute this stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 5-25 µg/mL).

Preparation of Sample Solution (from Capsules):

  • Weigh and finely powder the contents of at least 20 capsules.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

  • Acid Degradation: To 2 mL of a stock solution (e.g., 500 µg/mL), add 2 mL of 0.1 N HCl. Keep at room temperature for 30 minutes, then neutralize with 2 mL of 0.1 N NaOH and dilute to the final concentration.

  • Base Degradation: To 2 mL of the stock solution, add 2 mL of 0.05 N NaOH. Keep at room temperature for 5 minutes, then neutralize with 2 mL of 0.05 N HCl and dilute.

  • Oxidative Degradation: To 2 mL of the stock solution, add 2 mL of 0.03% hydrogen peroxide. Keep at room temperature for 1 hour, then dilute.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the drug solution to UV light.

Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Calculate the amount of this compound in the samples by comparing the peak area with that of the standard.

  • In forced degradation samples, observe the decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.

Visualizations

G This compound This compound Cloxacilloic_Acid Cloxacilloic Acid (Inactive) This compound->Cloxacilloic_Acid Hydrolysis of β-lactam ring Cloxalloic_Acid Cloxalloic Acid (Inactive) Cloxacilloic_Acid->Cloxalloic_Acid Further Degradation

Caption: this compound aqueous degradation pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare this compound Standard Solutions HPLC_Analysis HPLC/UPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Analysis Forced_Deg Perform Forced Degradation Studies Forced_Deg->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing Kinetics Determine Degradation Kinetics Data_Processing->Kinetics Pathway Identify Degradation Products & Pathway Data_Processing->Pathway

Caption: Experimental workflow for this compound degradation studies.

References

Unexpected peaks in HPLC chromatogram during Cloxacillin stability study

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in HPLC chromatograms during Cloxacillin stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in an HPLC analysis of this compound?

A1: Unexpected peaks in your chromatogram during a this compound stability study can arise from several sources:

  • Degradation Products: this compound is susceptible to degradation, especially under stress conditions like acidic or alkaline pH, oxidative stress, and elevated temperatures. The primary degradation pathway is the hydrolysis of the β-lactam ring, forming inactive penicilloic acids, such as cloxacilloic acid.[1] Further degradation can also occur.[1]

  • Impurities: The original this compound active pharmaceutical ingredient (API) may contain impurities from the manufacturing process.

  • Excipient Degradation: If you are analyzing a formulated product, the excipients used in the formulation can also degrade over time and produce peaks that may interfere with the analysis.

  • System Contamination: Peaks can be introduced from contamination of the mobile phase, solvents, glassware, or the HPLC system itself (e.g., injector, pump seals, detector cell).[1][2]

  • Carryover: A highly concentrated or "sticky" sample from a previous injection can bleed into the current run, causing "ghost peaks".[2]

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound is the hydrolysis of its β-lactam ring. This chemical reaction results in the formation of cloxacilloic acid, which is biologically inactive.[1] This hydrolysis can be accelerated by acidic, alkaline, or neutral aqueous conditions.[1]

Q3: Under which conditions is this compound known to be unstable?

A3: this compound is known to degrade under the following stress conditions as outlined in forced degradation studies:

  • Acidic Conditions: Degrades in the presence of acids (e.g., 0.1 N HCl).[3]

  • Alkaline (Basic) Conditions: Degrades in the presence of bases (e.g., 0.05 N NaOH).[3]

  • Oxidative Conditions: Degrades when exposed to oxidizing agents (e.g., hydrogen peroxide).[3]

  • Moisture/Humidity: Being susceptible to hydrolysis, this compound can degrade in humid environments.[1]

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]

This compound has been found to be relatively stable under thermal (dry heat) and photolytic (light) stress conditions.[3]

Q4: What are the ICH guidelines for forced degradation studies?

A4: The International Council for Harmonisation (ICH) guideline Q1A(R2) specifies that forced degradation (stress testing) should be conducted to understand the intrinsic stability of a drug substance.[4] Key conditions include:

  • Hydrolysis: Across a range of pH values.

  • Oxidation: Using an appropriate oxidizing agent.

  • Photolysis: Exposure to a combination of UV and visible light.

  • Thermal: At elevated temperatures.

The goal is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating and can effectively separate the degradation products from the parent drug.[4]

Troubleshooting Guide: Unexpected Peaks

This guide provides a systematic approach to identifying and resolving the source of unexpected peaks in your this compound HPLC chromatogram.

Initial Assessment Workflow

This workflow helps to systematically isolate the source of the unexpected peak.

G Troubleshooting Workflow for Unexpected Peaks A Unexpected Peak Observed B Inject Blank (Mobile Phase Only) A->B C Is Peak Present in Blank? B->C D Source is System or Mobile Phase Contamination C->D Yes E Inject Placebo (Formulation without this compound) C->E No F Is Peak Present in Placebo? E->F G Source is Excipient Degradation or Impurity F->G Yes H Inject Freshly Prepared this compound Standard F->H No I Is Peak Present with Standard? H->I J Source is this compound Degradation or API Impurity I->J Yes K Source is likely Sample-Specific Contamination or Carryover I->K No

Caption: A logical workflow to diagnose the origin of unexpected HPLC peaks.

Detailed Troubleshooting Steps
Problem Category Potential Cause Troubleshooting Action
System & Mobile Phase Contamination Impure solvents (water, acetonitrile, methanol) or buffer reagents.Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and filter before use.[2]
Contaminated glassware.Thoroughly clean all glassware with an appropriate solvent and dry completely.[2]
Bacterial growth in the mobile phase.Discard old mobile phase. If unbuffered, consider adding a small percentage of organic solvent to the aqueous phase to inhibit growth.
System contamination (seals, frits, injector).Flush the entire HPLC system, including the autosampler and detector cell, with a strong solvent like isopropanol.[5] If the problem persists, replace pump seals and in-line frits.
Sample-Related Issues This compound Degradation Analyze a freshly prepared this compound standard solution. If the peak is absent, the issue is with the stability of your sample. Ensure proper storage conditions (e.g., temperature, protection from light) for your samples.
Excipient Degradation Prepare and inject a placebo sample (containing all formulation components except this compound). If the peak appears, it is related to an excipient.
Carryover Inject a blank solvent after a concentrated sample. If the peak appears at the same retention time as an analyte from the previous run (usually smaller), it is carryover.[6] Use a stronger needle wash solvent and increase the wash volume/cycles in your autosampler settings.[6]
Chromatographic Issues Late Elution A very broad peak appearing in a gradient run could be a compound from a previous injection that is slowly eluting.[6] Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components elute.
Column Issues Contamination has built up on the column head. Disconnect the column and flush it in the reverse direction (do not flush into the detector). If peak shape and pressure issues persist, the column may need replacement.[5]

Quantitative Data

The retention times of this compound and its degradation products are highly dependent on the specific HPLC method (e.g., column, mobile phase composition, flow rate, temperature). The following table provides example retention times from published methods.

Note: These values are for reference only and may not be directly comparable across different methods. Always determine retention times on your own system using reference standards.

Compound Example Retention Time (min) HPLC Method Reference
This compound~6.9RP-UPLC; Gradient with Phosphate buffer (pH 6.8) and Methanol:Acetonitrile (75:25); Waters Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm).[3]
This compound~3.99RP-HPLC; Isocratic with 20mM KH₂PO₄ (pH 3.0) and Acetonitrile (20:80); Thermo C18 column (250 x 4.6 mm, 5 µm).[7]
This compound~14.04RP-HPLC; Isocratic with Water, Acetonitrile, and Methanol (70:20:10); C18 column.[6][8]
Degradation ProductsNot specifiedIn stability-indicating methods, degradation products are typically observed as new peaks eluting at different retention times from the parent this compound peak. Their resolution (separation) from the main peak should be >1.5.[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study on this compound sodium bulk drug substance, as adapted from common practices and ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound sodium in a suitable solvent (e.g., a mixture of buffer and organic solvent similar to the mobile phase) to prepare a stock solution of approximately 500 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 2 mL of the stock solution, add 2 mL of 0.1 N HCl.

    • Keep the mixture at room temperature for 30 minutes.

    • Neutralize the solution with 2 mL of 0.1 N NaOH.

    • Dilute to a final known concentration with the mobile phase.

  • Base Hydrolysis:

    • To 2 mL of the stock solution, add 2 mL of 0.05 N NaOH.

    • Keep the mixture at room temperature for 5 minutes.

    • Neutralize the solution with 2 mL of 0.05 N HCl.

    • Dilute to a final known concentration with the mobile phase.

  • Oxidative Degradation:

    • To 2 mL of the stock solution, add 2 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 1 hour.

    • Dilute to a final known concentration with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in a controlled temperature oven at 60°C for 24-72 hours.

    • After exposure, dissolve the powder in the mobile phase to a known concentration for analysis.

3. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Example Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 20mM Potassium Phosphate buffer (KH₂PO₄), with pH adjusted to 3.0 with phosphoric acid, and Acetonitrile in a ratio of 20:80 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detector at 224 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

This compound Degradation Pathway

The primary degradation pathway of this compound involves the hydrolytic cleavage of the β-lactam ring to form Cloxacilloic acid.

G Primary Hydrolytic Degradation of this compound cluster_0 This compound cluster_1 Cloxacilloic Acid This compound This compound (Active β-Lactam Ring) C19H18ClN3O5S Cloxacilloic_Acid Cloxacilloic Acid (Inactive - Ring Opened) C19H20ClN3O6S This compound->Cloxacilloic_Acid Hydrolysis (H₂O, Acid/Base)

Caption: Hydrolysis of the β-lactam ring in this compound leads to inactive Cloxacilloic acid.

References

Technical Support Center: Solvent Effects on Cloxacillin Degradation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the in vitro degradation of Cloxacillin, with a specific focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation of this compound in vitro?

A1: The stability of this compound in solution is primarily affected by several key factors:

  • pH: this compound is most stable in a pH range of 5.5 to 7.0.[1] Degradation accelerates in acidic, alkaline, and neutral aqueous solutions.[2]

  • Temperature: Higher temperatures significantly increase the rate of this compound degradation.[1] For enhanced stability, refrigeration (e.g., 4°C) is recommended over room temperature.

  • Solvent Type: The choice of solvent plays a crucial role in this compound stability. For instance, this compound is more stable in 5% Dextrose in Water (D5W) compared to Normal Saline (NS) at room temperature. The presence of water in organic solvents can also impact the degradation pathway and rate.

  • Moisture: this compound is susceptible to hydrolysis, which leads to the opening of the β-lactam ring, a critical step in its degradation.

  • Concentration: While generally less pronounced than pH and temperature, the initial concentration of this compound can also affect its stability.

  • Light: While some studies indicate this compound is relatively stable to light, it is generally advisable to protect solutions from photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents like hydrogen peroxide can promote the degradation of this compound.

Q2: What are the major degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring, resulting in the formation of inactive cloxacilloic acid. Further degradation can lead to the formation of cloxalloic acid. In the presence of alcohols like methanol (B129727) or ethanol, alcoholysis can occur, forming the corresponding cloxacillinpenicilloic acid esters.

Q3: Which analytical methods are recommended for studying this compound degradation?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for analyzing this compound and its degradation products. These techniques allow for the separation and quantification of the parent drug from its degradants.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/UPLC chromatogram.

  • Possible Cause 1: Degradation Products.

    • Troubleshooting: Compare the chromatogram of your aged sample with a freshly prepared standard solution of this compound. New peaks appearing in the aged sample are likely degradation products. Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate degradation products and confirm their retention times.

  • Possible Cause 2: Impurities.

    • Troubleshooting: Analyze the initial this compound raw material to check for pre-existing impurities.

  • Possible Cause 3: Excipient Degradation.

    • Troubleshooting: If working with a formulated product, analyze a placebo (formulation without this compound) to identify any peaks originating from excipient degradation.

  • Possible Cause 4: Contamination.

    • Troubleshooting: Inject a blank (mobile phase only) to check for contamination from the solvent or HPLC system. Ensure all glassware is thoroughly cleaned.

Issue 2: Rapid degradation of this compound in the experimental setup.

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: Measure the pH of your solvent system. Adjust the pH to the optimal range of 5.5-7.0 for this compound stability.

  • Possible Cause 2: High Temperature.

    • Troubleshooting: If the experiment allows, conduct it at a lower temperature or under refrigerated conditions (4°C) to slow down the degradation rate.

  • Possible Cause 3: Incompatible Solvent.

    • Troubleshooting: Review the literature for this compound stability in your chosen solvent. Consider switching to a more stabilizing solvent system. For aqueous solutions, 5% Dextrose in Water (D5W) is often preferred over Normal Saline (NS). For solvent mixtures, combinations like acetonitrile-ethanol-water (25:25:50) or ethanol-water (50:50) have been shown to minimize degradation.

Data Presentation

Table 1: Summary of this compound Degradation Kinetics in Different Solvents

Solvent SystemDegradation OrderRate Constant (k)Half-life (t½)Apparent Activation Energy (Ea)Reference
Methanol (MeOH)Zero-order---
MeOH with WaterZero-orderDecreased vs. pure MeOH--
Butyl Acetate (BA)First-orderAccelerated vs. MeOH--
Aqueous Solution---80.34 ± 5.88 kJ mol⁻¹
Aqueous Solution (pH 4.5, 77°C)First-order-79.7 ± 3.2 minutes-
Aqueous Solution (pH 6.5, 77°C)First-order-66.9 ± 2.1 minutes-
Aqueous Solution (UV/ZnO, pH 11)Pseudo-first order0.029 min⁻¹--

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Solvent Effects on this compound Stability

This protocol outlines a general method for assessing the stability of this compound in various solvent systems using HPLC.

1. Materials:

  • This compound sodium powder
  • High-purity solvents (e.g., water, methanol, ethanol, acetonitrile (B52724), 5% Dextrose in Water, Normal Saline)
  • Buffer reagents (e.g., potassium phosphate (B84403) monobasic)
  • HPLC system with UV detector
  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Volumetric flasks, pipettes, and syringes
  • Syringe filters (0.45 µm)
  • pH meter
  • Temperature-controlled incubator or water bath

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound sodium powder.
  • Dissolve it in a suitable solvent (e.g., mobile phase or a component of the solvent system being tested) to prepare a concentrated stock solution (e.g., 1000 µg/mL).

3. Preparation of Study Samples:

  • For each solvent system to be tested, dilute the this compound stock solution to a final working concentration (e.g., 50 µg/mL).
  • Prepare multiple aliquots for each solvent system to be analyzed at different time points.

4. Stability Study Conditions:

  • Store the prepared samples under controlled temperature conditions (e.g., room temperature or an elevated temperature to accelerate degradation).
  • Protect samples from light if photolytic degradation is not the variable being studied.

5. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
  • Filter the sample through a 0.45 µm syringe filter.
  • Inject the filtered sample into the HPLC system.

6. HPLC Conditions (Example):

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used (e.g., 20mM KH₂PO₄ at pH 3.0 and acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 225 nm
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

7. Data Analysis:

  • Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve.
  • Plot the concentration of this compound versus time for each solvent system.
  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Degradation: To a known volume of this compound stock solution, add an equal volume of 0.1 N HCl. Incubate at room temperature for a specified period (e.g., 30 minutes), then neutralize with 0.1 N NaOH.

  • Base Degradation: To a known volume of this compound stock solution, add an equal volume of 0.05 N NaOH. Incubate at room temperature for a specified period (e.g., 1 hour), then neutralize with 0.05 N HCl.

  • Oxidative Degradation: To a known volume of this compound stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 0.03%). Keep at room temperature for a specified period (e.g., 1 hour).

  • Thermal Degradation: Expose a solution of this compound to elevated temperatures (e.g., 60°C) for a defined period (e.g., 3 days).

  • Photolytic Degradation: Expose a solution of this compound to a controlled light source in a photostability chamber.

Mandatory Visualizations

Experimental_Workflow A Prepare this compound Stock Solution B Dilute with Test Solvents A->B C Incubate under Controlled Conditions (Temp, Light) B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Analysis D->E F Data Analysis: - Degradation Kinetics - Rate Constant (k) - Half-life (t½) E->F

Caption: Experimental workflow for studying solvent effects on this compound degradation.

Troubleshooting_HPLC Start Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in the fresh standard? Start->Q1 A1_Yes Impurity in This compound Raw Material Q1->A1_Yes Yes Q2 Is the peak present in the blank injection? Q1->Q2 No A2_Yes Contamination from Solvent or System Q2->A2_Yes Yes Q3 Is the peak present in the placebo? Q2->Q3 No A3_Yes Excipient Degradation Product Q3->A3_Yes Yes A_Final Likely a this compound Degradation Product Q3->A_Final No

Caption: Troubleshooting flowchart for unexpected HPLC peaks.

References

Addressing non-linear protein binding of Cloxacillin in pharmacokinetic models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cloxacillin. It specifically addresses the challenges associated with its non-linear protein binding in pharmacokinetic (PK) models.

Frequently Asked Questions (FAQs)

Q1: Why is the protein binding of this compound a concern in pharmacokinetic modeling?

A1: this compound exhibits high and non-linear binding to plasma proteins, primarily albumin, with a bound fraction of approximately 94%.[1] This means the percentage of unbound, pharmacologically active drug changes with the total drug concentration. Standard linear pharmacokinetic models assume a constant unbound fraction, which can lead to inaccurate predictions of this compound's efficacy and toxicity.[2] Failure to account for this non-linearity can result in mischaracterization of its pharmacokinetic profile.[3]

Q2: What is "saturable" protein binding and how does it apply to this compound?

A2: Saturable protein binding occurs when the number of binding sites on plasma proteins, like albumin, becomes limited at higher drug concentrations.[2][4] As this compound concentrations increase, these binding sites become saturated, leading to a disproportionate increase in the unbound, active fraction of the drug.[5][6] This phenomenon is a key reason for this compound's non-linear pharmacokinetic behavior.

Q3: How does altered albumin concentration, such as in critically ill patients, affect this compound's pharmacokinetics?

A3: Hypoalbuminemia, a condition of low serum albumin common in critically ill patients, can significantly alter this compound's pharmacokinetics.[3][5][7] With fewer available binding sites on albumin, the unbound fraction of this compound increases.[1] This can lead to an increased volume of distribution and clearance of the total drug.[7] Consequently, relying on total drug concentrations for dosing in these patients can be misleading and may result in suboptimal therapy.[8] Therefore, dose adjustments should ideally be based on unbound this compound concentrations.[8]

Q4: What are the recommended experimental methods for determining the non-linear protein binding of this compound?

A4: The most common and reliable methods for determining the protein binding of drugs like this compound are equilibrium dialysis and ultrafiltration.[9][10] Equilibrium dialysis is often considered the gold standard, while ultrafiltration is a faster alternative suitable for high-throughput screening.[11] Both methods allow for the separation of the unbound drug from the protein-bound drug, which is essential for characterizing non-linear binding profiles across a range of concentrations.

Q5: Which software is typically used to model the non-linear pharmacokinetics of this compound?

A5: Non-linear mixed-effects modeling (NONMEM) is a widely used software for population pharmacokinetic analysis and is well-suited for describing the non-linear protein binding of this compound.[12][13] Other software packages that can handle non-linear models, often used in conjunction with statistical software like R, are also employed. These tools allow researchers to quantify the relationship between drug concentration and protein binding and to simulate different dosing scenarios.[14][15]

Troubleshooting Guides

Experimental Determination of Non-Linear Protein Binding

Issue 1: High variability in unbound fraction measurements using equilibrium dialysis.

  • Question: We are observing significant well-to-well variability in our equilibrium dialysis experiments for this compound. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Incomplete Equilibrium: Ensure that the dialysis has proceeded for a sufficient duration to reach equilibrium. For this compound, this may take several hours.[16] It is crucial to determine the equilibration time for your specific experimental setup.

    • Volume Shifts: Osmotic pressure differences between the plasma and buffer compartments can cause volume shifts, diluting the plasma and affecting the measured unbound concentration.[17] It is important to measure the volumes in both compartments at the end of the experiment and apply a correction factor if necessary.

    • Temperature and pH Control: this compound's binding to albumin is sensitive to temperature and pH.[16][18] Maintain a constant physiological temperature (37°C) and pH (7.4) throughout the experiment to ensure consistency.

    • Non-specific Binding: this compound may bind to the dialysis membrane or apparatus. Using devices with low-binding materials can mitigate this. Pre-conditioning the membrane with a blank solution may also help.

Issue 2: Underestimation of the unbound fraction with the ultrafiltration method.

  • Question: Our ultrafiltration results for this compound consistently show a lower unbound fraction than expected. What are the potential reasons and solutions?

  • Answer:

    • Non-specific Binding to the Device: this compound can non-specifically bind to the ultrafiltration membrane and the device itself, leading to an underestimation of the unbound concentration in the filtrate.[9][19] A modified "sequential ultrafiltration" method, which includes a pre-equilibration step to saturate these non-specific binding sites, can help correct for this bias.[11][19]

    • Temperature Effects: Performing ultrafiltration at room temperature instead of the physiological temperature of 37°C can lead to a lower measured unbound fraction for fluthis compound (B1213737), a close analog of this compound.[18] It is recommended to conduct the ultrafiltration at 37°C.

    • Filtrate Volume: Collecting an excessive volume of ultrafiltrate can concentrate the protein in the sample chamber, potentially altering the binding equilibrium. It is generally recommended to keep the ultrafiltrate volume to a minimum, typically less than 20% of the initial sample volume.[9]

Pharmacokinetic Modeling

Issue 3: Poor fit of a one-compartment model to this compound pharmacokinetic data.

  • Question: We are struggling to fit a simple one-compartment model to our this compound plasma concentration-time data. The model predictions do not align well with the observed data, especially at higher concentrations. Why is this happening?

  • Answer:

    • Non-linear Protein Binding: A one-compartment model assuming linear kinetics is often inadequate for this compound due to its saturable protein binding.[14][15] At higher doses, the unbound fraction increases, leading to a non-proportional increase in total drug clearance. This non-linearity is not captured by a simple linear model.

    • Model Misspecification: Consider using a more complex model that incorporates non-linear protein binding. A two-compartment model with Michaelis-Menten kinetics for the binding process is often more appropriate for describing the pharmacokinetics of drugs like fluthis compound and this compound.[20][21]

    • Covariate Effects: Factors such as serum albumin concentration can significantly influence this compound's binding and, consequently, its pharmacokinetics.[20] Including relevant patient covariates in your population pharmacokinetic model can help explain inter-individual variability and improve the model's predictive performance.

Data Presentation

Table 1: Comparison of Common Experimental Methods for Protein Binding Determination

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis Separation of unbound drug from protein-bound drug across a semi-permeable membrane until equilibrium is reached.[22]Considered the "gold standard"; accurately reflects in vivo conditions.[22]Slow (can take 12-48 hours); susceptible to non-specific binding and volume shifts.[17][22]
Ultrafiltration Separation of unbound drug by centrifugation through a semi-permeable membrane.[9]Fast and suitable for high-throughput screening.[11]Prone to non-specific binding to the membrane and device; can be affected by temperature and filtrate volume.[9][18][19]
Ultracentrifugation Separation of unbound and bound drug based on differential sedimentation in a strong centrifugal field.[11]Avoids membrane-related artifacts.[6]Requires specialized and expensive equipment; can be affected by sedimentation of the drug itself.[22]

Experimental Protocols

Protocol 1: Determination of this compound Non-Linear Protein Binding using Equilibrium Dialysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of this compound working solutions in drug-free human plasma to cover the expected therapeutic range.

    • Prepare a phosphate (B84403) buffer solution (pH 7.4).

  • Equilibrium Dialysis Setup:

    • Use a multi-well equilibrium dialysis apparatus with low-binding dialysis membranes.

    • Add a known volume of the this compound-spiked plasma to one side of the membrane (the plasma chamber).

    • Add an equal volume of the phosphate buffer to the other side (the buffer chamber).

  • Incubation:

    • Seal the apparatus and incubate at 37°C with gentle shaking to facilitate equilibrium. The incubation time should be predetermined to ensure equilibrium is reached (typically 4-6 hours).[16]

  • Sample Collection and Analysis:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • Measure the final volumes in each chamber to check for any volume shift.

    • Determine the concentration of this compound in the buffer chamber sample (representing the unbound concentration) and the plasma chamber sample (representing the total concentration) using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Plot the fraction unbound against the total this compound concentration to characterize the non-linear binding profile.

Mandatory Visualizations

Experimental_Workflow_Protein_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cloxa Prepare this compound Stock Solution prep_plasma Prepare Spiked Plasma Samples prep_cloxa->prep_plasma dialysis Equilibrium Dialysis (37°C) prep_plasma->dialysis prep_buffer Prepare Phosphate Buffer prep_buffer->dialysis incubation Incubation (e.g., 4-6 hours) dialysis->incubation sampling Sample Collection (Plasma & Buffer) incubation->sampling hplc HPLC/LC-MS/MS Analysis sampling->hplc data_analysis Calculate Fraction Unbound & Plot Non-linear Profile hplc->data_analysis

Caption: Workflow for determining non-linear protein binding of this compound.

Nonlinear_Binding_Concept cluster_low Low this compound Concentration cluster_high High this compound Concentration low_drug This compound albumin_low Albumin (Abundant Binding Sites) low_drug->albumin_low High Binding high_drug This compound unbound_low Low Unbound Fraction albumin_low->unbound_low albumin_high Albumin (Saturated Binding Sites) high_drug->albumin_high Binding Site Saturation unbound_high High Unbound Fraction albumin_high->unbound_high

Caption: Conceptual diagram of saturable protein binding of this compound.

References

Preventing emergence of daptomycin resistance with Cloxacillin combination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Daptomycin-Cloxacillin Combination Therapy

Welcome to the technical support center for researchers investigating the synergistic effects of daptomycin (B549167) and cloxacillin (B1194729). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work on preventing daptomycin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound preventing daptomycin resistance in S. aureus?

A1: The primary mechanism of daptomycin resistance in Staphylococcus aureus involves an increase in the net positive charge of the bacterial cell membrane. This leads to electrostatic repulsion of the positively charged daptomycin-calcium complex, preventing it from reaching its target.[1][2] this compound, a β-lactam antibiotic, inhibits penicillin-binding proteins (PBPs) involved in cell wall synthesis.[3] This inhibition is believed to cause cell wall stress that alters the cell membrane's properties, potentially by reducing the surface's positive charge. This makes the bacterium more susceptible to daptomycin binding and subsequent bactericidal action.[4]

Q2: Is the synergistic effect between daptomycin and this compound observed for all strains of MRSA?

A2: The synergistic effect has been documented in numerous studies against both daptomycin-susceptible and daptomycin-resistant MRSA strains.[5] However, the effect can be strain-dependent. It is crucial to perform synergy testing on the specific strains used in your experiments.

Q3: Does the growth phase of the bacteria affect the synergy of the daptomycin-cloxacillin combination?

A3: Yes, the growth phase is a critical factor. The synergistic and bactericidal activity of the daptomycin-cloxacillin combination is most pronounced against bacteria in the logarithmic (log) phase of growth. The effect is diminished when bacteria are in the stationary phase or in high-inoculum conditions.

Q4: Can the combination of daptomycin and this compound prevent the emergence of daptomycin-resistant mutants in vivo?

A4: Yes, studies have shown that combination therapy can protect against the emergence of daptomycin resistance. In an experimental foreign-body infection model, daptomycin monotherapy at a lower dose led to the emergence of resistant strains, whereas the combination with this compound prevented it.

Q5: What are the typical outcomes I should expect from in vitro synergy tests?

A5: In time-kill assays, a synergistic effect is typically defined as a ≥2-log10 CFU/mL reduction in bacterial count for the combination compared to the most active single agent after 24 hours. For checkerboard assays, synergy is often defined by a Fractional Inhibitory Concentration (FIC) index. The addition of this compound can significantly improve the bactericidal activity of daptomycin, resulting in an 8-fold improvement in the daptomycin concentration required for a bactericidal effect against standard inocula in the log phase.

Troubleshooting Experimental Issues

Q: I am not observing synergy in my checkerboard assay. What could be the issue?

A: There are several potential reasons for this:

  • Incorrect Calcium Concentration: Daptomycin's activity is dependent on a physiological concentration of calcium ions (typically 50 mg/L) in the growth medium (e.g., Mueller-Hinton broth). Ensure your medium is properly supplemented.

  • Inappropriate Inoculum Size: High bacterial inocula can diminish the synergistic effect. Standardize your inoculum to approximately 5 x 10^5 CFU/mL.

  • Strain Specificity: The synergy may be strain-dependent. Consider testing a reference strain known to exhibit synergy, such as MRSA ATCC BAA-39, as a positive control.

  • Incubation Time: Ensure incubation is carried out for the appropriate duration, typically 16-24 hours at 35°C.

Q: My time-kill assay results are inconsistent. How can I improve reproducibility?

A: To improve the reproducibility of time-kill assays:

  • Standardize Growth Phase: Always start with a bacterial culture in the logarithmic growth phase to ensure consistent metabolic activity.

  • Accurate Sampling and Plating: Ensure thorough mixing before taking each sample. Perform serial dilutions carefully and plate onto appropriate agar (B569324) to get accurate colony counts.

  • Maintain Antibiotic Concentrations: In static batch cultures, antibiotic concentrations can degrade over 24 hours. While standard, be aware of this limitation. For more complex studies, a pharmacodynamic model might be necessary.

  • Include Proper Controls: Always run controls for each antibiotic alone, as well as a growth control without any antibiotics.

Q: Daptomycin resistance is still emerging in my in vivo model despite combination therapy. What should I consider?

A: If resistance is still emerging, consider these factors:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure the dosing regimen for both daptomycin and this compound in your animal model achieves therapeutic concentrations that are sustained for a sufficient duration. Inadequate dosing can lead to treatment failure and resistance.

  • Infection Model: The type of infection can influence efficacy. For instance, the combination showed only modest enhancement in a foreign-body infection model, which is notoriously difficult to treat.

  • Bacterial Load: High bacterial burdens, such as those in established biofilms or abscesses, can be harder to eradicate and may require longer treatment durations or higher doses.

Quantitative Data Summary

The following table summarizes the improvement in daptomycin's bactericidal activity when combined with this compound against an MRSA strain under different in vitro conditions.

Growth PhaseInoculum Size (CFU/mL)Daptomycin Concentration for Bactericidal Effect (Alone)Daptomycin Concentration for Bactericidal Effect (with this compound)Improvement Factor
Log Phase10^54 µg/mL0.5 µg/mL8-fold
Log Phase10^820 µg/mL4 µg/mL5-fold
Stationary Phase10^824 µg/mL16 µg/mL1.5-fold

Experimental Protocols

Checkerboard Microdilution Assay

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 mg/L Ca²⁺

  • Stock solutions of daptomycin and this compound

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

Procedure:

  • Preparation: Dispense CAMHB into all wells of a 96-well plate.

  • Drug Dilution: Create serial dilutions of daptomycin along the x-axis and this compound along the y-axis. The plate should also include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Analysis: The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth. Calculate the FIC index for each well without growth using the formula:

    • FIC Index = (MIC of Daptomycin in combination / MIC of Daptomycin alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Interpretation: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4).

Time-Kill Assay

This protocol assesses the rate of bacterial killing over time.

Materials:

  • Culture tubes or flasks

  • CAMHB (supplemented with 50 mg/L Ca²⁺)

  • Stock solutions of daptomycin and this compound

  • Standardized bacterial inoculum (~5 x 10^5 to 5 x 10^6 CFU/mL)

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare tubes with CAMHB containing daptomycin alone, this compound alone, the combination of both, and a growth control tube.

  • Inoculation: Inoculate the tubes with a logarithmic-phase bacterial culture to achieve the target starting concentration.

  • Incubation: Incubate all tubes at 37°C, typically in a shaking incubator.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto agar. Incubate the plates for 18-24 hours, then count the colonies to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time. Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Visualizations

Proposed Mechanism of Synergy

The diagram below illustrates the hypothesized mechanism by which this compound enhances daptomycin activity against a resistant S. aureus cell.

SynergyMechanism cluster_Cell Daptomycin-Resistant S. aureus PBP PBP Membrane Cell Membrane (+ charge) PBP->Membrane Cell Wall Stress PBP->p1 Reduces Positive Surface Charge MprF MprF MprF->Membrane Adds Lysyl-PG (+ charge) Dap Daptomycin-Ca2+ Dap->Membrane Repelled Dap:e->Membrane:w Binds & Kills Clox This compound Clox->PBP Inhibits TimeKillWorkflow prep Prepare Log-Phase Bacterial Culture inoc Inoculate Tubes: 1. Growth Control 2. Daptomycin 3. This compound 4. Combination prep->inoc incub Incubate at 37°C (shaking) inoc->incub sample Sample at Time Points (0, 2, 4, 8, 24h) incub->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions onto Agar dilute->plate count Incubate & Count Colonies (CFU/mL) plate->count analyze Plot log10 CFU/mL vs. Time & Determine Synergy count->analyze

References

Validation & Comparative

A Comparative Analysis of Cloxacillin and Flucloxacillin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the in vitro efficacy of two closely related isoxazolyl penicillin antibiotics, cloxacillin (B1194729) and fluthis compound (B1213737), against Staphylococcus aureus (S. aureus). This analysis is supported by experimental data and detailed methodologies to assist researchers and professionals in drug development.

Introduction

This compound and fluthis compound are semisynthetic, penicillinase-resistant penicillins that have long been cornerstones in the treatment of infections caused by methicillin-susceptible S. aureus (MSSA).[1] Their structural similarities result in a comparable spectrum of activity, primarily targeting Gram-positive bacteria. Both antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] While their in vitro potencies against S. aureus are generally considered to be very similar, they exhibit some differences in their pharmacokinetic profiles.[1] This guide delves into a comparative analysis of their performance, focusing on their antibacterial activity, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action

Both this compound and fluthis compound are beta-lactam antibiotics and share a common mechanism of action against susceptible bacteria.[1] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs): The antibiotics penetrate the bacterial cell wall and bind to and inactivate PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[1] In S. aureus, there are four primary PBPs: PBP1, PBP2, PBP3, and PBP4.

  • Inhibition of Transpeptidation: PBPs are crucial for the cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall that provides structural integrity. By inhibiting the transpeptidation step, this compound and fluthis compound prevent the formation of a stable cell wall.

  • Induction of Autolysins: The disruption of cell wall synthesis triggers the activation of the bacterium's own autolytic enzymes (autolysins). These enzymes degrade the peptidoglycan, leading to cell lysis and bacterial death.

Signaling Pathway of Beta-Lactam Antibiotic Action in S. aureus

G cluster_cell_wall Bacterial Cell Exterior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam This compound / Fluthis compound PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits Autolysins Autolysins PBP->Autolysins Inactivation triggers CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to Autolysins->CellLysis Induces

Caption: Mechanism of action for this compound and Fluthis compound against S. aureus.

In Vitro Efficacy Against S. aureus

The in vitro activity of antibiotics is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While direct head-to-head comparative studies evaluating this compound and fluthis compound against the same large panel of S. aureus isolates are limited in published literature, the available data suggest their potencies are very similar.

Data Presentation

The following table summarizes the in vitro activity of this compound and Fluthis compound against Methicillin-Susceptible Staphylococcus aureus (MSSA), compiled from various studies. It is important to note that these values may not be from direct head-to-head comparisons.

ParameterThis compoundFluthis compoundReference(s)
MIC Range (MSSA) Generally considered similar to fluthis compound.0.06 - 0.5 µg/mL
Median MIC (MSSA) Not explicitly stated in comparative studies.0.125 - 0.25 µg/mL
MBC Generally considered bactericidal. Data from direct comparative studies are not readily available.Generally considered bactericidal. Data from direct comparative studies are not readily available.

One study that did directly compare the antibacterial effect of this compound and fluthis compound on pre-opsonized S. aureus both in suspension and within human monocytes found that both antibiotics were 1.7 to 3 times more effective against intracellular S. aureus.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the in vitro efficacy of antibiotics. The broth microdilution method is a standard and widely accepted protocol.

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Standardized S. aureus Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_antibiotic Serial Dilutions of This compound/Fluthis compound prep_antibiotic->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination subculture Subculture from clear wells onto antibiotic-free agar (B569324) mic_determination->subculture mbc_incubation Incubate agar plates at 37°C for 24 hours subculture->mbc_incubation mbc_determination Determine MBC (Lowest concentration with ≥99.9% killing) mbc_incubation->mbc_determination

Caption: Workflow for MIC and MBC determination by broth microdilution.

Detailed Methodology for Broth Microdilution MIC Test

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared from a fresh culture on an agar plate. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Serial two-fold dilutions of this compound and fluthis compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Detailed Methodology for MBC Test
  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10-100 µL) is taken from all the wells that show no visible growth in the MIC test.

  • Plating: The aliquots are plated onto a suitable antibiotic-free agar medium, such as Tryptic Soy Agar.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria (CFU/mL) compared to the original inoculum.

Resistance Profile

Resistance of S. aureus to both this compound and fluthis compound is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for beta-lactam antibiotics, rendering them ineffective. Strains carrying the mecA gene are known as methicillin-resistant S. aureus (MRSA) and are resistant to all beta-lactam antibiotics, including this compound and fluthis compound. For methicillin-susceptible S. aureus (MSSA), resistance to this compound and fluthis compound remains low.

Conclusion

Both this compound and fluthis compound are potent anti-staphylococcal agents with a well-established mechanism of action. Their in vitro activities against MSSA are considered to be very similar. The choice between these two agents in a clinical setting may be influenced by their pharmacokinetic profiles, with fluthis compound generally exhibiting more favorable oral absorption and a longer elimination half-life. For research and drug development purposes, the selection of either agent for in vitro studies against MSSA is well-justified, with the expectation of comparable results. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation of these and other anti-staphylococcal agents.

References

A Comparative Guide: Cloxacillin versus Methicillin for Penicillinase-Producing Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cloxacillin (B1194729) and methicillin (B1676495), two semi-synthetic penicillinase-resistant penicillins, in the context of treating infections caused by penicillinase-producing staphylococci. This document synthesizes available experimental data on their efficacy, pharmacokinetic profiles, and adverse effects to inform research and development.

At a Glance: Key Differences and Similarities

Both this compound and methicillin are beta-lactam antibiotics designed to overcome the primary resistance mechanism of many Staphylococcus aureus strains: the production of penicillinase (a type of beta-lactamase). While their core mechanism of action is identical, they exhibit notable differences in their stability against bacterial enzymes, pharmacokinetic properties, and clinical adverse effect profiles. Methicillin, while historically significant, has largely been superseded in clinical practice due to a higher incidence of adverse effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and methicillin, focusing on their in-vitro activity and pharmacokinetic parameters.

Table 1: In-Vitro Activity Against Penicillinase-Producing Staphylococcus aureus

ParameterThis compoundMethicillinReference(s)
Stability to Staphylococcal Penicillinase Less stable than methicillin.Considered the most stable among the penicillinase-resistant penicillins.[1]
Reported MIC Range --Data from a single comprehensive comparative study is limited.

Table 2: Pharmacokinetic Properties

ParameterThis compoundMethicillinReference(s)
Administration Intravenous, Intramuscular, OralIntravenous, Intramuscular[2],[3]
Oral Bioavailability IncompletePoorly absorbed orally[2],[4]
Protein Binding ~94%Information not readily available
Metabolism Partially metabolized in the liver.Partially metabolized in the liver.,
Excretion Primarily renalPrimarily renal (75% unchanged) and biliary,
Elimination Half-life Approximately 0.5 - 1.5 hoursApproximately 25 to 60 minutes,

Mechanism of Action

This compound and methicillin share a common mechanism of action, which is characteristic of beta-lactam antibiotics. They inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.

cluster_bacterium Staphylococcus aureus PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Leads to Penicillinase Penicillinase (Beta-lactamase) Antibiotic This compound / Methicillin Penicillinase->Antibiotic Hydrolyzes (Resistance) Antibiotic->PBP Inhibits

Mechanism of action for this compound and Methicillin.

The bactericidal activity of these drugs stems from their ability to acylate the active site of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan. This inhibition disrupts cell wall integrity, leading to cell lysis. Their resistance to penicillinase is conferred by a bulky side chain that sterically hinders the enzyme from hydrolyzing the beta-lactam ring.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (General Protocol)

The following is a generalized broth microdilution protocol for determining the MIC of anti-staphylococcal penicillins.

1. Inoculum Preparation: a. Select three to five isolated colonies of the S. aureus strain from an 18-24 hour culture on a non-selective agar (B569324) plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Antibiotic Preparation: a. Prepare stock solutions of this compound and methicillin in an appropriate solvent. b. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

3. Incubation: a. Inoculate each well containing the diluted antibiotic with the prepared bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow Start Start Isolate_Colonies Isolate S. aureus colonies Start->Isolate_Colonies Prepare_Inoculum Prepare standardized inoculum (0.5 McFarland) Isolate_Colonies->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare serial dilutions of This compound & Methicillin Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC values Incubate->Read_Results End End Read_Results->End

Experimental workflow for MIC determination.

Comparative Efficacy and Clinical Considerations

While both drugs are effective against penicillinase-producing staphylococci, evidence suggests that methicillin is more resistant to hydrolysis by staphylococcal beta-lactamases. A case report has suggested that methicillin may be superior in treating infections caused by staphylococci that produce large amounts of penicillinase.

However, the clinical use of methicillin has been largely discontinued (B1498344) due to a significantly higher incidence of adverse effects, particularly acute interstitial nephritis. This compound is now more commonly used for treating methicillin-susceptible S. aureus (MSSA) infections.

Adverse Effects

A comparison of the known adverse effects is crucial for a comprehensive evaluation.

Table 3: Comparative Adverse Effect Profiles

Adverse Effect CategoryThis compoundMethicillinReference(s)
Hypersensitivity Reactions Rash, urticaria, anaphylaxis (rare)Similar to other penicillins
Gastrointestinal Nausea, vomiting, diarrheaNausea, diarrhea,
Renal Interstitial nephritis (rare)High incidence of acute interstitial nephritis ,
Hepatic Elevated liver enzymes (rare)Information not readily available
Hematologic Eosinophilia, leukopenia (rare)Information not readily available

Conclusion

References

Cloxacillin-Daptomycin vs. Cloxacillin-Rifampin for MSSA Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two combination therapies for Methicillin-Susceptible Staphylococcus aureus (MSSA) infections reveals comparable efficacy, with the cloxacillin-daptomycin duo showing a potential advantage in preventing antibiotic resistance. This guide provides a detailed analysis of their performance based on experimental data, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

While current guidelines for prosthetic joint infections caused by MSSA often recommend a combination of intravenous This compound (B1194729) and rifampin, concerns remain regarding the potential for antagonistic effects and suboptimal efficacy against high bacterial loads.[1][2] This has prompted investigation into alternative combination therapies, such as this compound with daptomycin (B549167).

An in-depth study utilizing a rat tissue cage model for foreign-body infection by MSSA provides the most direct comparison of these two regimens. The findings from this preclinical study suggest that this compound-daptomycin is as effective as the standard this compound-rifampin treatment and successfully prevents the emergence of daptomycin resistance.[1][2][3]

Quantitative Data Summary

The following table summarizes the key efficacy data from the comparative study.

Treatment GroupCure Rate (Tissue Cage Fluid)Cure Rate (Catheter)Emergence of Resistance
This compound-Daptomycin10.5%36.8%Not observed
This compound-Rifampin10.5%26.3%Not specified
This compound (Monotherapy)0%0%Not applicable
Daptomycin (Monotherapy)0%0%Observed

Data extracted from an experimental foreign-body infection model in rats.[1][2]

Experimental Workflow

The following diagram illustrates the workflow of the key comparative experiment.

MSSA_Infection_Model_Workflow Experimental Workflow for Comparative Efficacy Study cluster_setup Animal Model Preparation cluster_treatment Therapeutic Intervention (7-day course) cluster_analysis Efficacy Assessment cluster_outcome Outcome animal_model Implantation of Tissue Cages in Rats infection Inoculation with MSSA Strain ATCC 29213 animal_model->infection Surgical Procedure group_A This compound-Daptomycin infection->group_A Randomized Assignment group_B This compound-Rifampin infection->group_B Randomized Assignment group_C This compound Monotherapy infection->group_C Randomized Assignment group_D Daptomycin Monotherapy infection->group_D Randomized Assignment group_E Untreated Control infection->group_E Randomized Assignment bacterial_counts Bacterial Counts from Tissue Cage Fluid and Catheters group_A->bacterial_counts Post-treatment group_B->bacterial_counts Post-treatment group_C->bacterial_counts Post-treatment group_D->bacterial_counts Post-treatment group_E->bacterial_counts Post-treatment resistance_testing Assessment for Daptomycin Resistance bacterial_counts->resistance_testing cure_rates Determination of Cure Rates resistance_testing->cure_rates resistance_emergence Evaluation of Resistance Emergence resistance_testing->resistance_emergence

Caption: Experimental workflow for the in vivo comparison of different antibiotic regimens against MSSA in a rat tissue cage model.

Experimental Protocols

The following methodologies were employed in the key comparative study:

Animal Model: A rat tissue cage model was used to simulate a foreign-body infection.[1][2] A total of 65 animals with 130 tissue cages were included in the study.[1][2]

Bacterial Strain: The Methicillin-Susceptible Staphylococcus aureus (MSSA) strain used for both in vitro and in vivo studies was ATCC 29213.[1][2]

In Vitro Analysis: Minimum Inhibitory Concentrations (MICs), Minimal Bactericidal Concentrations (MBCs), and time-kill curves were determined for the logarithmic and stationary growth phases of the MSSA strain.[1][2]

In Vivo Efficacy Study:

  • Infection: Tissue cages were inoculated with the MSSA strain.

  • Treatment Groups: The study included the following treatment arms:

    • This compound-Daptomycin

    • This compound-Rifampin

    • This compound monotherapy

    • Daptomycin monotherapy (at doses equivalent to 8 to 10 mg/kg of body weight/day in humans)[1][2][3]

  • Outcome Measures: The primary outcomes were the reduction in bacterial counts in the tissue cage fluid and on the surface of the catheters, and the overall cure rates.[1][2] The emergence of daptomycin resistance was also assessed.[1][2]

Signaling Pathways and Logical Relationships

While the provided research focuses on the efficacy of antibiotic combinations rather than the host's signaling pathways in response to the infection, a logical diagram can illustrate the rationale behind the combination therapies.

Combination_Therapy_Rationale Rationale for Combination Therapy in MSSA Infections cluster_problem Challenges in MSSA Treatment cluster_solution Combination Therapy Approach cluster_outcome Desired Outcomes high_inoculum High Bacterial Inocula synergy Potential for Synergistic or Additive Effects high_inoculum->synergy biofilm Biofilm Formation on Foreign Bodies biofilm->synergy resistance Emergence of Antibiotic Resistance prevent_resistance Prevention of Resistance resistance->prevent_resistance This compound This compound (Beta-lactam) This compound->synergy This compound->prevent_resistance This compound-Daptomycin daptomycin Daptomycin (Lipopeptide) daptomycin->synergy daptomycin->prevent_resistance This compound-Daptomycin rifampin Rifampin (Rifamycin) rifampin->synergy efficacy Improved Bacterial Clearance synergy->efficacy

Caption: Logical diagram illustrating the rationale for using combination antibiotic therapy to address challenges in treating MSSA infections.

References

A Head-to-Head Battle: Cloxacillin vs. Vancomycin Against Methicillin-Susceptible Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing fight against bacterial infections, methicillin-susceptible Staphylococcus aureus (MSSA) remains a significant pathogen. While numerous antimicrobial agents are available, the choice between a penicillinase-stable penicillin, such as cloxacillin (B1194729), and a glycopeptide, like vancomycin (B549263), is a critical decision in both clinical and research settings. This guide provides an objective comparison of their performance against MSSA, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

At a Glance: Key Performance Indicators

Performance MetricThis compoundVancomycinKey Findings
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Both are cell wall synthesis inhibitors but target different steps in the pathway.
In Vitro Potency (MIC) Generally lower MICs against MSSA.[1]Generally higher MICs against MSSA compared to this compound.[1]This compound is typically more potent on a concentration basis.
Bactericidal Activity Exhibits rapid, time-dependent killing.[1][2]Demonstrates slower, concentration-dependent killing.[1]This compound often shows a faster rate of bacterial killing.
In Vivo Efficacy More rapid bactericidal activity in animal models of endocarditis.Slower bactericidal activity compared to this compound in the initial 24 hours of treatment in an endocarditis model.This compound may lead to faster sterilization of infected tissues in vivo.
Clinical Outcomes Associated with earlier clearance of bacteremia in some studies.May be associated with a longer duration of bacteremia compared to β-lactams.Empiric therapy with β-lactams was not associated with significant differences in 28-day mortality in one retrospective study.

Delving Deeper: Experimental Data

In Vitro Susceptibility

A crucial measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. For MSSA, this compound consistently demonstrates lower MICs than vancomycin, indicating greater in vitro potency.

Table 1: Comparative MIC and MBC of this compound and Vancomycin against an MSSA Strain in an Experimental Endocarditis Model.

AntibioticMIC (mg/L)MBC (mg/L)
This compound0.250.5
Vancomycin12

MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Time-Kill Kinetics

Time-kill assays provide insight into the pharmacodynamics of an antibiotic, revealing the rate and extent of bacterial killing over time. Studies have shown that this compound exhibits more rapid bactericidal activity against MSSA compared to vancomycin.

In an experimental endocarditis model, this compound at concentrations of 4- to 32-fold the MIC resulted in a significant decrease in MSSA counts within 24 hours. In contrast, only higher concentrations of vancomycin (16- to 32-fold the MIC) achieved a comparable reduction in the same timeframe.

Table 2: In Vitro Bactericidal Activity of this compound and Vancomycin against MSSA after 24 hours.

AntibioticConcentration (x MIC)Log10 CFU/mL Reduction
This compound42.19
83.84
164.52
324.84
Vancomycin4Modest Decrease
8Modest Decrease
164.79
324.79
In Vivo Efficacy: An Animal Model of Endocarditis

Animal models provide a valuable platform for assessing antibiotic efficacy in a complex biological system. In a rabbit model of MSSA endocarditis, this compound demonstrated superior bactericidal activity in the early stages of treatment.

After 24 hours of therapy, this compound resulted in a significantly greater reduction in the number of staphylococci in cardiac vegetations compared to vancomycin. Furthermore, 41% of rabbits treated with this compound had sterile vegetations after 24 hours, whereas none in the vancomycin group did. However, after 48 and 72 hours of treatment, both antibiotics showed equivalent activity.

Table 3: In Vivo Efficacy of this compound and Vancomycin in a Rabbit Model of MSSA Endocarditis.

Treatment GroupMean Bacterial Count (log10 CFU/g vegetation) at 24hRabbits with Sterile Vegetations at 24h (%)
This compound3.50 ± 2.1841%
Vancomycin6.25 ± 1.280%
Control9.87 ± 0.530%
Clinical Outcomes in MSSA Bacteremia

Translating in vitro and in vivo findings to the clinical setting is the ultimate goal. A retrospective cohort study of patients with MSSA bacteremia found that empiric therapy with a β-lactam antibiotic was not associated with a significant difference in 28-day or 90-day mortality compared to vancomycin. However, the duration of bacteremia was longer in the vancomycin group. It is important to note that in this study, all patients were ultimately switched to definitive therapy with either this compound or cefazolin.

Table 4: Clinical Outcomes in Patients with MSSA Bacteremia Treated with Empiric β-Lactam vs. Vancomycin.

OutcomeEmpiric β-Lactam Group (n=200)Empiric Vancomycin Group (n=200)Adjusted Odds Ratio (95% CI)
28-Day Mortality8.5%8.5%1.14 (0.49–2.64)
90-Day Mortality12.5%13.5%1.12 (0.56-2.24)
Duration of Bacteremia (median hours)60.569.5-

Mechanisms of Action: A Visual Representation

The distinct mechanisms by which this compound and vancomycin inhibit bacterial cell wall synthesis are illustrated below.

G cluster_this compound This compound Mechanism cluster_vancomycin Vancomycin Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of peptidoglycan) PBP->Transpeptidation Inhibits CellWall_C Weakened Cell Wall Transpeptidation->CellWall_C Leads to Lysis_C Cell Lysis CellWall_C->Lysis_C Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursors Vancomycin->DAlaDAla Binds to Transglycosylation Transglycosylation (Elongation of peptidoglycan chains) DAlaDAla->Transglycosylation Blocks CellWall_V Inhibited Cell Wall Synthesis Transglycosylation->CellWall_V Leads to Lysis_V Cell Lysis CellWall_V->Lysis_V

Caption: Mechanisms of action for this compound and Vancomycin.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G prep_antibiotic Prepare serial two-fold dilutions of antibiotic in a 96-well microtiter plate inoculate Inoculate each well with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., MSSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

G prep_tubes Prepare tubes with broth, antibiotic at various concentrations, and a standardized inoculum incubate_sample Incubate at 35-37°C prep_tubes->incubate_sample sample Collect aliquots at specified time points (e.g., 0, 4, 8, 24 hours) incubate_sample->sample dilute_plate Perform serial dilutions and plate on agar (B569324) sample->dilute_plate incubate_plates Incubate plates at 35-37°C for 18-24 hours dilute_plate->incubate_plates count_colonies Count colonies to determine CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data

Caption: Experimental workflow for a time-kill assay.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay.

  • Assay Setup: Test tubes containing broth with various concentrations of the antibiotic (typically multiples of the MIC) are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. A growth control tube without any antibiotic is also included.

  • Incubation and Sampling: The tubes are incubated at 35-37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar media. After incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves.

Conclusion

The available experimental and clinical data suggest that this compound is a more potent and rapidly bactericidal agent against MSSA in vitro and in the early stages of in vivo infections compared to vancomycin. While a retrospective clinical study did not find a significant difference in mortality with empiric therapy, the observed delay in bacterial clearance with vancomycin may be a crucial consideration in the management of severe MSSA infections. For researchers and drug development professionals, these findings underscore the importance of considering not only the MIC but also the pharmacodynamics and in vivo activity when evaluating and developing new anti-staphylococcal agents. The continued superiority of β-lactams for the treatment of susceptible staphylococcal infections is a key takeaway for therapeutic strategy design.

References

Unlocking Potent Synergy: A Comparative Guide to Ampicillin and Cloxacillin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against bacterial resistance, the strategic combination of antibiotics offers a promising therapeutic avenue. This guide provides a comprehensive comparison of Ampicillin (B1664943) and Cloxacillin combination therapy against monotherapy, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the synergistic mechanisms and practical applications of this potent pairing.

Mechanism of Synergistic Action

The synergistic relationship between Ampicillin and this compound is a classic example of beta-lactamase inhibition. Ampicillin, a broad-spectrum penicillin, is susceptible to degradation by beta-lactamase enzymes produced by resistant bacteria, such as certain strains of Staphylococcus aureus.[1][2] this compound, a penicillinase-resistant penicillin, effectively neutralizes these enzymes.[1][3] By inhibiting beta-lactamase, this compound protects Ampicillin from breakdown, allowing it to successfully bind to penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to cell lysis and death.[1][3][4] This combination broadens the antibacterial coverage, making it effective against a wider range of infections.[2][5][6]

G cluster_0 Bacterial Defense Mechanism cluster_1 Antibiotic Action & Synergy Bacterium β-lactamase Producing Bacterium Enzyme β-lactamase Enzyme Bacterium->Enzyme secretes Ampicillin Ampicillin This compound This compound Enzyme->Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP binds to & inhibits This compound->Enzyme inhibits CellWall Cell Wall Synthesis PBP->CellWall required for Lysis Bacterial Cell Lysis CellWall->Lysis inhibition leads to

Figure 1: Mechanism of Ampicillin and this compound Synergy.

Experimental Evidence of Synergy

The synergistic interaction between Ampicillin and this compound is quantitatively demonstrated through in vitro methods such as the checkerboard assay and time-kill curve analysis.

Checkerboard Assay

The checkerboard assay is a standard method to determine the nature of interaction between two antimicrobial agents.[7][8] It involves testing various combinations of drug concentrations against a bacterial strain to determine the Minimum Inhibitory Concentration (MIC) for each drug, both alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction.

Fractional Inhibitory Concentration Index (FICI) Calculation:

The FICI is calculated using the following formula[9][10][11]: FICI = FIC of Ampicillin + FIC of this compound Where:

  • FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone)

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

Interpretation of FICI Values: [9][11]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Representative Checkerboard Assay Data (Note: The following data is illustrative, based on typical findings for β-lactamase producing S. aureus)

Drug(s)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Ampicillin12816\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
This compound6416

This data clearly shows that in combination, significantly lower concentrations of both Ampicillin and this compound are required to inhibit bacterial growth, resulting in a FICI value indicative of strong synergy.

G start Start prep_drugs Prepare Serial Dilutions of Ampicillin (Drug A) & this compound (Drug B) start->prep_drugs plate_setup Dispense Drug Dilutions into 96-well Plate (Checkerboard Format) prep_drugs->plate_setup inoculate Inoculate Wells with Standardized Bacterial Suspension plate_setup->inoculate incubate Incubate Plate (e.g., 35°C for 18-24h) inoculate->incubate read_mic Determine MIC of Each Drug Alone & in Combination incubate->read_mic calc_fici Calculate FICI FICI = FIC_A + FIC_B read_mic->calc_fici interpret Interpret Result calc_fici->interpret end End interpret->end

Figure 2: Experimental workflow for a checkerboard assay.

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of bacterial killing over time.[12][13] These studies typically show that the combination of Ampicillin and this compound results in a more rapid and profound reduction in bacterial viability (CFU/mL) compared to either drug used alone at the same concentrations.

Table 2: Representative Time-Kill Assay Data (vs. β-lactamase producing E. coli) (Note: Data is illustrative. A synergistic effect is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent.)

TreatmentLog10 CFU/mL at 0 hrLog10 CFU/mL at 4 hrLog10 CFU/mL at 8 hrLog10 CFU/mL at 24 hr
Growth Control6.07.58.89.2
Ampicillin (alone)6.06.16.57.0
This compound (alone)6.05.95.85.7
Ampicillin + this compound 6.0 4.2 <3.0 <3.0

The combination therapy demonstrates a significant bactericidal effect, reducing the bacterial count to below the limit of detection, whereas the individual agents show minimal impact.[6]

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Reagents: Prepare stock solutions of Ampicillin and this compound in an appropriate solvent. Create serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).[14]

  • Plate Setup: In a 96-well microtiter plate, dispense dilutions of Ampicillin horizontally and dilutions of this compound vertically. Each well will contain a unique concentration combination of the two drugs.[7][15] Include wells for each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 35°C for 16-20 hours.[15]

  • Data Analysis: After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity. Calculate the FICI as described above to determine the nature of the interaction.[9][15]

Time-Kill Assay Protocol
  • Preparation: Prepare flasks containing CAMHB with the desired concentrations of Ampicillin alone, this compound alone, the combination of both, and a growth control flask without antibiotics.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: Incubate all flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16]

  • Viable Count: Perform serial dilutions of each aliquot and plate them onto nutrient agar. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥100-fold (2-log10) drop in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The combination of Ampicillin and this compound demonstrates clear in vitro synergy against beta-lactamase-producing bacteria.[5][6] this compound's inhibition of beta-lactamase enzymes restores and enhances the efficacy of Ampicillin. This guide provides the foundational experimental frameworks and data interpretation necessary for researchers to evaluate and compare this combination therapy. The provided protocols for checkerboard and time-kill assays serve as a detailed methodology for further investigation into this and other potential synergistic antibiotic pairings. While in vitro studies are well-established, more real-world evidence is needed to solidify its role as a therapeutic alternative to combat resistance.[5][6]

References

Combination Therapy of Cloxacillin and Fosfomycin Shows No Superiority Over Cloxacillin Monotherapy for MSSA Bacteremia

Author: BenchChem Technical Support Team. Date: December 2025

A landmark randomized clinical trial, the SAFO trial, concluded that the addition of fosfomycin (B1673569) to cloxacillin (B1194729) did not result in a significantly higher rate of treatment success compared to this compound alone for patients with Methicillin-Susceptible Staphylococcus aureus (MSSA) bacteremia. While the combination therapy was associated with a lower rate of persistent bacteremia at day 3, this did not translate to improved overall outcomes at day 7. This guide provides a detailed comparison of the two treatment regimens, supported by data from the SAFO trial.

Executive Summary

Treatment failure in MSSA bacteremia remains a significant clinical challenge, occurring in approximately 25% of patients[1]. The prospective, multicenter, open-label, randomized SAFO trial was designed to assess whether the combination of this compound and fosfomycin could improve treatment outcomes over the standard of care, this compound monotherapy[1][2]. The study, however, was stopped early for futility after a prespecified interim analysis[1][3]. The primary endpoint, treatment success at day 7, was not significantly different between the two groups. Secondary endpoints, including mortality, were also similar, with the exception of a lower incidence of persistent bacteremia at day 3 in the combination therapy arm.

Comparative Clinical Data

The quantitative outcomes from the SAFO trial are summarized in the table below, based on the intention-to-treat analysis.

Outcome MeasureThis compound + Fosfomycin (n=104)This compound Alone (n=110)Risk Difference (95% CI)p-value
Primary Endpoint
Treatment Success at Day 779.8% (83/104)74.5% (82/110)5.3% (-5.95 to 16.48)0.36
Secondary Endpoints
Persistent Bacteremia at Day 33.85%16.4%-0.003
All-cause Mortality at Day 75.8%7.3%--
All-cause Mortality at End of Treatment9.6%12.7%--
All-cause Mortality at Test of Cure15.4%19.1%--
Adverse Events
Treatment Discontinuation due to Adverse Events10.6%8.2%2.4% (-5.43 to 10.22)-

Data sourced from the SAFO trial publications.

Experimental Protocols

The SAFO trial employed a robust methodology to compare the two treatment strategies.

Study Design: A multicenter, open-label, phase III-IV superiority randomized clinical trial conducted at 20 Spanish tertiary hospitals.

Patient Population: Adult patients (≥18 years) with at least one blood culture positive for MSSA within 72 hours prior to inclusion and evidence of infection were eligible.

Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to one of two treatment arms for an initial 7-day period:

  • Combination Therapy: Intravenous this compound (2 g every 4 hours) plus intravenous fosfomycin (3 g every 6 hours).

  • Monotherapy: Intravenous this compound (2 g every 4 hours) alone.

Following the initial 7-day treatment, subsequent antibiotic therapy was determined by the attending physician based on clinical judgment.

Endpoints:

  • Primary Endpoint: Treatment success at day 7, which was a composite measure including: being alive, having a stable or improved quick Sequential Organ Failure Assessment (qSOFA) score, being afebrile, and having negative blood cultures for MSSA.

  • Secondary Endpoints: Included all-cause mortality at day 7, at the end of treatment, and at the test of cure, as well as rates of persistent bacteremia, relapsing bacteremia, complicated bacteremia, and adverse events.

Mechanism of Action and Synergy

The rationale for combining this compound and fosfomycin is based on their distinct and potentially synergistic mechanisms of action against the bacterial cell wall.

G cluster_bacterial_cell Staphylococcus aureus Cell cluster_cytoplasm Cytoplasm cluster_cell_wall Cell Wall Synthesis PEP Phosphoenolpyruvate (PEP) MurA MurA Enzyme PEP->MurA UNAG UDP-N-acetylglucosamine (UNAG) UNAG->MurA UNAM UDP-N-acetylmuramic acid (UNAM) MurA->UNAM Peptidoglycan precursor synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Fosfomycin Fosfomycin Fosfomycin->MurA Inhibits This compound This compound (β-lactam) This compound->PBP Inhibits

Caption: Synergistic mechanism of action of fosfomycin and this compound.

This compound, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs) on the bacterial cell membrane. This prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis. Fosfomycin acts at an earlier stage in the cytoplasm, inhibiting the enzyme MurA, which is essential for the synthesis of peptidoglycan precursors. By targeting two different steps in the same essential pathway, the combination is hypothesized to have a synergistic bactericidal effect.

Experimental Workflow of the SAFO Trial

The logical flow of the SAFO trial from patient enrollment to final analysis is depicted below.

G A Patient Screening (Adults with MSSA bacteremia) B Enrollment (n=215) A->B C Randomization (1:1) B->C D Combination Therapy (n=105) This compound + Fosfomycin (First 7 days) C->D E Monotherapy (n=110) This compound Alone (First 7 days) C->E F Follow-up & Data Collection D->F E->F G Primary Endpoint Analysis (Treatment Success at Day 7) F->G H Secondary Endpoint Analysis (Mortality, Persistent Bacteremia, etc.) F->H I Adverse Event Monitoring F->I

Caption: Workflow of the SAFO randomized clinical trial.

Conclusion

Based on the high-quality evidence from the SAFO randomized controlled trial, the routine combination of this compound and fosfomycin does not offer a significant clinical advantage over this compound monotherapy for the treatment of MSSA bacteremia in terms of treatment success at day 7. While the combination therapy did lead to a more rapid clearance of bacteremia at day 3, this did not impact the primary outcome or mortality rates. Furthermore, the combination was associated with a slightly higher rate of adverse events leading to treatment discontinuation. Therefore, for the general population of patients with MSSA bacteremia, this compound monotherapy remains the standard of care. Future research may need to focus on identifying specific patient subgroups who might benefit from combination therapy or exploring alternative therapeutic strategies.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Models of Meropenem and Cloxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) models of meropenem (B701) and cloxacillin (B1194729), supported by experimental data. The information presented is intended to inform research and development in the field of antimicrobial agents.

Meropenem, a broad-spectrum carbapenem (B1253116) antibiotic, and this compound, a narrow-spectrum anti-staphylococcal penicillin, both exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Despite this shared mechanism, their distinct PK and PD profiles govern their clinical applications. Meropenem is effective against a wide range of Gram-positive and Gram-negative bacteria, while this compound's primary use is in treating infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).[3][4]

The key pharmacodynamic parameter for beta-lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[5] For meropenem, a bactericidal target of approximately 40% fT > MIC is often cited, though higher targets may be necessary in critically ill patients.[6][7] For this compound, PK/PD targets of 50% to 100% fT > MIC are considered for efficacy.[8]

Quantitative Data Comparison

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for meropenem and this compound based on available experimental data.

Table 1: Pharmacokinetic Parameter Comparison

ParameterMeropenemThis compoundReferences
Plasma Protein Binding ~2%~70-95%[9][10][11][12]
Elimination Half-life Approximately 1 hour30 minutes to 1 hour[12][13]
Metabolism Metabolized to one inactive ring-opened metabolite.Metabolized via breakage of the beta-lactam ring to form inactive penicilloic acid.[2][10]
Primary Excretion Route Primarily renal.Renal and biliary.[10][12]

Table 2: Pharmacodynamic Parameter Comparison against Staphylococcus aureus

ParameterMeropenemThis compoundReferences
50% Effective Concentration (EC50) 0.040 - 0.047 mg/L0.105 - 0.121 mg/L[9][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of PK/PD studies. The following are protocols for key experiments cited in the evaluation of meropenem and this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized in vitro method to determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound or meropenem is prepared by accurately weighing the powder and reconstituting it in a sterile solvent, such as distilled water, to a high concentration (e.g., 1280 µg/mL).[14]

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the antibiotic are made using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[14]

  • Inoculum Preparation: From an agar (B569324) plate culture, three to five well-isolated colonies of the same morphology are transferred into 4 to 5 ml of a suitable broth. The broth is incubated at 35°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.[6] This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[9][14]

  • Interpretation of Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is complete inhibition of visible bacterial growth.[9]

In Vitro Time-Kill Assay

This assay evaluates the rate and extent of bacterial killing by an antibiotic over time.

  • Preparation of Inoculum: An overnight bacterial culture is diluted and incubated until it reaches the late logarithmic phase of growth. The suspension is then diluted in fresh broth to a starting density of approximately 10⁸ CFU/mL.[16]

  • Antibiotic Exposure: The bacterial suspension is aliquoted into flasks containing the antibiotic at various concentrations, typically multiples of the MIC (e.g., 0, 0.25, 1, 4, 16, and 64 × MIC).[16]

  • Sampling: The flasks are incubated in a shaker water bath at 35°C. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), samples are withdrawn.[16]

  • Quantification of Bacteria: To minimize drug carry-over, samples may be centrifuged and reconstituted in sterile saline. Serial dilutions of each sample are then plated on agar, and the plates are incubated to determine the number of viable bacteria (CFU/mL).[16]

Neutropenic Murine Thigh Infection Model

This is a highly standardized in vivo model used to assess the efficacy of antimicrobial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic through the intraperitoneal administration of cyclophosphamide (B585) a few days before infection. This minimizes the host's immune response, allowing for a clearer evaluation of the antibiotic's effect.[3][4]

  • Infection: While under anesthesia, mice are infected via intramuscular injection of a standardized bacterial inoculum (e.g., 10⁷ CFU/mL) into the thigh muscles.[4]

  • Antibiotic Administration: Treatment with meropenem or this compound is initiated at a set time post-infection (e.g., 2 hours). The antibiotic is administered at various doses and frequencies, typically via the intraperitoneal or subcutaneous route.[4]

  • Endpoint Analysis: After a 24-hour period, the mice are euthanized, and the thighs are aseptically removed and homogenized.[17]

  • Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on agar to quantify the number of viable bacteria (CFU).[17]

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the mechanism of action shared by beta-lactam antibiotics and the workflow of a key in vivo experiment.

G cluster_cell_wall Bacterial Cell Wall Synthesis cluster_inhibition Mechanism of Beta-Lactam Action Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP Binds to Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) PBP->Cross_Linked_Peptidoglycan Catalyzes Cross-Linking Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Beta_Lactam Beta-Lactam Antibiotic (Meropenem/Cloxacillin) Beta_Lactam->PBP Covalently binds to active site Inhibition_of_Synthesis Inhibition of Peptidoglycan Synthesis Inactive_PBP->Inhibition_of_Synthesis Cell_Lysis Weakened Cell Wall & Cell Lysis Inhibition_of_Synthesis->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by beta-lactam antibiotics.

G Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infection Intramuscular Thigh Infection with S. aureus Induce_Neutropenia->Infection Treatment Administer Meropenem or this compound (Varying Doses/Schedules) Infection->Treatment Euthanasia Euthanize Mice at 24h Treatment->Euthanasia Sample_Collection Aseptically Remove and Homogenize Thighs Euthanasia->Sample_Collection Quantification Plate Serial Dilutions of Homogenate Sample_Collection->Quantification Enumeration Incubate Plates and Enumerate CFU Quantification->Enumeration Analysis Analyze Dose-Response Relationship (PK/PD Modeling) Enumeration->Analysis End End Analysis->End

Caption: Workflow of the neutropenic murine thigh infection model.

References

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to Cloxacillin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cloxacillin (B1194729), a penicillin-class antibiotic, is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to prevent environmental contamination, mitigate the development of antimicrobial resistance, and ensure a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound waste.

Immediate Safety and Disposal Procedures

All this compound waste should be treated as potentially hazardous chemical waste.[1][2] Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies and contribute to the emergence of antibiotic-resistant bacteria.[2] The following procedures outline the immediate steps for handling and disposing of this compound waste in a laboratory setting.

Step-by-Step Disposal Guide:

  • Segregation at the Source:

    • Immediately separate this compound waste from other waste streams, such as general laboratory trash, sharps, and biohazardous waste.[1]

    • Use dedicated, clearly labeled, and leak-proof containers for this compound waste.[1] It is a common practice to use black containers for hazardous pharmaceutical waste and blue containers for non-hazardous pharmaceutical waste.

  • Waste Characterization:

    • Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This determination will depend on the concentration and formulation of the waste.

    • High-concentration stock solutions of this compound should always be managed as hazardous chemical waste.

    • Low-concentration waste, such as that from used cell culture media, may be considered non-hazardous, but this should be verified with your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Ensure all waste containers are kept tightly closed when not in use.

    • Store containers in a cool, well-ventilated area, away from incompatible materials.

    • Containers should be in good condition and compatible with the waste they are holding.

  • Treatment and Disposal:

    • Hazardous this compound Waste: Concentrated or pure this compound waste must be disposed of through a licensed hazardous waste management company. The most common and effective method for destroying pharmaceutical waste is high-temperature incineration.

    • Non-Hazardous this compound Waste: For dilute aqueous solutions, chemical inactivation may be a viable option. However, any chemical treatment protocol should be approved by your institution's EHS department. After inactivation and verification, the treated solution may be permissible for drain disposal, depending on local regulations.

Quantitative Data on this compound Degradation

The stability of this compound is influenced by factors such as temperature and pH. Understanding its degradation kinetics is crucial for developing effective inactivation procedures.

ParameterConditionValueReference
Half-life In milk at 60°C (140°F)367 minutes
Half-life In milk at 100°C (212°F)46 minutes
Optimal pH Stability Aqueous Solution5.5 - 7.0
Incineration Temperature Recommended for Hazardous Waste> 1,100°C (> 2,012°F)

Experimental Protocol: Chemical Inactivation of Dilute this compound Solutions

The following is a general protocol for the chemical inactivation of dilute this compound solutions. This protocol should be validated and adapted in accordance with your institution's specific safety guidelines and regulatory requirements.

Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.

Materials:

  • Dilute this compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood. Ensure all necessary PPE is worn.

  • Basification: While stirring the this compound solution, slowly add the NaOH solution to raise the pH to >10. This alkaline condition will promote the hydrolysis of the β-lactam ring.

  • Incubation: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation.

  • Neutralization: After the incubation period, neutralize the solution by slowly adding the HCl solution until the pH is between 6.0 and 8.0.

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), a sample of the treated solution can be analyzed to confirm the absence of the parent this compound compound.

  • Disposal: Once inactivation is complete and the solution is neutralized, it may be permissible for drain disposal. However, it is crucial to consult with your institution's EHS department and local wastewater regulations for final approval.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CloxacillinDisposalWorkflow start This compound Waste Generated segregation Segregate from Other Waste Streams start->segregation characterization Characterize Waste: Hazardous vs. Non-Hazardous segregation->characterization stock_solutions High-Concentration Stock Solutions characterization->stock_solutions Concentrated dilute_solutions Low-Concentration (e.g., Used Media) characterization->dilute_solutions Dilute hazardous_container Collect in Labeled, Leak-proof Hazardous Waste Container stock_solutions->hazardous_container non_hazardous_container Collect in Labeled, Leak-proof Non-Hazardous Waste Container dilute_solutions->non_hazardous_container licensed_disposal Dispose via Licensed Hazardous Waste Vendor (Incineration) hazardous_container->licensed_disposal ehs_consult Consult Institutional EHS for Disposal Options non_hazardous_container->ehs_consult ehs_consult->licensed_disposal Direct Disposal Required chemical_inactivation Chemical Inactivation (if approved) ehs_consult->chemical_inactivation Inactivation Permitted drain_disposal Drain Disposal (with EHS approval) chemical_inactivation->drain_disposal

Caption: A workflow for the proper disposal of this compound waste.

References

Safeguarding Laboratory Operations: A Guide to Handling Cloxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients like Cloxacillin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risks and ensure a secure laboratory environment.

This compound is a penicillin-class antibiotic that can cause allergic skin reactions and respiratory difficulties upon inhalation.[1][2][3][4] Adherence to strict safety protocols is crucial to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is fundamental to prevent direct contact and inhalation of this compound.[5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryEquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shields or goggles.Essential for all procedures. In dusty conditions, or when handling mists or aerosols, tight-sealing safety goggles are required. A faceshield offers additional protection against direct facial contact.
Hand Protection Chemical-resistant gloves.Mandatory to prevent skin contact. It is recommended to wear two pairs of powder-free gloves, especially when working within a biological safety cabinet or compounding isolator. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.
Body Protection Laboratory coat or a standard work uniform.Should be made of a low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs. Contaminated work clothing must not be taken out of the workplace and should be decontaminated before reuse.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if workplace exposure limits are exceeded or if ventilation is inadequate. A respirator with a combined particulates and organic vapor type filter is recommended.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical to minimize contamination and exposure risks.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect containers for any signs of damage or leakage.

  • Labeling: Ensure all containers are properly labeled.

  • Storage: Store this compound in tightly closed containers in a cool, dry, and well-ventilated area. For refrigerated storage, maintain a temperature between 2-8°C. Do not store with strong oxidizing agents.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize airborne concentrations.

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly before putting on and after removing gloves.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.

Spill Management

In the event of a spill, evacuate the area and alert personnel. While wearing appropriate PPE, contain the spill using an inert absorbent material like dry sand or vermiculite. Prevent the spill from entering drains. Collect the absorbed material and place it in a suitable, sealed container for disposal.

Disposal Plan

The disposal of this compound and associated waste must be managed carefully to prevent environmental contamination and the development of antimicrobial resistance.

  • Segregation: All this compound waste, including contaminated lab supplies, should be segregated from other waste streams in clearly labeled, leak-proof containers.

  • Waste Characterization: Treat concentrated this compound solutions and contaminated materials as hazardous chemical waste.

  • Disposal Method: The preferred method for the disposal of hazardous pharmaceutical waste is high-temperature incineration (above 1,100°C). Co-processing in cement kilns is also a suitable option. Do not dispose of this compound waste down the sewer.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Maintain accurate records of all disposed this compound waste.

This compound Handling and Disposal Workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.